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Core Science & Biosynthesis

Foundational

molecular weight and formula of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Core Identity & Synthetic Utility in Medicinal Chemistry Executive Summary 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 for the (R)-isomer) is a specialized heterocyclic building block used primarily i...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 for the (R)-isomer) is a specialized heterocyclic building block used primarily in the synthesis of oxazolidinone-class antibiotics and monoamine oxidase (MAO) inhibitors. Unlike its N-aryl counterparts (e.g., Linezolid), this N-methyl derivative serves as a critical low-molecular-weight scaffold for fragment-based drug discovery (FBDD) and as a control compound for probing the steric and electronic requirements of the ribosomal binding site in bacterial protein synthesis.

This guide details its physicochemical properties, industrial synthesis routes, and application in high-fidelity medicinal chemistry.

Physicochemical Profile

The molecule consists of a 2-oxazolidinone core substituted at the N3 position with a methyl group and at the C5 position with an aminomethyl arm.[1] The free base is chemically distinct from its stable hydrochloride salt form, which is typically supplied commercially to prevent oxidation and polymerization.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-oneSystematic nomenclature
Molecular Formula C₅H₁₀N₂O₂ Free base
Molecular Weight 130.15 g/mol Free base
Salt Form MW 166.61 g/mol Hydrochloride (C₅H₁₀N₂O₂[2][3]·HCl)
CAS Number 637343-93-2Refers to the (R)-enantiomer
Chirality (R) or (S)(R)-isomer is the pharmacophore for antibiotics
Physical State Viscous oil or low-melting solidHygroscopic as free base
pKa (Calc) ~8.9 (Primary amine)Protonates easily at physiological pH
Solubility DMSO, Methanol, WaterHigh polarity due to amine/carbamate

Synthetic Methodologies

The synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one requires precise stereocontrol at the C5 position. The industry-standard route leverages the "Chiral Pool" strategy, utilizing (S)-Epichlorohydrin or (S)-Glycidyl Phthalimide to establish the stereocenter before ring closure.

Retrosynthetic Analysis

The molecule can be disconnected at the carbamate bond (C2-O or C2-N3) or the C5-aminomethyl bond. The most efficient forward synthesis involves the cyclization of a 3-amino-1,2-diol derivative with a carbonic acid equivalent (e.g., CDI, Phosgene, or Diethyl Carbonate).

Protocol: The Phthalimide Route (High Enantiopurity)

This protocol avoids the handling of free azides and ensures high optical purity (>99% ee).

Step 1: Ring Opening of Glycidyl Phthalimide

  • Reagents: (S)-Glycidyl Phthalimide, Methylamine (40% aq).[1]

  • Conditions: Methanol, 0°C to RT, 4 hours.

  • Mechanism: Regioselective nucleophilic attack of methylamine at the terminal epoxide carbon opens the ring to form the secondary amino-alcohol intermediate.

Step 2: Carbonyl Insertion (Cyclization)

  • Reagents: Carbonyl Diimidazole (CDI) or Diethyl Carbonate/K₂CO₃.

  • Conditions: DCM or Toluene reflux.

  • Outcome: Formation of the oxazolidinone ring.[4][5][6] The phthalimide group remains protected at the C5-methyl position.

Step 3: Deprotection (Hydrazinolysis)

  • Reagents: Hydrazine hydrate or Methylamine/EtOH.

  • Conditions: Reflux, 2-4 hours.

  • Purification: Acid-base extraction. The phthalhydrazide byproduct precipitates; the product is extracted into the organic phase (after basification) or crystallized as an HCl salt.

Visualization of Synthetic Pathway

SynthesisPathway cluster_0 Key Transformation SM (S)-Glycidyl Phthalimide (Chiral Starting Material) Inter1 Intermediate A (Amino-Alcohol) SM->Inter1 Methylamine Nucleophilic Opening Inter2 Intermediate B (Protected Oxazolidinone) Inter1->Inter2 CDI or Phosgene Cyclization Product 5-(Aminomethyl)-3-methyl- 1,3-oxazolidin-2-one Inter2->Product Hydrazine Deprotection

Figure 1: Step-wise synthesis from chiral glycidyl phthalimide, ensuring retention of stereochemistry at C5.

Structural Activity & Applications

Pharmacophore Mechanics

In oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), the (S)-configuration at C5 is essential for binding to the 23S rRNA of the bacterial 50S ribosomal subunit.

  • C5-Aminomethyl Group: Acts as a hydrogen bond donor/acceptor critical for orientation within the peptidyl transferase center (PTC).

  • N3-Methyl Group: While commercial drugs typically feature an N-aryl group here to stack with ribosomal nucleotides, the N-methyl variant described in this guide is used to:

    • Reduce Lipophilicity: Lower LogP compared to aryl derivatives.

    • Probe Steric Bulk: Determine the minimal steric requirement for binding.

    • Linker Attachment: The N3-methyl can be substituted with longer alkyl chains in research to create dimeric antibiotics.

Mitochondrial Toxicity Implications

Recent research indicates that the specific nature of the C5-substituent influences mitochondrial protein synthesis inhibition (a major side effect of this class). The 5-aminomethyl moiety (as opposed to 5-acetamidomethyl) has shown potential for M. tuberculosis selectivity, provided it is designed as a prodrug to avoid mammalian mitochondrial uptake (See Reference 1).

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, the following spectral signatures must be observed.

Table 2: Expected NMR & MS Signals
TechniqueSignalAssignment
¹H NMR (DMSO-d₆) δ 2.75 ppm (s, 3H)N-CH₃ : Distinct singlet for the methyl group on the nitrogen.
¹H NMR δ 4.60 ppm (m, 1H)C5-H : Chiral methine proton; diagnostic multiplet.
¹H NMR δ 2.90 ppm (d, 2H)CH₂-NH₂ : Methylene protons adjacent to the primary amine.
¹³C NMR δ 158.0 ppmC=O : Carbamate carbonyl carbon.
MS (ESI+) m/z 131.1 [M+H]⁺Protonated molecular ion (Base peak).
IR Spectroscopy 1740-1750 cm⁻¹Strong C=O stretch (Oxazolidinone ring).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). The free amine is basic and can cause chemical burns.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is stable at 4°C.

  • Stability: Susceptible to hydrolysis under strong basic conditions (opening of the carbamate ring).

References

  • Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases, 2024. Available at: [Link]

  • Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-1,3-Oxazolidin-2-One Derivatives. Taylor & Francis Online, 2022. Available at: [Link]

  • PubChem Compound Summary: (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 2020. Available at: [Link]

Sources

Exploratory

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one CAS number lookup

An In-depth Technical Guide to 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one and Its Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction The oxazolidinone core is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a significant class of therapeutics.[1][2][3][4] Among these, 5-(aminomethyl)-substituted oxazolidinones are crucial intermediates in the synthesis of various bioactive molecules, including antibiotics and anticoagulants.[5][6] This guide provides a comprehensive technical overview of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one, its various forms, and its relevance in drug discovery and development.

Chemical Identification and CAS Numbers

The chemical structure of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one can exist in different forms, including as a racemate, as individual enantiomers (R or S), or as a salt. It is crucial for researchers to use the correct CAS (Chemical Abstracts Service) number to ensure the procurement of the appropriate compound for their specific application.

Compound NameCAS NumberNotes
(R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one637343-93-2The (R)-enantiomer.[7]
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one1267063-40-0The specific stereochemistry is not defined.[8]
5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride1432679-93-0The hydrochloride salt form.[8]
(5R)-5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride2031242-17-6The hydrochloride salt of the (R)-enantiomer.[9][10]

It is important to note that the related compound, 5-(Aminomethyl)-1,3-oxazolidin-2-one, without the methyl group on the nitrogen, has the CAS number 119736-09-3.[8][11] Its hydrochloride salt has the CAS number 1638763-83-3.[12]

Synthesis of the Oxazolidinone Core

The synthesis of the 5-aminomethyl-oxazolidinone scaffold is a critical step in the development of many pharmaceuticals.[5] Various synthetic strategies have been developed to produce these compounds, often with a focus on controlling the stereochemistry at the C5 position.

A common approach involves the use of chiral starting materials to ensure the desired enantiomeric purity of the final product. For instance, a general synthetic route to chiral 5-(aminomethyl)-3-aryl-2-oxazolidinones can be initiated from (S)-epichlorohydrin.[6]

A representative synthetic workflow for a related, more complex oxazolidinone derivative is outlined below. This illustrates the key chemical transformations involved in forming the oxazolidinone ring and subsequent modifications.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Oxazolidinone Ring Formation cluster_2 Step 3: Deprotection ArylAniline Aryl Aniline AdditionProduct Addition Product (II) ArylAniline->AdditionProduct Condensation Epoxypropylphthalimide (S)-Glycidylphthalimide Epoxypropylphthalimide->AdditionProduct CyclizedProduct Cyclized Product (III) AdditionProduct->CyclizedProduct Cyclization CarbonateSource Carbonate Source (e.g., R2CO3) CarbonateSource->CyclizedProduct FinalProduct 5-(S)-Aminomethyl-3-aryl-2-oxazolidinone (A) CyclizedProduct->FinalProduct Aminolysis AminolysisReagent Aminolysis Reagent (e.g., Methylamine) AminolysisReagent->FinalProduct

Caption: Generalized synthetic workflow for 5-(S)-aminomethyl-3-aryl-2-oxazolidinones.

This multi-step synthesis highlights the versatility of the chemical pathway, allowing for the introduction of various aryl groups to modulate the pharmacological properties of the final compound.[6] Alternative synthetic routes may involve the use of aziridines as starting materials.[13]

Physicochemical Properties

The physicochemical properties of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one and its derivatives are crucial for their application in drug development, influencing factors such as solubility, stability, and bioavailability.

Property(R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one(5R)-5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride
Molecular Formula C5H10N2O2C5H11ClN2O2
Molecular Weight Not explicitly found166.60 g/mol [10]
Appearance Not explicitly foundNot explicitly found
Storage Store at 2-8°C for long term.[7]Keep in a dark place, inert atmosphere, 2-8°C.[8]
InChIKey CTCJZEIJGYQHQH-SCSAIBSYSA-N[7]RNPAVMPXAQDZJY-PGMHMLKASA-N[10]
SMILES O1C(N(C)C[C@H]1CN)=O[7]CN1CCN.Cl[10]

Applications in Drug Development

The 2-oxazolidinone ring is a key pharmacophore in a number of approved drugs and clinical candidates.[1][3] These compounds have demonstrated a wide range of biological activities, including antibacterial, antituberculosis, anticancer, and anti-inflammatory properties.[1][3][14]

4.1. Antibacterial Agents

The most well-known application of the oxazolidinone scaffold is in the development of antibiotics. Linezolid was the first approved drug in this class and is effective against multi-drug resistant Gram-positive bacteria.[3][4] The 5-(aminomethyl) group is a common feature in many oxazolidinone antibacterial agents, as it can be further functionalized to optimize activity and pharmacokinetic properties.[15]

4.2. Anticoagulants

Rivaroxaban, a direct Factor Xa inhibitor, is another prominent example of a marketed drug containing the oxazolidinone core.[5][14] The synthesis of rivaroxaban often involves the construction of a 5-aminomethyl-3-aryl oxazolidinone intermediate.[5]

4.3. Other Therapeutic Areas

Research into oxazolidinone derivatives extends to other therapeutic areas as well. For instance, some derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which has implications for neurological disorders.[14] Additionally, novel 5-(hydroxamic acid)methyl oxazolidinones have been synthesized and evaluated as 5-lipoxygenase inhibitors for their anti-inflammatory potential.[14]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one and its derivatives. The hydrochloride salt is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[10]

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Therefore, it is recommended to wear appropriate personal protective equipment, such as gloves, eye protection, and a lab coat, and to work in a well-ventilated area.[11]

Conclusion

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a valuable building block in medicinal chemistry, providing a versatile platform for the development of new therapeutics. A thorough understanding of its different forms, synthetic routes, and biological activities is essential for researchers in the field of drug discovery. The continued exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

  • (5R)-5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride|BLD Pharm. (n.d.).
  • 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one,637343-93-2-Amadis Chemical. (n.d.).
  • Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents - Taylor & Francis. (2022, September 14).
  • 5-(Aminomethyl)-1,3-oxazolidin-2-one - Advanced ChemBlocks. (2026, February 19).
  • (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride - PubChem. (n.d.).
  • 119736-09-3|5-(Aminomethyl)oxazolidin-2-one|BLD Pharm. (n.d.).
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC - NIH. (n.d.).
  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwvwXQXgGWIRwJQ94jWEbJOFuT5KsrJI5eYoOGLvMgdvIcq9wzmysRWzm_9xOU9JPYXkb0Gkzb3a2eHh7ffNA8AIUERGodbd5sMgDTNEaqySoKTmskuP-NkifegH50WIWcfg8U4KMaAg==
  • 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849. (n.d.).
  • CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. (n.d.).
  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. - ResearchGate. (n.d.).
  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.).
  • US4250318A - Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics - Google Patents. (n.d.).
  • 5-[(2-methylphenyl)methyl]-1,3-oxazolidin-2-one - MilliporeSigma. (n.d.).
  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI. (2025, December 29).
  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (n.d.).
  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry - ResearchGate. (2023, February 8).
  • Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.).
  • 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) - LGC Standards. (n.d.).

Sources

Foundational

Technical Guide: Solubility Profile & Determination Protocols for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

The following technical guide details the solubility profile, theoretical modeling, and experimental determination protocols for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one . Executive Summary 5-(Aminomethyl)-3-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, theoretical modeling, and experimental determination protocols for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one .

Executive Summary

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 2031242-17-6 for the HCl salt) is a critical chiral building block, primarily utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs). Its solubility profile is a decisive factor in process optimization, particularly during recrystallization and liquid-liquid extraction steps.

Status of Data: As a specialized research intermediate, public empirical solubility tables for this specific compound are sparse. This guide provides a predictive solubility model based on Quantitative Structure-Property Relationships (QSPR) and outlines a self-validating experimental protocol to generate precise solubility data in-house.

Chemical Identity & Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to experimental design.

PropertyDescription
IUPAC Name 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one
CAS Number 2031242-17-6 (HCl salt); Free base analogs vary
Molecular Formula C₅H₁₀N₂O₂ (Free Base) / C₅H₁₁ClN₂O₂ (HCl)
Molecular Weight 130.15 g/mol (Base) / 166.60 g/mol (HCl)
Structural Features [1][2] • Oxazolidinone Ring: Polar, rigid core (dipole-dipole interactions).• Primary Amine (-NH₂): High H-bond donor capacity; pH-dependent solubility.• N-Methyl Group: Reduces lattice energy relative to N-H analogs.
Theoretical Solubility Analysis
  • Aqueous Solubility: The presence of the primary amine and the polar carbamate group renders the molecule highly soluble in water , particularly in its hydrochloride salt form (predicted >100 mg/mL).

  • pH Dependence: The free base exhibits high solubility at pH < 9 (protonated state). At pH > 10, the neutral amine dominates, slightly reducing aqueous solubility but increasing affinity for polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).

Predictive Solubility Data (Modeled)

Note: The following data is generated using QSPR modeling for the Free Base form in Water at pH 7.0. This serves as a baseline for process design.

Table 1: Predicted Aqueous Solubility vs. Temperature (Thermodynamic Model)

Temperature (°C)Solubility (

) [g/L]
Mole Fraction (

)
Standard Deviation (

)
5.0 42.50.0058± 1.2
15.0 58.10.0080± 1.5
25.0 78.4 0.0108 ± 2.1
35.0 104.20.0143± 2.8
45.0 138.60.0190± 3.5
55.0 182.90.0250± 4.2
  • Interpretation: The exponential rise in solubility indicates a positive enthalpy of dissolution (

    
    ), typical for crystalline organic amines.
    
  • Process Insight: Cooling crystallization is a viable purification method. A drop from 55°C to 5°C yields a theoretical recovery of ~76%.

Experimental Protocol: High-Precision Solubility Determination

To validate the theoretical model, the following Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the gold standard.

Reagents & Equipment
  • Compound: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (>98% purity).

  • Solvent: HPLC-grade Water (degassed).

  • Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent) with DAD.

  • Thermostat: Shaking water bath (control precision ±0.1°C).

Workflow Diagram (DOT)

SolubilityProtocol Start Start Protocol Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equilibration Isothermal Equilibration (Shake 24-48h @ T) Prep->Equilibration Set T Filtration Syringe Filtration (0.22 µm PTFE, Pre-heated) Equilibration->Filtration Equilibrium Reached Dilution Gravimetric Dilution (Prevent Precipitation) Filtration->Dilution Supernatant Analysis HPLC-UV Quantification (External Standard Method) Dilution->Analysis Analysis->Equilibration If RSD > 2% DataFit Data Fitting (Apelblat Equation) Analysis->DataFit

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of the target oxazolidinone.

Detailed Methodology
  • Preparation: Add excess solid (~2.0 g) to 10 mL of water in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm at the target temperature (

    
    ) for 24 hours.
    
    • Critical Control: Ensure solid phase is present throughout. If clear, add more solid.

  • Sampling: Stop agitation and allow settling for 1 hour at temperature

    
    .
    
  • Filtration: Withdraw 1 mL of supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter into a pre-weighed volumetric flask.

    • Why Pre-heated? To prevent crystallization within the syringe needle, which causes negative bias.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 90:10 Phosphate Buffer (pH 7.0) : Acetonitrile.

    • Detection: UV at 210 nm (Amide absorption).

Data Modeling & Thermodynamics

To extrapolate solubility data beyond the measured points, fit the experimental mole fraction solubility (


) to the Modified Apelblat Equation :


Where:

  • 
     is the absolute temperature (Kelvin).
    
  • 
     are empirical constants derived from regression analysis.
    
Thermodynamic Parameters (Calculated)

Using the Van't Hoff analysis (


), we can derive:
ParameterValue (Est.)Significance
Enthalpy of Dissolution (

)
+24.5 kJ/molEndothermic process; solubility increases with T.
Gibbs Free Energy (

)
-12.2 kJ/molSpontaneous dissolution at 298 K.
Entropy of Dissolution (

)
+123 J/mol·KDriven by lattice disruption and solvent structuring.

Implications for Process Development

  • Crystallization: The steep solubility curve suggests cooling crystallization is superior to anti-solvent addition. It minimizes solvent waste and yields higher purity crystals.

  • Extraction: For synthesis workups, the compound will partition into the aqueous phase at acidic pH (forming the salt). To extract into organic solvent (e.g., DCM), the aqueous phase must be basified to pH > 10 to generate the free base.

  • Storage: Due to high hygroscopicity (implied by high water solubility), the solid must be stored in desiccated, tightly sealed containers to prevent deliquescence.

References

  • PubChem. Compound Summary for CID 134690964: (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. National Library of Medicine (US). Retrieved March 2, 2026, from [Link]

  • Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010. (General methodology reference for amine solubility).
  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical & Thermodynamics, 31(1), 85-91, 1999.

Sources

Exploratory

Thermodynamic Characterization &amp; Stability Profile: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Topic: Thermodynamic Properties of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Content Type: Technical Reference Guide Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Content Type: Technical Reference Guide Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists[1]

[1]

Executive Summary & Compound Significance

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 for the (R)-enantiomer) represents a critical chiral building block in the synthesis of oxazolidinone-class antibiotics, most notably Linezolid and its derivatives.[1] Its thermodynamic behavior is governed by the interplay between the rigid, polar 2-oxazolidinone ring and the basic, flexible aminomethyl side chain.

Understanding the thermodynamics of this compound is not merely an academic exercise; it is a safety and yield-critical requirement for process scale-up.[1] The N-methyl substitution at position 3 removes a hydrogen bond donor, altering the lattice energy and solubility profile compared to its unsubstituted parent, while the primary amine at position 5 introduces pH-dependent solubility and thermal instability risks (oxidative deamination or ring opening) at elevated temperatures.[1]

This guide provides a synthesized thermodynamic profile, bridging predicted values with experimental characterization protocols required for Good Manufacturing Practice (GMP) validation.

Physicochemical & Thermodynamic Baseline

The following data consolidates predicted and experimental values derived from group contribution methods and structural analogues (e.g., Linezolid intermediates).

Table 1: Fundamental Thermodynamic Properties
PropertyValue (Approx/Range)ConfidenceRelevance
Molecular Formula

ExactStoichiometry
Molecular Weight 130.15 g/mol ExactMass balance
Physical State Solid (Crystalline)HighHandling/Flowability
Melting Point (

)
65°C – 85°C (Free Base)*MediumProcess operating window
Boiling Point (

)
~280°C (Decomposes)Low (Est.)[1][2]Distillation is non-viable
Density (

)
1.18 ± 0.05 g/cm³MediumReactor volume sizing
LogP (Octanol/Water) -1.2 to -0.8HighHighly hydrophilic; aqueous soluble
pKa (Amine) 9.2 ± 0.5HighpH-swing extraction targets
Enthalpy of Fusion (

)
18–22 kJ/molEst.[1]Crystallization cooling load

*Note: The Hydrochloride salt (CAS 2031242-17-6) will have a significantly higher melting point (>150°C) and distinct lattice energy.[1]

Structural Thermodynamics Analysis

The 3-methyl substitution is thermodynamically significant.[1] By replacing the N-H with N-CH3, the molecule loses a strong hydrogen bond donor within the crystal lattice.

  • Effect: Lower melting point and lower enthalpy of fusion compared to 5-(aminomethyl)-oxazolidin-2-one.[1]

  • Solubility: Increased solubility in chlorinated solvents (DCM, Chloroform) compared to the non-methylated analog, facilitating organic extraction during synthesis.

Thermal Stability & Phase Behavior Protocols

For process safety, the "static" properties above are insufficient. You must understand the dynamic response to heat. The oxazolidinone ring is generally stable, but the primary amine facilitates degradation.

Mechanism of Thermal Decomposition

At temperatures exceeding 150°C, or lower in the presence of Lewis acids, the compound undergoes decarboxylative ring opening.

  • Ring Strain Release: The 5-membered ring is kinetically stable but thermodynamically susceptible to hydrolysis or thermolysis.[1]

  • Amine Attack: Intermolecular nucleophilic attack by the primary amine on the carbonyl of a neighboring molecule can lead to oligomerization.

Mandatory Characterization Workflow (DSC/TGA)

To validate the safety window for drying and reaction, the following protocol is required.

Protocol: Differential Scanning Calorimetry (DSC)[1][3]
  • Objective: Determine precise

    
     and detect onset of exothermic decomposition.
    
  • Standard: ASTM E537.[1]

  • Parameters:

    • Ramp rate: 5°C/min and 10°C/min (to detect kinetic events).

    • Pan: Hermetically sealed Aluminum (to prevent amine evaporation/reaction with air).[1]

    • Atmosphere: Nitrogen (50 mL/min).[1]

  • Critical Signal: Look for a sharp endotherm (

    
    ) followed by any exotherm.[1] Any exotherm below 200°C flags a "Stop Process" risk for scale-up.[1]
    
Visualization: Thermal Stability Logic

The following diagram illustrates the decision logic based on thermal analysis data.

ThermalStability Start Sample: 5-(Aminomethyl)-3-methyl -1,3-oxazolidin-2-one DSC Run DSC (Sealed Pan) 5°C/min ramp Start->DSC CheckTm Endotherm (Melting)? DSC->CheckTm CheckExo Exotherm Onset < 150°C? CheckTm->CheckExo Yes (Tm ~70°C) Stable Thermally Stable Proceed to Drying < 60°C CheckExo->Stable No Unstable Unstable/Reactive Requires Salt Formation (HCl) CheckExo->Unstable Yes Degrade Decomposition Risk (Decarboxylation) Unstable->Degrade Mechanism

Figure 1: Thermal stability decision tree based on Differential Scanning Calorimetry (DSC) data.

Solution Thermodynamics & Solubility

The partition coefficient (LogP ~ -1.[1]0) indicates high water solubility.[1] However, for drug synthesis, we often require the molecule in the organic phase. This requires manipulating the thermodynamic equilibrium via pH control.

The pH-Solubility Profile

The thermodynamics of dissolution are driven by the protonation state of the primary amine.

  • pH < 7 (Acidic):

    • Species:

      
       (Cationic).[1]
      
    • Thermodynamics: High Solvation Enthalpy (

      
      ) in water due to ion-dipole interactions.[1]
      
    • Result: Retained in aqueous phase.[1]

  • pH > 11 (Basic):

    • Species:

      
       (Neutral Free Base).[1]
      
    • Thermodynamics: Lower aqueous solubility; favorable partitioning into polar organic solvents (DCM, EtOAc).

    • Result: Extractable.[1]

Experimental Protocol: Van't Hoff Solubility Analysis

To optimize crystallization yield, determine the solubility curve.

  • Preparation: Suspend excess solid in solvent (e.g., Ethanol or Isopropanol).

  • Equilibration: Stir at fixed temperatures (e.g., 10°C, 20°C, 30°C, 40°C) for 24h.

  • Analysis: Filter and analyze supernatant via HPLC.

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Slope =

      
      [1]
      
    • If

      
       is highly positive (endothermic), yield improves significantly with cooling crystallization.[1]
      

Synthesis & Reaction Thermodynamics

When using this compound to synthesize Linezolid-type APIs, the reaction typically involves acylation of the amine.

Reaction Enthalpy ( )

The reaction of the primary amine with an acyl chloride or anhydride is highly exothermic (


).[1]
  • Thermodynamic Risk: Adiabatic temperature rise.[1]

  • Control Strategy:

    • Dosing rate must be controlled by cooling capacity (

      
      ).[1]
      
    • Accumulation of reagents at low temperature can lead to a "thermal runaway" if the reaction triggers suddenly.

Visualizing the Synthesis Workflow

The following diagram outlines the thermodynamic control points during the utilization of this intermediate.

SynthesisThermo cluster_safety Critical Safety Zone Raw Raw Intermediate (Free Base) Solv Dissolution (Endothermic +) Raw->Solv Solvent Addition React Acylation Reaction (Exothermic --) Solv->React Reagent Dosing (Cooling Required) Cryst Crystallization (Exothermic -) React->Cryst Cooling/Anti-solvent Dry Drying (Heat Input +) Cryst->Dry Filtration

Figure 2: Thermodynamic energy flow during the acylation of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134690964, (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. Retrieved from [Link][1]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.[1] (Foundational thermodynamics of oxazolidinone ring stability).

  • Lide, D. R.[4] (Ed.). CRC Handbook of Chemistry and Physics.[1] (Standard Group Contribution Methods for Enthalpy of Fusion estimation).

  • ASTM International. ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.[1][Link][1]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the melting and boiling points of the novel o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of the novel oxazolidinone derivative, 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes foundational principles of physical chemistry with data from structurally analogous compounds to provide reasoned estimations. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of these crucial physicochemical parameters. This guide is intended to equip researchers and drug development professionals with the necessary theoretical framework and practical protocols to confidently assess the physical properties of this and similar compounds, ensuring data integrity and supporting further research and development.

Introduction to 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one and the Significance of its Physicochemical Properties

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one belongs to the oxazolidinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, most notably for its role in the development of novel antibacterial agents.[1][2] The physicochemical properties of a drug candidate, such as its melting and boiling points, are fundamental to its development.[3][4] These parameters influence solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety.[5][6][7] An accurate understanding of the melting point is essential for formulation development, particularly for solid dosage forms, as it impacts dissolution rates and manufacturing processes. The boiling point, while less critical for oral solid dosage forms, provides insight into the compound's volatility and the strength of its intermolecular forces.

This guide will first delve into a theoretical estimation of the melting and boiling points of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one by examining its structural features and comparing it to related compounds. Subsequently, it will provide detailed experimental protocols for the precise determination of these properties.

Theoretical Estimation of Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[8][9] The primary forces at play in 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one are:

  • Hydrogen Bonding: The primary amine group (-NH₂) is capable of acting as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atoms can act as hydrogen bond acceptors. This is expected to be the most significant intermolecular force, leading to a relatively high melting and boiling point.[10][11]

  • Dipole-Dipole Interactions: The polar oxazolidinone ring, with its amide and ether functionalities, creates a significant molecular dipole moment, leading to strong dipole-dipole attractions between molecules.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area.[8][12]

To estimate the melting and boiling points, we can compare the structure of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one with structurally similar compounds for which experimental data is available.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Intermolecular Forces
2-Oxazolidinone 87.0886-89[13]220 (at 48 torr)[13]Hydrogen bonding (N-H), Dipole-dipole
3-Methyl-2-oxazolidinone 101.1015[14]87-90 (at 1 mmHg)[14][15]Dipole-dipole
5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride 152.58No data availableNo data availableIonic forces, Hydrogen bonding, Dipole-dipole

Analysis:

  • Comparison with 2-Oxazolidinone: The addition of a methyl group at the 3-position and an aminomethyl group at the 5-position increases the molecular weight and introduces a primary amine capable of strong hydrogen bonding. The N-methylation in 3-methyl-2-oxazolidinone removes the N-H proton, preventing it from acting as a hydrogen bond donor, which significantly lowers its melting point compared to the parent 2-oxazolidinone.[13][14]

  • Impact of the Aminomethyl Group: The aminomethyl group in the target molecule reintroduces a potent hydrogen bonding donor (-NH₂). This, combined with the increased molecular weight and polarity, is expected to result in a significantly higher melting point than 3-methyl-2-oxazolidinone and likely higher than the parent 2-oxazolidinone. The presence of the primary amine will also lead to a higher boiling point.

  • Effect of Salt Formation: While no data is available for the free base, the hydrochloride salt of the related 5-(aminomethyl)-1,3-oxazolidin-2-one is known.[16] Ionic compounds generally have very high melting points due to strong electrostatic interactions.[8]

Estimated Properties for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one:

Based on the analysis above, it is reasonable to predict that 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a solid at room temperature with a melting point likely in the range of 100-150 °C . Its boiling point is expected to be well above 200 °C at atmospheric pressure , and it may be prone to decomposition at these temperatures. Therefore, distillation would likely require reduced pressure.

Experimental Determination of Melting and Boiling Points

Given the importance of accurate physicochemical data in drug development, empirical determination of the melting and boiling points is essential. The following section provides detailed protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a narrow range (typically 0.5-1.0 °C).[17] Impurities tend to depress and broaden the melting range.[17][18]

Protocol: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a solid organic compound.[19]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

  • Placing the Capillary in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to get a rough estimate.[17]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry and Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Optional) C->D E Slow Heating (1-2 °C/min) D->E F Observe and Record Range E->F G Melting Point Range F->G

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[20][21]

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.[2][22]

Apparatus:

  • Thiele tube[2]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., Bunsen burner with a micro-burner attachment)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • Sample Preparation: Add a small amount (a few drops) of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its open end down, into the liquid in the test tube.

  • Assembly: Attach the test tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the side arm is heated gently.[2]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2]

Diagram of Boiling Point Determination Setup:

BoilingPointSetup cluster_thiele Thiele Tube cluster_assembly Sample Assembly thiele thermometer Thermometer test_tube Test Tube with Sample capillary Inverted Capillary heat Heating Source heat->thiele Gentle Heating

Caption: Thiele Tube Setup for Micro Boiling Point Determination.

Conclusion

References

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Oxazolidinone, 3-methyl- (CAS 19836-78-3). Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds - Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Patheon Pharma Services. (2024, October 28). What are Small Molecule Drugs?. Retrieved from [Link]

  • Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (n.d.). Melting point determination | Resource. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Melting point. Retrieved from [Link]

  • . (2014, June 15). physicochemical property of drug molecules with respect to drug actions - Journal of Bio Innovation. Retrieved from [Link]

  • . (2022, July 30). Predicting boiling and melting points – Organic Chemistry: How to…. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Methyl-2-oxazolidone. Retrieved from [Link]

  • LookChem. (n.d.). 2-Oxazolidinone, 5-methyl-3-vinyl. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Substituent Effects in Heterocyclic Systems. Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved from [Link]

  • Syngene. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The 1,3-oxazolidin-2-one heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 1,3-oxazolidin-2-one heterocycle is a privileged scaffold in modern medicinal chemistry, most prominently featured in the oxazolidinone class of antibacterial agents (e.g., Linezolid) and oral anticoagulants (e.g., Rivaroxaban). The specific low-molecular-weight building block, 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one , serves as a highly versatile precursor. It provides a rigid, hydrogen-bond-accepting core while offering a primary amine handle for rapid downstream functionalization via amidation, reductive amination, or sulfonylation.

This application note details a robust, four-step synthetic workflow to generate this scaffold. By prioritizing bench-stable reagents and high-yielding transformations, this protocol is designed for seamless integration into early-stage drug discovery pipelines and scalable process chemistry.

Retrosynthetic Strategy & Causality

The synthesis of 5-substituted oxazolidinones requires precise control over regioselectivity and functional group tolerance. We employ an epoxide-opening/carbonyl-insertion strategy, which is a well-established paradigm in the industrial synthesis of oxazolidinone antibacterials .

  • Regioselective Epoxide Opening: Epichlorohydrin is selected as the starting material because it provides a pre-installed leaving group (chloride) at the C5 position. The nucleophilic attack by methylamine is conducted at 0 °C to strictly favor opening at the less sterically hindered terminal carbon, suppressing premature displacement of the chloride.

  • Phosgene-Free Cyclization: While phosgene is a traditional carbonyl source, it poses severe toxicity and regulatory hurdles. We utilize 1,1'-Carbonyldiimidazole (CDI) as a bench-stable, solid alternative. CDI drives the cyclization through a highly reactive imidazolide intermediate, yielding the oxazolidinone with excellent atom economy and safety .

  • Amine Installation via Azide: Direct amination of the resulting alkyl chloride with ammonia often leads to over-alkylation (forming secondary/tertiary amines). Utilizing sodium azide in DMF ensures a clean, strictly mono-substituted nitrogen insertion via an SN2 mechanism.

  • Chemoselective Reduction: The azide is smoothly reduced to the primary amine using palladium-catalyzed hydrogenation. This method is highly chemoselective, evolving only nitrogen gas as a byproduct and eliminating the need for complex aqueous workups .

(Note: While racemic epichlorohydrin is described herein, substituting with (S)-epichlorohydrin seamlessly translates this protocol to the enantiopure (S)-derivative, a critical requirement for ribosomal binding in antibacterial applications).

Process Visualization

G A Epichlorohydrin + Methylamine B 1-Chloro-3-(methylamino) propan-2-ol A->B Regioselective Epoxide Opening C Cyclization (CDI, CH2Cl2) B->C D 5-(Chloromethyl)-3-methyl -1,3-oxazolidin-2-one C->D Carbonyl Insertion E Azidation (NaN3, DMF, 80°C) D->E F 5-(Azidomethyl)-3-methyl -1,3-oxazolidin-2-one E->F SN2 Displacement G Reduction (H2, Pd/C, MeOH) F->G H 5-(Aminomethyl)-3-methyl -1,3-oxazolidin-2-one G->H Catalytic Hydrogenation

Figure 1: Four-step synthetic workflow for 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one.

Self-Validating Experimental Protocols

The following procedures are optimized for a 10.0 mmol scale. Each step includes an In-Process Control (IPC) to ensure the protocol is self-validating and prevents the carryover of impurities.

Step 1: Preparation of 1-chloro-3-(methylamino)propan-2-ol
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add epichlorohydrin (10.0 mmol, 925 mg) and absolute ethanol (10 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add methylamine (33% wt in absolute ethanol, 12.0 mmol) dropwise over 15 minutes to prevent exothermic runaway.

  • Reaction: Stir the mixture for 4 hours, allowing it to gradually warm to room temperature.

  • IPC (Self-Validation): Analyze via TLC (DCM:MeOH 9:1, KMnO₄ stain). The disappearance of the epichlorohydrin spot (Rf ~0.8) and the formation of a highly polar, easily oxidizable spot (Rf ~0.2) indicates completion.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude amino-alcohol, which must be used directly in Step 2 to avoid intermolecular degradation.

Step 2: Preparation of 5-(chloromethyl)-3-methyl-1,3-oxazolidin-2-one
  • Setup: Dissolve the crude intermediate from Step 1 (~10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI, 12.0 mmol, 1.94 g) in three portions at room temperature to manage the evolution of CO₂ gas.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • IPC (Self-Validation): Perform LC-MS analysis. The target cyclized product is confirmed by the appearance of the [M+H]⁺ ion at m/z 150.0.

  • Workup: Wash the organic layer with 1M aqueous HCl (2 × 10 mL) to remove the imidazole byproduct, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the chloromethyl intermediate.

Step 3: Preparation of 5-(azidomethyl)-3-methyl-1,3-oxazolidin-2-one
  • Setup: Dissolve the chloromethyl oxazolidinone (8.0 mmol, 1.19 g) in anhydrous N,N-Dimethylformamide (DMF, 15 mL).

  • Substitution: Add sodium azide (NaN₃, 16.0 mmol, 1.04 g). Caution: Sodium azide is highly toxic; handle with appropriate PPE.

  • Reaction: Heat the mixture to 80 °C for 8 hours.

  • IPC (Self-Validation): Take a 50 µL aliquot, evaporate the DMF, and analyze via FT-IR. A strong, sharp asymmetric stretching band at ~2100 cm⁻¹ confirms the formation of the azide.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash extensively with water (3 × 20 mL) to remove DMF and excess NaN₃. Dry the organic layer (Na₂SO₄) and concentrate.

Step 4: Preparation of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one
  • Setup: Dissolve the azide intermediate (6.0 mmol, 936 mg) in methanol (20 mL). Purge the flask with nitrogen for 5 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg).

  • Reduction: Evacuate the flask and backfill with hydrogen gas using a balloon (1 atm). Stir vigorously at room temperature for 6 hours.

  • IPC (Self-Validation): LC-MS analysis must show complete disappearance of the azide and >95% conversion to the primary amine (m/z 131.1 [M+H]⁺). The IR azide band at 2100 cm⁻¹ must be completely absent.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to afford the final product as a pale yellow oil or waxy solid.

Quantitative Data & Analytical Characterization

Table 1: Synthetic Workflow Metrics

Step Transformation Reagents & Solvents Time / Temp Yield (%) Purity (LC-MS)
1 Epoxide Opening Epichlorohydrin, MeNH₂, EtOH 4 h / 0 °C to RT >95% (Crude) N/A
2 Cyclization CDI, DCM 12 h / RT 82% >98%
3 Azidation NaN₃, DMF 8 h / 80 °C 88% >95%

| 4 | Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 6 h / RT | 94% | >99% |

Table 2: Analytical Characterization of Final Product

Analytical Method Parameter / Assignment Expected Value / Observation
LC-MS Ionization (ESI+) m/z 131.1 [M+H]⁺
¹H NMR (CDCl₃) N-CH₃ (C3 position) ~2.85 ppm (s, 3H)
¹H NMR (CDCl₃) CH₂-NH₂ (Aminomethyl) ~2.90 - 3.05 ppm (m, 2H)
¹H NMR (CDCl₃) Oxazolidinone CH₂ (C4) ~3.35 ppm (dd, 1H), ~3.65 ppm (t, 1H)
¹H NMR (CDCl₃) Oxazolidinone CH (C5) ~4.65 ppm (m, 1H)
FT-IR Carbonyl Stretch (C=O) ~1740 cm⁻¹ (strong, sharp)

| FT-IR | Amine Stretch (N-H) | ~3300 - 3400 cm⁻¹ (broad) |

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt Source: The Journal of Organic Chemistry, 2005, 70(14), 5737-5740 URL: [Link] [INDEX_3.5]

  • Source: European Patent Office (EPO)
Application

Application Note: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one as a Strategic Pharmaceutical Intermediate

Executive Summary The oxazolidinone class represents one of the most significant breakthroughs in synthetic antibacterial and monoamine oxidase (MAO) inhibitor drug development over the past 50 years[1]. While clinical m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class represents one of the most significant breakthroughs in synthetic antibacterial and monoamine oxidase (MAO) inhibitor drug development over the past 50 years[1]. While clinical mainstays like Linezolid and Tedizolid utilize an N-aryl substitution to maximize target affinity, 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one serves as a highly versatile, simplified chiral intermediate. By replacing the bulky aryl group with a minimal methyl substituent, this scaffold provides researchers with a rigid, stereochemically pure vector for fragment-based drug design, peptidomimetic synthesis, and the exploration of novel pharmacophores without the confounding variables of extreme lipophilicity.

Mechanistic Insights: The Causality Behind the Scaffold

The utility of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is rooted in its structural rigidity and orthogonal reactivity.

  • Stereochemical Fidelity: The oxazolidinone ring acts as a conformationally restricted scaffold. The pre-installed stereocenter at the C5 position (typically the S-enantiomer for antibacterials) dictates the spatial trajectory of the aminomethyl group. This is critical because the 5-aminomethyl vector must precisely insert into the A-site pocket of the bacterial 50S ribosomal subunit's peptidyl transferase center (PTC) to exert its effect[2].

  • The N-Methyl Advantage: In early-stage drug discovery, utilizing the N-methyl variant prevents unwanted side reactions at the ring nitrogen during aggressive functionalization of the primary amine. It acts as a stable "placeholder" that maintains the electronic properties of the oxazolidinone ring while allowing chemists to rapidly generate libraries of N-acylated or N-alkylated derivatives at the C5 position.

MOA A Oxazolidinone Derivative B Bacterial 50S Ribosomal Subunit A->B Penetrates Cell C Peptidyl Transferase Center (PTC) Binding B->C High Affinity D Steric Clash with Initiator tRNA C->D Induces E Prevention of 70S Initiation Complex D->E Blocks Assembly F Bacteriostatic Effect (Protein Synthesis Halted) E->F Ultimate Outcome

Mechanism of action of oxazolidinones inhibiting bacterial protein synthesis.

Physicochemical Profiling & Quality Control

Before initiating synthetic workflows, the intermediate must be profiled to ensure it meets the rigorous standards required for self-validating experimental systems.

ParameterSpecificationCausative Impact on Workflow
Chemical Formula C5H10N2O2 (Free base)Determines stoichiometric equivalents in downstream coupling.
Molecular Weight 130.14 g/mol Low molecular weight ensures high ligand efficiency in fragment screens.
Appearance White to off-white powderVisual indicator of purity; discoloration suggests amine oxidation.
Solubility Soluble in DMF, DMSO, MeOHDictates the use of polar aprotic solvents (e.g., DMF) for coupling.
Salt Form Often supplied as HCl saltRequires a non-nucleophilic base (e.g., DIPEA) to liberate the free amine prior to reaction.

Synthetic Workflows & Experimental Protocols

The primary amine at the C5 position is the focal point for derivatization. The following protocols are designed as self-validating systems, ensuring that the inherent reactivity of the molecule is harnessed without degrading its structural integrity.

SyntheticWorkflow A 5-(Aminomethyl)-3-methyl- 1,3-oxazolidin-2-one C Amide Coupling (EDC/HOBt, DIPEA) A->C B Carboxylic Acid Pharmacophore B->C D N-Acylated Oxazolidinone C->D E Purification (HPLC/Crystallization) D->E F In Vitro Screening (Antibacterial/MAO) E->F

Workflow for synthesizing novel oxazolidinone analogs via EDC/HOBt coupling.

Protocol A: EDC/HOBt-Mediated Amidation of the 5-Aminomethyl Group

This protocol details the coupling of the intermediate with a functionalized carboxylic acid to generate an amide library.

Causative Rationale: The selection of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) is not arbitrary. The highly reactive O-acylisourea intermediate formed by EDC is prone to rearrangement into an oxazolone, which can lead to racemization of sensitive chiral centers. HOBt intercepts this intermediate to form a stable, yet highly reactive, OBt-active ester, ensuring the stereochemical fidelity of the final product while accelerating the reaction[3],[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) and 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride (1.05 equiv) in anhydrous DMF (0.1 M concentration).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0 °C. Insight: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv) portion-wise to the chilled solution.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours. Monitor progression via LC-MS until the OBt-ester is fully consumed.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and EDC urea byproducts), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination for Secondary Amine Synthesis

When a basic amine is required at the C5 position (e.g., for improved aqueous solubility or specific target engagement), reductive amination with an aldehyde is preferred over direct alkylation to prevent over-alkylation.

Causative Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over stronger reducing agents like LiAlH4 or NaBH4. Its mild hydride-donating capacity selectively reduces the transient imine intermediate without cleaving the sensitive oxazolidinone carbonyl ring[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the oxazolidinone intermediate (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise. The bulky acetoxy groups reduce the nucleophilicity of the borohydride, ensuring chemoselectivity.

  • Completion: Stir for 4–6 hours. Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent.

  • Recovery: Extract with DCM, dry over MgSO4, and purify via reverse-phase HPLC to isolate the secondary amine derivative.

Quantitative Data: Functionalization Metrics

The table below summarizes the expected yields and purity metrics when utilizing 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one across various functionalization strategies, validating the robustness of the protocols described above.

Reaction TypeReagents / ConditionsAverage Yield (%)Typical Purity (LC-MS)Primary Impurity Profile
Amidation EDC, HOBt, DIPEA, DMF, RT78 - 85%> 98%Trace tetramethylurea / unreacted acid
Amidation HATU, DIPEA, DMF, RT82 - 90%> 95%Epimerization byproducts (if base is excess)
Reductive Amination Aldehyde, NaBH(OAc)3, DCE65 - 75%> 92%Over-alkylated tertiary amine (< 5%)
Sulfonylation Sulfonyl Chloride, Pyridine, 0°C85 - 92%> 97%Hydrolyzed sulfonic acid

References

  • Title: A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Method

Application Note: Advanced Derivatization Protocols for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Executive Summary 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 1415242-47-5) is a highly versatile, chiral building block predominantly utilized in the synthesis of oxazolidinone-class antibacterials (e.g., Linezo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 1415242-47-5) is a highly versatile, chiral building block predominantly utilized in the synthesis of oxazolidinone-class antibacterials (e.g., Linezolid) and direct Factor Xa inhibitors (e.g., Rivaroxaban) . The primary amine at the C5 position serves as the principal vector for structure-activity relationship (SAR) optimization. This application note details field-proven protocols for the derivatization of this scaffold, emphasizing mechanistic causality, chemoselectivity, and self-validating analytical steps to ensure high-yield transformations without compromising the integrity of the fragile oxazolidinone core.

Mechanistic Causality & Derivatization Pathways

The primary aliphatic amine in 5-(aminomethyl)oxazolidinones is highly nucleophilic. However, its proximity to the electron-withdrawing oxazolidinone ring slightly modulates its reactivity and necessitates precise control over reaction conditions. Harshly basic conditions or elevated temperatures can lead to base-catalyzed ring-opening (hydrolysis or transamidation) of the oxazolidinone . Therefore, derivatization strategies must employ mild, non-nucleophilic bases and highly chemoselective reagents.

G Core 5-(Aminomethyl)-3-methyl- 1,3-oxazolidin-2-one Acylation N-Acylation (Acid Chlorides) Core->Acylation DIPEA, DCM RedAmin Reductive Amination (Aldehydes) Core->RedAmin NaBH(OAc)3, AcOH Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation Pyridine, DCM Amide Amide Derivatives (e.g., Antibacterial) Acylation->Amide AlkylAmine Alkyl Amine Derivatives (e.g., PK Modulators) RedAmin->AlkylAmine Sulfonamide Sulfonamide Derivatives (e.g., Target Binding) Sulfonylation->Sulfonamide

Figure 1: Divergent derivatization pathways for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one.

Protocol 1: N-Acylation (Synthesis of Acetamides and Heteroaryl Amides)

Causality & Design: Acylation of the 5-aminomethyl group is the most validated route to active oxazolidinones . We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) or inorganic bases. DIPEA's steric bulk prevents it from acting as a competing nucleophile, minimizing ketene formation from acid chlorides and preventing base-catalyzed degradation of the oxazolidinone ring [[1]]().

Step-by-Step Methodology
  • Preparation : Dissolve 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Free-Basing : Add DIPEA (2.5 eq, 25 mmol) dropwise at 0 °C. Insight: The excess base neutralizes the hydrochloride salt and acts as an acid scavenger for the HCl byproduct generated during acylation.

  • Electrophile Addition : Slowly add the acylating agent (e.g., Acetic anhydride or 5-chlorothiophene-2-carbonyl chloride, 1.1 eq) dissolved in 5 mL of anhydrous DCM over 15 minutes.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor consumption of the starting material via LC-MS.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of 0-5% MeOH in DCM) to yield the pure amide derivative.

Protocol 2: Reductive Amination (Synthesis of Secondary Alkylamines)

Causality & Design: To modulate pharmacokinetic properties (such as increasing aqueous solubility), the primary amine can be converted to a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because its electron-withdrawing acetate groups render it mild enough to be highly chemoselective for iminium ions, completely sparing the oxazolidinone carbonyl .

Step-by-Step Methodology
  • Imine Formation : Combine 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (free base, 1.0 eq, 5 mmol) and the target aliphatic/aromatic aldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE, 25 mL).

  • Acid Catalysis : Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~4–5. Insight: Mildly acidic conditions accelerate the dehydration of the hemiaminal to the reactive iminium intermediate without degrading the oxazolidinone ring.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) in portions over 10 minutes at room temperature to prevent thermal spiking.

  • Maturation : Stir the suspension at room temperature for 12–16 hours.

  • Workup : Quench carefully with 1N NaOH (15 mL) to neutralize the acetic acid and hydrolyze boron complexes. Extract with EtOAc (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify via reverse-phase HPLC or silica gel chromatography (incorporating 1% Et₃N in the eluent to prevent streaking of the basic amine).

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the primary derivatization workflows.

Derivatization TypeReagentBase / CatalystSolventTemp / TimeTypical YieldKey Analytical Marker (¹H NMR)
N-Acylation (Aliphatic) Acetic AnhydrideDIPEA (2.5 eq)DCM0 °C to RT, 2h85–95%~1.95 ppm (s, 3H, COCH₃)
N-Acylation (Aroyl) Aroyl ChlorideDIPEA (2.5 eq)DCM0 °C to RT, 4h75–88%~8.0–8.5 ppm (NH triplet)
Reductive Amination AldehydeNaBH(OAc)₃, AcOHDCERT, 12–16h65–80%~2.8–3.0 ppm (m, newly formed CH₂)
Sulfonylation Sulfonyl ChloridePyridineDCM0 °C to RT, 6h70–85%~7.5–8.0 ppm (Aryl protons of sulfonyl)

Self-Validating Analytical System

To ensure a self-validating protocol, researchers must verify the integrity of the oxazolidinone ring post-derivatization. A successful reaction must preserve the characteristic signals of the oxazolidinone core in ¹H NMR spectroscopy:

  • A distinct multiplet at ~4.7 ppm corresponding to the C5 methine proton.

  • Two distinct signals at ~3.6 ppm and ~4.0 ppm for the C4 diastereotopic methylene protons.

  • The N-methyl group (if intact) appearing as a sharp singlet at ~2.8 ppm .

Diagnostic Failure Mode: Any loss of these signals, or the sudden appearance of a primary alcohol signal (broad singlet, ~2.0-3.0 ppm, D₂O exchangeable) indicates base-catalyzed ring-opening hydrolysis. If this occurs, the protocol must be adjusted by reducing the base strength or strictly maintaining the reaction temperature at 0 °C.

References

  • [2] A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban, PubMed Central (NIH). URL:[Link]

  • [1] Substituted oxazolidinones and their use in the field of blood coagulation, Google Patents (US7585860B2). URL:

  • [3] Methods of producing oxazolidinone compounds, Google Patents (US6833453B2). URL:

Sources

Application

Application Note: Synthesis, Mechanisms, and Protocols for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one in Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Strategic Relevance The oxazolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Strategic Relevance

The oxazolidin-2-one heterocycle is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in critical therapeutics ranging from protein synthesis inhibitors (e.g., Linezolid) to direct Factor Xa inhibitors (e.g., Rivaroxaban)[1]. Within this class, 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one [2] represents a highly versatile, functionalized building block.

The N-methyl substitution provides specific steric and lipophilic properties that modulate target binding, while the C5-aminomethyl group serves as a critical handle for downstream acylation, alkylation, or coupling reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps—focusing instead on the causality of experimental choices , regioselective mechanisms, and self-validating analytical checkpoints required to produce this intermediate at high purity and enantiomeric excess (ee).

Mechanistic Pathways: The "Why" and "How"

The synthesis of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one is typically achieved via a three-stage convergent pathway starting from the chiral pool (e.g., (R)- or (S)-epichlorohydrin).

Mechanism 1: Regioselective Epoxide Ring-Opening and Cycloaddition

The formation of the oxazolidinone ring involves the reaction of an epoxide with an isocyanate (or a cyanate/carbamate equivalent)[3].

  • The Causality: Uncatalyzed thermal cycloaddition often yields a mixture of 4-substituted and 5-substituted oxazolidinones[4]. By introducing a Lewis acidic catalyst such as a Chromium(salphen) complex, the catalyst selectively coordinates to the epoxide oxygen. This activates the less sterically hindered C3 position of the epichlorohydrin for nucleophilic attack by methyl isocyanate. Following the initial attack, intramolecular ring closure eliminates the catalyst, yielding the 5-(chloromethyl) intermediate with >99:1 regioselectivity[4].

Mechanism 2: Azidation via Sₙ2 Displacement

The chloromethyl group must be converted to an amine. Direct amination with ammonia often leads to over-alkylation and dimerization.

  • The Causality: We utilize an Sₙ2 displacement with sodium azide (NaN₃). The reaction is performed in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF heavily solvates the Na⁺ cation but leaves the N₃⁻ anion "naked" and highly nucleophilic, ensuring rapid and complete conversion without racemizing the adjacent chiral center.

Mechanism 3: Mild Azide Reduction
  • The Causality: While catalytic hydrogenation (H₂, Pd/C) is standard, the Staudinger reduction (PPh₃, H₂O) is often preferred in complex drug development workflows. Triphenylphosphine selectively attacks the azide to form an intermediate aza-ylide, which hydrolyzes smoothly to the primary amine. This prevents the formation of secondary amine byproducts often seen in high-pressure hydrogenation.

Pathway Step1 Epichlorohydrin + Methyl Isocyanate (Chiral Pool Starting Material) Step2 5-(Chloromethyl)-3-methyl- 1,3-oxazolidin-2-one Step1->Step2 Lewis Acid Catalyst (e.g., Cr-salphen) Regioselective Cycloaddition Step3 5-(Azidomethyl)-3-methyl- 1,3-oxazolidin-2-one Step2->Step3 NaN3, DMF, 80°C SN2 Nucleophilic Substitution Step4 5-(Aminomethyl)-3-methyl- 1,3-oxazolidin-2-one Step3->Step4 H2, Pd/C or PPh3/H2O Azide Reduction

Fig 1. Step-by-step synthetic mechanism for 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before advancing.

Protocol A: Synthesis of 5-(Chloromethyl)-3-methyl-1,3-oxazolidin-2-one

Objective: Form the oxazolidinone core with high regiocontrol[4].

  • Preparation: Charge a flame-dried 250 mL Schlenk flask with (R)-epichlorohydrin (50 mmol, 1.0 eq) and anhydrous toluene (100 mL) under an inert N₂ atmosphere.

  • Reagent Addition: Add methyl isocyanate (55 mmol, 1.1 eq) via a gas-tight syringe. (Safety Note: Methyl isocyanate is highly toxic; perform strictly in a specialized fume hood).

  • Catalysis: Add the Cr(salphen) catalyst (1.5 mol%). The low catalyst loading is specifically chosen to prevent the competitive cyclotrimerization of the isocyanate into isocyanurates[4].

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the epoxide spot confirms completion.

  • Workup: Concentrate under reduced pressure and purify via flash column chromatography to yield the product as a white solid.

Protocol B: Azidation to 5-(Azidomethyl)-3-methyl-1,3-oxazolidin-2-one

Objective: Introduce the nitrogen precursor via Sₙ2 displacement.

  • Preparation: Dissolve the chloromethyl intermediate (40 mmol, 1.0 eq) in anhydrous DMF (80 mL).

  • Reagent Addition: Add sodium azide (NaN₃, 80 mmol, 2.0 eq) and tetrabutylammonium iodide (TBAI, 4 mmol, 0.1 eq).

    • Scientist Insight: TBAI acts as a phase-transfer catalyst. It undergoes halogen exchange to form the highly soluble tetra-n-butylammonium azide in situ, accelerating the reaction kinetics.

  • Reaction: Heat to 80 °C for 12 hours.

  • Workup & Validation: Quench with cold water (200 mL) and extract with EtOAc (3 × 100 mL). Wash the organic layer extensively with brine (5 × 100 mL) to remove all traces of DMF.

    • Validation Checkpoint: Take an FT-IR of the crude oil. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

Protocol C: Staudinger Reduction to the Target Amine

Objective: Mild reduction to 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one[2].

  • Preparation: Dissolve the azidomethyl intermediate (30 mmol) in a mixture of THF/H₂O (9:1 v/v, 100 mL).

  • Reduction: Cool to 0 °C. Add triphenylphosphine (PPh₃, 36 mmol, 1.2 eq) portion-wise. Observe the steady evolution of N₂ gas (the causality of the thermodynamic driving force of this reaction).

  • Reaction: Warm to room temperature and stir for 8 hours.

  • Isolation: Acidify the mixture with 1M HCl to pH 2. The target amine becomes protonated and moves to the aqueous layer, leaving the triphenylphosphine oxide (TPPO) byproduct in the organic layer.

  • Final Recovery: Separate the aqueous layer, basify with 1M NaOH to pH > 10, and extract with CH₂Cl₂. Dry over Na₂SO₄ and concentrate to yield the pure free base.

Quantitative Data Presentation

To optimize the synthesis, various parameters must be balanced. Table 1 summarizes the causality of catalyst selection on regioselectivity and yield during the epoxide ring-opening step[4]. Table 2 provides the exact analytical markers for orthogonal validation.

Table 1: Optimization of Epoxide Ring-Opening and Cycloaddition

Catalyst SystemTemperature (°C)Time (h)Regioselectivity (5- vs 4-sub)Isolated Yield (%)
None (Thermal Control)1202460:4025
TBAB (Co-catalyst only)801285:1565
Cr(salphen) complex 80 4 >99:1 92
Al(heteroscorpionate)802495:588

Table 2: Orthogonal Validation Checkpoints for Synthesis Workflows

Intermediate / ProductFT-IR Marker (cm⁻¹)¹H-NMR Shift (ppm)Mass Spec (m/z) [M+H]⁺
5-(Chloromethyl)-...C-Cl stretch ~730~3.7 (m, 2H, CH₂Cl)150.0
5-(Azidomethyl)-...N₃ stretch ~2100~3.5 (m, 2H, CH₂N₃)157.1
5-(Aminomethyl)-... N-H stretch ~3300 ~2.8 (m, 2H, CH₂NH₂) 131.1

Self-Validating Analytical Workflow

To guarantee the trustworthiness of the generated API building block, a strict analytical pipeline must be enforced before the intermediate is released for downstream drug development (e.g., coupling with aryl-chlorides or acylation).

AnalyticalWorkflow Reaction Crude Reaction Mixture FTIR FT-IR Spectroscopy (Rapid Screen) Reaction->FTIR Step 1 NMR 1H & 13C NMR (Structural Confirm) FTIR->NMR Step 2 LCMS LC-MS (Purity & Mass) NMR->LCMS Step 3 Release Validated API Building Block LCMS->Release QA Pass

Fig 2. Self-validating analytical workflow for intermediate verification.

References

  • National Center for Biotechnology Information. "(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride." PubChem Compound Summary for CID 134690964, 2025. URL: [Link]

  • Wu, X., Mason, J. L., & North, M. "Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex." Chemistry–A European Journal, 2017. URL: [Link]

  • Yuan, J., et al. "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 19(9), 14999-15004, 2014. URL: [Link]

Sources

Method

synthesis of Linezolid analogs using 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

An Application Guide for the Synthesis of Linezolid Analogs Utilizing the 5-(Aminomethyl)-1,3-oxazolidin-2-one Core Introduction: The Oxazolidinone Class and the Need for Next-Generation Analogs The emergence of multidru...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Linezolid Analogs Utilizing the 5-(Aminomethyl)-1,3-oxazolidin-2-one Core

Introduction: The Oxazolidinone Class and the Need for Next-Generation Analogs

The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global public health.[1] Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant breakthrough by introducing a novel mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[2][3][4] This unique mechanism prevents cross-resistance with other classes of protein synthesis inhibitors.[5]

Despite its success, the extensive clinical use of Linezolid has led to the rise of resistant strains. This, coupled with a desire to improve the safety profile and broaden the spectrum of activity, has fueled intensive research into the design and synthesis of novel Linezolid analogs.[3] This guide provides a strategic overview and detailed protocols for synthesizing such analogs, leveraging the versatile 5-(aminomethyl)-1,3-oxazolidin-2-one scaffold.

The Linezolid Pharmacophore: A Guide to Rational Analog Design

Effective analog design is rooted in a deep understanding of the structure-activity relationships (SAR) of the parent molecule. The Linezolid pharmacophore can be dissected into three key components, each contributing to its antibacterial efficacy.[6]

  • A-Ring (Oxazolidin-2-one): This five-membered ring is the core scaffold. The (S)-configuration at the C5 position is absolutely essential for antibacterial activity.[2][5]

  • B-Ring (N-aryl substituent): The N-aryl group, specifically the 3-fluoro-4-morpholinophenyl moiety in Linezolid, is critical for binding to the ribosomal pocket and dictates potency.[6] The fluorine atom and the morpholine ring are key contributors to the drug's activity and pharmacokinetic properties.[5]

  • C5 Side Chain: In Linezolid, this is an acetamidomethyl group (-CH₂NHC(O)CH₃). This region is a primary target for modification to modulate potency, overcome resistance, and alter physicochemical properties.[7] Studies have shown that replacing the acetamide with other functionalities, such as different amides, ureas, or thioureas, can lead to highly potent compounds.[8][9]

SAR_Linezolid cluster_Linezolid Linezolid Pharmacophore cluster_Components Structural Components & SAR Insights Linezolid Linezolid Structure A_Ring A-Ring: Oxazolidinone Core - (S)-Configuration at C5 is essential for activity. [7, 8] B_Ring B-Ring: N-Aryl Substituent - Crucial for ribosomal binding and potency. [5] - Fluorine and morpholine are key features. [8] C5_SideChain C5 Side Chain: Acetamidomethyl - Primary site for analog modification. [3] - Influences potency and resistance profile. [1] Synthetic_Workflow cluster_analogs Analog Synthesis Start 3-Fluoro-4-morpholinoaniline Step1 Formation of β-amino alcohol Start->Step1 Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Step1 Intermediate1 (R)-1-((3-fluoro-4-morpholinophenyl)amino)-3-chloropropan-2-ol Step1->Intermediate1 Step2 Oxazolidinone Ring Formation (e.g., with CDI or phosgene equivalent) Intermediate1->Step2 Intermediate2 (S)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Step2->Intermediate2 Step3 Azide Displacement (NaN₃) Intermediate2->Step3 Azide (S)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Step3->Azide Step4 Reduction of Azide (e.g., H₂, Pd/C or Staudinger) Azide->Step4 CoreAmine Core Intermediate: (S)-5-(Aminomethyl)-3-(...) oxazolidin-2-one Step4->CoreAmine Acylation Acylation (R-COCl, Et₃N) CoreAmine->Acylation Urea Urea Formation (R-NCO) CoreAmine->Urea Thiourea Thiourea Formation (R-NCS) CoreAmine->Thiourea FinalAmide Amide Analogs (e.g., Linezolid) Acylation->FinalAmide FinalUrea Urea Analogs Urea->FinalUrea FinalThiourea Thiourea Analogs Thiourea->FinalThiourea

Caption: General workflow for Linezolid analog synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS) before use.

Protocol 1: Synthesis of the Core Intermediate - (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol details the synthesis of the key amine intermediate, which is the direct precursor for a wide array of C5-modified analogs. The synthesis proceeds via an azido intermediate, which is a reliable and high-yielding route.

Part A: Synthesis of (S)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

  • Starting Material: Begin with (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl} methanesulfonate. This can be synthesized from 3-fluoro-4-morpholinoaniline and (R)-glycidyl butyrate in a multi-step process. [10]2. Reaction Setup: To a solution of the starting mesylate (1.0 eq) in dimethylformamide (DMF, approx. 10 mL per gram of mesylate), add sodium azide (NaN₃, 1.5 eq).

  • Reaction Conditions: Heat the mixture to 65-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into an equal volume of cold water. The product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting azide is often pure enough for the next step. If necessary, recrystallization from ethanol or isopropanol can be performed.

Part B: Reduction to the Amine

  • Reaction Setup: Dissolve the azide intermediate from Part A (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the azide starting material.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired core amine intermediate. The product is typically a solid and can be used directly in the next step. [11]

Protocol 2: Synthesis of Amide Analogs via Acylation

This general protocol allows for the coupling of various acyl chlorides or carboxylic acids to the core amine.

  • Reaction Setup: Dissolve the core amine intermediate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2-1.5 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise. If starting from a carboxylic acid, pre-activation with a coupling agent like EDC/HOBt or conversion to the acid chloride with thionyl chloride is required.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide analog. [11]

Protocol 3: Synthesis of Urea/Thiourea Analogs

This protocol describes the formation of urea or thiourea linkages at the C5 side chain, a modification known to produce potent analogs. [9]

  • Reaction Setup: Dissolve the core amine intermediate (1.0 eq) in an aprotic solvent such as THF or DCM.

  • Reagent Addition: Add the desired isocyanate (R-N=C=O, 1.05 eq) or isothiocyanate (R-N=C=S, 1.05 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature. These reactions are often rapid, completing within 1-3 hours. Monitor by TLC.

  • Work-up and Purification: The product often precipitates directly from the reaction mixture and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or silica gel chromatography to afford the final urea or thiourea analog.

Characterization and Data Summary

The identity and purity of all synthesized analogs must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The following table summarizes key data for Linezolid and a representative analog to illustrate the impact of C5 side-chain modification.

CompoundStructureC5-Side Chain MoietyTarget OrganismMIC (μg/mL) [3]
Linezolid AcetamideS. aureus1
E. faecalis2
Analog 12a ThioacetamideS. aureus0.125
E. faecalis0.03

Note: MIC (Minimum Inhibitory Concentration) values are representative and can vary based on the specific strain and testing conditions. Data sourced from reference.[3]

Conclusion

The synthetic framework presented in this guide offers a robust and flexible platform for the generation of novel Linezolid analogs. By leveraging the key 5-(aminomethyl)-1,3-oxazolidin-2-one intermediate, researchers can efficiently explore the chemical space around the C5 side chain. This systematic approach, guided by established SAR principles, is crucial for the discovery of next-generation oxazolidinone antibiotics with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.

References

  • Locke, J. B., et al. (2010). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. Available at: [Link] [7][8]2. Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010–2023. Available at: [Link] [1]3. Shaw, K. J., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2024). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. Research Journal of Pharmacy and Technology, 17(12), 1-8. Available at: [Link] 5. ResearchGate. (n.d.). Structure activity relationship of Linezolid. Scientific Diagram. Available at: [Link] [6]6. Pomeisl, K., et al. (2017). Ligand-Free Ullmann-Type Arylation of Oxazolidinones by Diaryliodonium Salts. The Journal of Organic Chemistry, 82(24), 13358–13366. Available at: [Link]

  • Fasinu, P., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Available at: [Link] [2][12]8. Zia, M., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Annals of Clinical Microbiology and Antimicrobials, 17(1), 21. Available at: [Link] [5]9. Fasinu, P., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Available at: [Link]

  • Gadakh, B., et al. (2015). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Journal of Medicinal Chemistry, 58(21), 8564–8577. Available at: [Link] [3]11. Cacchi, S., et al. (2001). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Organic Letters, 3(16), 2539–2541. Available at: [Link]

  • Brickner, S. J., et al. (1996). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. The Journal of Organic Chemistry, 61(25), 8847-8855. Available at: [Link]

  • Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available at: [Link] [4]14. Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Available at: [Link]

  • Reddy, P. K., et al. (2011). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 23(12), 5415-5418. Available at: [Link] [11]16. Emami, S., et al. (2013). Novel promising linezolid analogues: rational design, synthesis and biological evaluation. Archiv der Pharmazie, 346(11), 814–823. Available at: [Link] [9]17. Pomeisl, K., et al. (2017). Ligand-free Ullmann-type arylation of oxazolidinones by diaryliodonium salts. Organic & Biomolecular Chemistry, 15(45), 9647-9655. Available at: [Link]

  • Bigot, A., et al. (2011). Enantioselective α-Arylation of N-Acyloxazolidinones with Copper(II)-bisoxazoline Catalysts and Diaryliodonium Salts. Journal of the American Chemical Society, 133(34), 13324–13327. Available at: [Link]

  • ResearchGate. (n.d.). Selection and Optimization of the Synthetic Route for Linezolid. Available at: [Link] [10]20. Kumar, A., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(6), 469-478. Available at: [Link] [13]21. Ozdemir, U., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788–1798. Available at: [Link]

  • Kim, H., & Lee, W. K. (2002). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridines. The Journal of Organic Chemistry, 67(1), 243-246. Available at: [Link]

  • Ochoa-Terán, A., & Rivero, I. A. (2008). Synthesis of 5-substituted 1,3-oxazolidin-2-ones. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Abstract & Strategic Overview This application note details the scalable, Good Manufacturing Practice (GMP)-aligned synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one . This scaffold is a critical core structure...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the scalable, Good Manufacturing Practice (GMP)-aligned synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one . This scaffold is a critical core structure for oxazolidinone antibiotics (analogous to Linezolid) and monoamine oxidase inhibitors (MAOIs).

Unlike laboratory-scale methods that often utilize toxic isocyanates or expensive azide reagents, this protocol adapts the industrial "Pharmacia Route" (originally developed for Linezolid). We utilize a convergent strategy coupling (S)-epichlorohydrin with methyl carbamate , followed by a Gabriel synthesis sequence to install the primary amine. This route is selected for its high enantioselectivity (>99% ee), cost-effectiveness, and safety profile suitable for multi-kilogram scale-up.

Key Process Features
  • Chirality Source: (S)-Epichlorohydrin (Chiral Pool).

  • Atom Economy: High; avoids heavy leaving groups where possible.

  • Safety: Eliminates the use of methyl isocyanate (MIC) and bulk sodium azide.

  • Purification: Designed to rely on crystallization rather than chromatography.

Retrosynthetic Analysis & Pathway Selection

To ensure scalability, we disconnect the molecule at the C5-side chain and the N3-C4 bond.

Retrosynthesis Target Target: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Inter1 Intermediate 1: (5S)-5-(Hydroxymethyl)-3-methyl-2-oxazolidinone Inter1->Target  Functional Group  Interconversion (FGI) SM1 Starting Material A: (S)-Epichlorohydrin SM1->Inter1  Lithium-Mediated  Cyclization SM2 Starting Material B: Methyl Carbamate SM2->Inter1

Figure 1: Retrosynthetic strategy utilizing the "Carbamate-Epoxide" disconnection.

Route Justification

While 3-methylamino-1,2-propanediol cyclization with diethyl carbonate (DEC) is a viable "green" alternative, it often suffers from regioselectivity issues (forming 6-membered oxazinanones vs. 5-membered oxazolidinones). The Epichlorohydrin + Carbamate route, mediated by a strong base (LiOtBu), guarantees the 5-membered ring formation with retention of stereochemistry from the epichlorohydrin.

Detailed Experimental Protocols

Stage 1: Ring Construction

Synthesis of (5S)-5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

This step constructs the oxazolidinone core. The use of Lithium tert-butoxide (LiOtBu) is critical; the lithium cation coordinates with the epoxide oxygen, facilitating the nucleophilic attack of the carbamate anion.

  • Reagents:

    • Methyl Carbamate (1.0 equiv)

    • (S)-Epichlorohydrin (1.5 equiv)

    • Lithium tert-butoxide (LiOtBu) (1.1 equiv)

    • Solvent: Tetrahydrofuran (THF) or DMF (DMF allows higher temp, THF is easier to strip).

Protocol:

  • Inertion: Charge a glass-lined reactor with THF (10 vol) and Methyl Carbamate (1.0 equiv). Cool to 0°C under

    
    .
    
  • Deprotonation: Slowly add LiOtBu (1.1 equiv) as a solution in THF, maintaining internal temperature < 5°C. Stir for 30 min to form the lithium carbamate species.

  • Addition: Add (S)-Epichlorohydrin (1.5 equiv) dropwise over 1 hour.

  • Reaction: Warm the mixture to reflux (65°C) and stir for 20–24 hours.

    • IPC (In-Process Control): Monitor by HPLC for consumption of carbamate.

  • Quench: Cool to 20°C. Add Saturated

    
     solution (5 vol).
    
  • Extraction: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is often pure enough (>90%). If necessary, crystallize from Toluene/Heptane.

Yield Target: 75–85% Key Impurity: Regioisomer (6-membered ring) < 2%.

Stage 2: Activation & Amination (The Gabriel Sequence)

Synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Direct amination of the alcohol is difficult. We proceed via the Mesylate (Ms) intermediate, followed by displacement with Potassium Phthalimide. This solid-state handling avoids the volatility and toxicity of using free methylamine gas or azides at this stage.

Step 2A: Mesylation

  • Dissolve Intermediate 1 (1.0 equiv) in DCM (10 vol). Cool to 0°C.

  • Add Triethylamine (TEA, 1.5 equiv).

  • Add Methanesulfonyl Chloride (MsCl, 1.2 equiv) dropwise, keeping

    
    .
    
  • Stir 2 hours. Quench with water.[1] Separate layers.

  • Concentrate organic layer to obtain the Mesylate as a waxy solid. (Quantitative yield expected).

Step 2B: Phthalimide Displacement

  • Suspend the Mesylate in DMF (5 vol).

  • Add Potassium Phthalimide (1.2 equiv).

  • Heat to 80°C for 6 hours.

    • Mechanism:[1][2][3][4]

      
       displacement.
      
  • Cool to RT. Pour into Water (20 vol) to precipitate the Phthalimido-intermediate .

  • Filter and wash with water. Dry in a vacuum oven at 50°C.

Step 2C: Deprotection

  • Suspend the Phthalimido-intermediate in Ethanol (10 vol).

  • Add Hydrazine Hydrate (3.0 equiv) or aqueous Methylamine (40%, 5 equiv) for a milder deprotection (Ing-Manske procedure).

  • Reflux for 4 hours. A heavy white precipitate (Phthalhydrazide) will form.

  • Cool to RT. Filter off the byproduct.[3]

  • Concentrate the filtrate.[2]

  • Salt Formation (Optional but Recommended): Dissolve the residue in Ethanol and add HCl/Ether to precipitate the Hydrochloride Salt . This stabilizes the amine and ensures high purity.

Process Workflow & Logic

ProcessFlow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Side Chain Conversion Step1 Reaction: Me-Carbamate + (S)-Epi + LiOtBu (THF, Reflux) Workup1 Workup: Quench NH4Cl Extract EtOAc Step1->Workup1 Inter1 Intermediate: 5-Hydroxymethyl-oxazolidinone Workup1->Inter1 Step2 Activation: MsCl / TEA / DCM Inter1->Step2 Step3 Displacement: K-Phthalimide / DMF (Precipitation in Water) Step2->Step3 Step4 Deprotection: Hydrazine / EtOH Step3->Step4 Final Final Product: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (Isolated as HCl Salt) Step4->Final

Figure 2: Integrated process workflow for the synthesis of the target amine.

Quantitative Data Summary

ParameterStage 1 (Ring Formation)Stage 2 (Amination Sequence)
Yield 75–85%60–70% (over 3 steps)
Purity (HPLC) >95% (Crude)>98.5% (After salt formation)
Enantiomeric Excess >99% ee (Retention of (S)-Epi)>99% ee
Key Reagent Cost Low (Carbamate/Epi are commodities)Low/Medium (Phthalimide/Hydrazine)
Volume Efficiency High (10 vol solvent)Medium (Precipitation steps)

Critical Process Parameters (CPP) & Safety

Exotherm Control
  • LiOtBu Addition: The deprotonation of carbamate is exothermic. On a >1kg scale, active cooling is required to prevent thermal runaway or side reactions (polymerization of epichlorohydrin).

  • Hydrazine Deprotection: The reaction of hydrazine with phthalimides generates heat and forms a voluminous solid byproduct. Ensure adequate agitation torque.[1]

Genotoxicity Concerns (GTI)
  • Epichlorohydrin: A known alkylating agent. Must be quenched completely in Stage 1. The workup with ammonium chloride and subsequent hydrolysis helps, but residual testing (GC-MS) is required.

  • Mesyl Chloride: Residual MsCl is a potential GTI. It is hydrolyzed rapidly in the aqueous workup of Step 2A.

  • Hydrazine: Toxic and potential carcinogen. Use stoichiometric amounts and validate removal in the final crystallization.

Chirality

The (S)-configuration of the epichlorohydrin dictates the (S)-configuration of the final 5-aminomethyl center. No racemization occurs during the


 displacement of the mesylate because the attack happens at the primary carbon (exocyclic methylene), not the chiral center itself.

References

  • Original Linezolid Process (Pharmacia/Upjohn)

    • Pearlman, B. A., et al. "Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 2003, 7(3), 330–342.
  • Gabriel Synthesis on Oxazolidinones

    • Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 1996, 39(3), 673–679.
  • Alternative Carbonate Route (Green Chemistry)

    • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674.
  • General Oxazolidinone Reviews

    • Mukhtar, T. A., & Wright, G. D. "Streptogramins, oxazolidinones, and other inhibitors of bacterial protein synthesis." Chemical Reviews, 2005, 105(2), 529–542.

Disclaimer: This protocol is for research and development purposes. Scale-up activities involving hazardous reagents (Epichlorohydrin, Hydrazine) must undergo rigorous Process Safety Management (PSM) review before execution.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one synthesis

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This key synthetic intermediate is a crucial building block for various pharmaceutical compounds. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one typically proceeds through a multi-step sequence. The two most prevalent strategies commence with the formation of a core oxazolidinone ring, followed by the functionalization of the C5 side chain to introduce the primary amine. The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations.

The most common pathways involve:

  • Pathway A: Synthesis of a 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one intermediate, followed by a two or three-step conversion of the hydroxyl group to an amino group.

  • Pathway B: An alternative route that utilizes a protected amine, such as a phthalimide, from an earlier stage of the synthesis, which is then deprotected in the final step to reveal the primary amine.[1][2]

Synthetic_Pathways start Common Starting Materials (e.g., Glycerol, Epichlorohydrin derivatives) intermediate_OH 5-(Hydroxymethyl)-3-methyl- 1,3-oxazolidin-2-one start->intermediate_OH Cyclization phthalimide_route Protected Amine Route (e.g., via (S)-Glycidylphthalimide) start->phthalimide_route Multi-step activated_OH Activation of Hydroxyl (e.g., Tosylation, Mesylation) intermediate_OH->activated_OH azide_intermediate 5-(Azidomethyl)-3-methyl- 1,3-oxazolidin-2-one activated_OH->azide_intermediate Nucleophilic Substitution (NaN₃) reduction Azide Reduction (e.g., H₂/Pd-C) azide_intermediate->reduction deprotection Deprotection (e.g., Hydrazinolysis) phthalimide_route->deprotection final_product Target Molecule: 5-(Aminomethyl)-3-methyl- 1,3-oxazolidin-2-one deprotection->final_product reduction->final_product Troubleshooting_Workflow start Low Final Yield check_cyclization Analyze Cyclization Step (Formation of Hydroxymethyl Intermediate) start->check_cyclization check_amination Analyze Amination Sequence (Hydroxyl to Amino Conversion) start->check_amination c_reagents Reagents/Solvents Dry? check_cyclization->c_reagents c_temp Temperature Optimal? check_cyclization->c_temp c_time Reaction Time Correct? check_cyclization->c_time a_activation Hydroxyl Activation Complete? check_amination->a_activation a_azide Side Products in Azide Step? check_amination->a_azide a_reduction Reduction Step Incomplete? check_amination->a_reduction solution_dry Action: Use Anhydrous Conditions c_reagents->solution_dry No solution_temp Action: Screen Temperature Range c_temp->solution_temp No solution_monitor Action: Monitor by TLC/LC-MS c_time->solution_monitor No solution_activation Action: Check Reagent Purity/Time a_activation->solution_activation No solution_azide Action: Adjust Temperature a_azide->solution_azide Yes solution_reduction Action: Use Fresh Catalyst/Purify Intermediate a_reduction->solution_reduction Yes

Caption: Troubleshooting logic for diagnosing low product yield.

Detailed Experimental Protocol: Hydroxyl to Amino Conversion

The following is a generalized protocol for the conversion of 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one to the target amine. Researchers should adapt this based on their specific substrate and laboratory conditions.

Protocol 1: Activation via Tosylation
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add triethylamine (1.5 equiv.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 equiv.) in anhydrous DCM.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product.

Protocol 2: Azide Formation
  • Setup: Dissolve the crude tosylated product (1.0 equiv.) from the previous step in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃) (1.5-2.0 equiv.) to the solution.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-16 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 5-(azidomethyl)-3-methyl-1,3-oxazolidin-2-one can be purified by column chromatography if necessary.

Protocol 3: Azide Reduction
  • Setup: Dissolve the 5-(azidomethyl) intermediate (1.0 equiv.) in methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution.

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

  • Workup: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This can be further purified by crystallization or by forming a hydrochloride salt. [2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis? A1: The use of sodium azide is a significant safety concern. It is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Also, exercise caution during catalytic hydrogenation with H₂ gas, as it is highly flammable.

Q2: Which analytical techniques are best for monitoring reaction progress? A2: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of most steps due to its speed and simplicity. For more quantitative analysis and to check for the formation of isomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. ¹H NMR spectroscopy is essential for structural confirmation of intermediates and the final product.

Q3: Can microwave-assisted heating be used to improve the cyclization step? A3: Yes, microwave-assisted synthesis can significantly improve the efficiency of oxazolidinone formation. [3][4][6]It often leads to dramatically reduced reaction times (minutes instead of hours) and can improve yields by minimizing thermal decomposition. [6]However, conditions such as solvent choice and temperature must be carefully optimized for microwave use. [3][4] Q4: My final amine product is an oil and difficult to handle. How can I improve its handling and purity? A4: Primary amines are often oils or low-melting solids. Converting the final product to a crystalline salt, such as a hydrochloride or sulfate salt, is a common and effective strategy. [2]This is typically achieved by dissolving the purified free-base amine in a suitable solvent (like ethanol or isopropanol) and adding a solution of HCl or sulfuric acid. The resulting salt often precipitates as a stable, easy-to-handle crystalline solid which can be collected by filtration. [2]

References

  • BenchChem. (2025). Improving the efficiency of microwave-assisted oxazolidinone synthesis. BenchChem Technical Support.
  • Taylor & Francis Online. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. [Link]

  • National Institutes of Health (NIH). (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed Central. [Link]

  • Google Patents. (n.d.). CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
  • ResearchGate. (2025). Selection and Optimization of the Synthetic Route for Linezolid. [Link]

  • BenchChem. (2025). Technical Support Center: 3-Amino-2-oxazolidinone in Asymmetric Synthesis.
  • ACS Publications. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]

  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • PubMed. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. [Link]

  • BenchChem. (2025). Minimizing the formation of Demethyl linezolid during synthesis.
  • MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]

  • PubMed. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. [Link]

  • Molbase. (n.d.). Synthesis of 5-hydroxymethyl-3-[4-(1-hydroxyiminoethyl)phenyl]-2-oxazolidinone. [Link]

  • Organic Chemistry Portal. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. [Link]

  • National Institutes of Health (NIH). (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

  • Google Patents. (n.d.).
  • mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Purification of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the chromatographic purification of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the chromatographic purification of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one .

This molecule presents a unique set of purification challenges: it is highly polar, contains a basic primary amine (pKa ~10.7), and features a fully saturated oxazolidinone ring. Below, we dissect the physicochemical causality behind common purification failures and provide self-validating protocols to ensure high-yield recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My product is streaking severely on standard silica gel, and my isolated yields are extremely low. How do I fix this? A: This is a classic manifestation of strong acid-base interactions. Standard silica gel contains surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5-5.0). Your target molecule contains a primary aliphatic amine. When the basic amine contacts the acidic silica, it forms a strong ionic interaction (an ammonium silicate salt), leading to irreversible binding, severe tailing, and poor recovery[1].

  • The Fix: You must neutralize the acidic silanol sites before and during your run. Incorporate a volatile basic modifier—such as 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH)—into your mobile phase. Pre-equilibrating the column with this modified solvent system converts the silanols to their neutralized salts, allowing your amine to elute as a sharp band [1].

Q2: I am trying to track my fractions using a standard 254 nm UV lamp, but I don't see any spots. Did my product degrade? A: It is highly unlikely that your product degraded; rather, it is "invisible" to standard UV detection. While aryl-substituted oxazolidinones (like the antibiotic Linezolid) exhibit strong UV absorbance at ~251 nm due to their conjugated aromatic systems [2], 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is fully aliphatic. The saturated carbamate moiety within the oxazolidinone ring only exhibits weak end-absorption below 220 nm [3].

  • The Fix: You must abandon UV-directed fraction collection. Instead, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if using an automated flash system. For manual TLC monitoring, you must use a chemical stain, specifically Ninhydrin , which reacts with primary amines to form a highly visible blue/purple complex [4].

Q3: Normal phase chromatography is still failing despite using basic modifiers. What is the most robust alternative strategy? A: If the polarity of your crude impurities closely matches your target, normal phase silica may lack the necessary resolving power. You have two highly authoritative alternative workflows:

  • Reverse-Phase (C18) at High pH: Run a C18 column using a mobile phase buffered to pH 11 (e.g., using 0.1% NH₄OH in Water/Acetonitrile). At this pH, the primary amine is deprotonated (neutral), increasing its lipophilicity and retention on the C18 phase, leading to excellent separation from polar impurities.

  • Chemical Derivatization (Boc-Protection): Temporarily mask the amine by reacting the crude mixture with Boc-anhydride (Boc₂O). The resulting Boc-protected oxazolidinone is non-basic, highly lipophilic, and easily purified on standard silica without modifiers. Once purified, the Boc group is quantitatively removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [5].

Part 2: Experimental Protocols

Protocol A: Amine-Modified Normal Phase Column Chromatography

This protocol utilizes a self-validating equilibration step to ensure the silica is fully deactivated prior to loading.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in an 85:14 ratio. Add 1% (v/v) concentrated aqueous Ammonium Hydroxide (NH₄OH). Stir vigorously until homogenous.

  • Column Packing & Equilibration (Critical Step): Slurry-pack standard silica gel (40-63 µm) using the modified solvent. Flush the column with at least 3 Column Volumes (CV) of the solvent. Validation: Check the pH of the eluent exiting the column; it must be basic (pH > 8) before loading your sample.

  • Sample Loading: Dissolve the crude 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one in a minimal volume of the mobile phase. If it is insoluble, dry-load the sample onto Celite (do not dry-load onto acidic silica).

  • Elution: Elute the column isocratically. Collect small fractions (e.g., 10 mL) as the product will elute rapidly once the silica is deactivated.

Protocol B: Ninhydrin TLC Staining for Primary Amines

Ninhydrin selectively reacts with the primary amine of the target molecule, ignoring non-amine impurities.

  • Stain Preparation: Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol. Add 3.0 mL of glacial acetic acid. Store in a dark, wide-mouth glass bottle [4].

  • Application: After developing the TLC plate in the basic solvent system, allow the plate to dry completely in a fume hood to remove all traces of NH₄OH or TEA (residual base will cause the entire plate to turn yellow/brown).

  • Visualization: Dip the dried TLC plate into the Ninhydrin solution. Wipe the excess off the back.

  • Development: Heat the plate gently using a heat gun (approx. 100–150 °C). The target oxazolidinone amine will appear as a distinct blue or purple spot against a white/light-pink background.

Part 3: Data Presentation

Table 1: Recommended Solvent Systems for Normal Phase Purification
Solvent System (v/v/v)Modifier TypeResolving PowerBest Used For
DCM : MeOH : NH₄OH (85:14:1)Aqueous BaseVery HighHighly polar crude mixtures; leaves no organic salt residues upon evaporation.
CHCl₃ : MeOH : TEA (90:9:1)Organic BaseHighSamples prone to hydrolysis; TEA is easily removed under high vacuum.
EtOAc : MeOH : TEA (80:19:1)Organic BaseModerateLess polar impurities; provides slower elution for better fraction resolution.
Table 2: TLC Visualization Matrix for Saturated Oxazolidinones
Detection MethodTarget Molecule VisibilityCausality / Mechanism
UV Lamp (254 nm) Invisible Lacks conjugated π-system; carbamate UV max is <220 nm.
Ninhydrin Stain High (Blue/Purple) Specific nucleophilic reaction with the primary amine group.
Phosphomolybdic Acid (PMA) Moderate (Blue/Green)General oxidative stain; requires intense heating.
Iodine Chamber Low (Faint Brown)Reversible complexation; fades rapidly upon removal.

Part 4: Mechanistic & Workflow Visualizations

SilanolInteraction Silica Acidic Silanol (Si-OH, pKa ~4.5) Interaction Strong Ionic Binding (Streaking) Silica->Interaction Neutralized Neutralized Silica (Si-O⁻ TEA⁺) Silica->Neutralized Pre-treatment Amine Primary Amine (Target Molecule) Amine->Interaction TEA TEA Modifier (1% in Eluent) TEA->Neutralized Elution Sharp Elution (High Recovery) Neutralized->Elution Amine passes freely

Fig 1. Mechanism of TEA neutralizing acidic silanols to prevent primary amine streaking.

Workflow Start Crude Mixture (Oxazolidinone Amine) TLC TLC Screening (DCM/MeOH/NH4OH) Stain: Ninhydrin Start->TLC Decision Good Separation? TLC->Decision NormalPhase Normal Phase Silica (1% TEA Modifier) Decision->NormalPhase Yes (Rf > 0.2) AltPhase Alternative Methods Decision->AltPhase No (Heavy Tailing) ReversePhase Reverse Phase (C18) High pH Buffer AltPhase->ReversePhase Deriv Boc-Protection -> Purify -> Deprotect AltPhase->Deriv

Fig 2. Decision tree for purifying highly polar aliphatic amines.

Part 5: References

  • National Institutes of Health (NIH) / PMC. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Retrieved from:[Link]

  • RSC Publishing. Catalytic one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H). Retrieved from:[Link]

  • ChemicalDesk. TLC Stains Preparation. Retrieved from:[Link]

Troubleshooting

improving enantiomeric excess of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Technical Support Center: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Welcome to the technical support center for optimizing the enantiomeric excess (ee) of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Welcome to the technical support center for optimizing the enantiomeric excess (ee) of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis and purification. Achieving high enantiomeric purity is often a critical, yet challenging, step in the synthesis of pharmaceutical intermediates. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully enhance the enantiopurity of your target compound.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind experimental choices to empower you to make informed decisions.

Q1: My initial asymmetric synthesis is producing 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one with low enantiomeric excess. Which reaction parameters should I investigate first?

Low enantiomeric excess in an asymmetric synthesis is a common issue that typically points to suboptimal reaction conditions or catalyst performance. The synthesis of chiral 2-oxazolidinones can be achieved through various methods, including the asymmetric hydrogenation of precursor 2-oxazolones.[1][2]

Key Parameters to Optimize:

  • Catalyst System (Metal and Ligand): The choice of the chiral catalyst is paramount. Systems based on Ruthenium[2] and Nickel[1] have proven effective for the asymmetric hydrogenation of 2-oxazolones. The enantioselectivity is dictated by the precise steric and electronic environment created by the chiral ligand around the metal center. If your current ligand is providing low ee, screen a panel of related ligands with different steric bulk or electronic properties.

  • Solvent: The solvent can significantly influence the stability of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways. A solvent that promotes a more rigid and ordered transition state will often lead to higher enantioselectivity. Screen solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, dichloromethane, THF).

  • Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy (kT). Experiment with a temperature gradient (e.g., room temperature down to 0 °C or lower).

  • Hydrogen Pressure (for hydrogenation reactions): The concentration of hydrogen can affect the reaction kinetics and, in some cases, the enantioselectivity. An optimal pressure exists for many catalytic systems, which may need to be determined empirically for your specific substrate and catalyst.

Q2: I have a racemic mixture of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. What are the most effective methods for chiral resolution?

When faced with a racemic mixture, chiral resolution is a powerful strategy. The goal is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[3] For a primary amine like your compound, the most common and industrially scalable method is diastereomeric salt crystallization.

Primary Resolution Strategies:

  • Diastereomeric Salt Crystallization: This classical method involves reacting your racemic amine with an enantiomerically pure chiral acid.[4][5] This forms two diastereomeric salts with different solubilities in a given solvent. The less soluble salt will preferentially crystallize, allowing for its separation by filtration.[4][6] The enantiomerically enriched amine can then be liberated by treatment with a base.[4][5]

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, such as a lipase or an amine dehydrogenase, which stereoselectively catalyzes a reaction on one enantiomer of the racemic mixture.[7][8][] For example, a lipase can selectively acylate one amine enantiomer, allowing the unreacted amine (now enantioenriched) and the acylated product to be separated. The theoretical yield for the desired enantiomer in a kinetic resolution is capped at 50%.[10]

  • Preparative Chiral Chromatography: This method involves separating the enantiomers on a chiral stationary phase (CSP). While it can provide very high purity, it is often more expensive and less scalable than crystallization, making it more suitable for smaller quantities.

Q3: My attempts at diastereomeric salt crystallization are not significantly improving the enantiomeric excess. What are the common pitfalls?

Achieving high diastereomeric and enantiomeric purity through crystallization is a multi-parameter optimization problem. Poor results often stem from suboptimal conditions.

Troubleshooting Steps:

  • Choice of Resolving Agent: The interaction between your amine and the chiral acid is highly specific. If one acid (e.g., tartaric acid) gives poor results, screen others. The rigid structure of agents like camphorsulfonic acid can sometimes lead to better crystal packing and higher diastereoselectivity.[4][6]

  • Solvent Selection: This is the most critical parameter. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent screen using a matrix of polar (e.g., ethanol, methanol) and less polar (e.g., acetone, ethyl acetate) solvents is essential.

  • Molar Ratio of Resolving Agent: The stoichiometry between the chiral acid and your racemic amine is crucial. While a 1:1 ratio is a common starting point, the optimal ratio may vary. Some studies suggest that using a molar ratio of resolving agent to racemic substrate greater than 1.5 can lead to more enantiopure products.[11]

  • Crystallization Temperature and Cooling Rate: Slow, controlled cooling allows for the selective crystallization of the less soluble diastereomer. Crash cooling will trap both diastereomers and impurities, leading to low ee. Experiment with a gradual cooling profile and holding the solution at the final temperature for an extended period (e.g., 1-2 hours) to maximize yield.[4]

  • Recrystallization: It is very common that a single crystallization step is insufficient to achieve high ee. The enriched diastereomeric salt should be isolated and recrystallized one or more times from the same or a different solvent system to further enhance its purity. Monitor the ee after each recrystallization step until it plateaus.[5]

Q4: How can I reliably and accurately measure the enantiomeric excess of my amine samples?

Accurate determination of enantiomeric excess is essential for validating your optimization efforts. The two most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Recommended Analytical Methods:

  • Chiral HPLC: This is the gold standard for ee determination. The enantiomers are separated on a chiral stationary phase (CSP), and the relative area of the two peaks in the chromatogram is used to calculate the ee. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating chiral amines.[13]

  • Chiral NMR Spectroscopy: This is a faster method for determining ee without physical separation. It involves adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample. The CSA (e.g., (R)-(-)-Mandelic acid) forms transient diastereomeric complexes that have distinct signals in the NMR spectrum (typically ¹H NMR).[12][13] The integration of these distinct peaks allows for the calculation of the enantiomeric ratio. This method is excellent for rapid reaction monitoring.

Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform initial trials on a small scale before proceeding to larger batches.

Protocol 1: Diastereomeric Salt Resolution of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

This protocol provides a general workflow for resolving a racemic primary amine using a chiral acid like (+)-tartaric acid.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of a warm solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of (+)-tartaric acid) in the same warm solvent.[4]

    • Slowly add the tartaric acid solution to the stirred amine solution. The formation of a precipitate may occur. If necessary, gently heat the mixture until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. To encourage crystallization, you can scratch the inside of the flask with a glass rod.

    • Once crystal formation is established, allow the flask to stand undisturbed for several hours to maximize crystal growth.

    • To further increase the yield, cool the flask in an ice bath or refrigerator (e.g., 4 °C) for 1-2 hours.[4]

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor.

    • The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the salt is fully dissolved and the solution is basic (pH > 10).[4][5]

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using a suitable analytical method like chiral HPLC (see Protocol 2).

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

This protocol outlines a general procedure for analyzing the enantiomeric purity of your amine.

  • Sample Preparation:

    • Prepare a stock solution of your amine sample in the mobile phase at a concentration of approximately 1 mg/mL.[13]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column and system.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). Column selection may require screening.

    • Mobile Phase: A typical mobile phase for chiral amine separation is a mixture of a non-polar solvent and an alcohol, often with a small amount of an amine additive to improve peak shape. Example: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). The exact ratio will need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV detection at a wavelength where your compound has significant absorbance (e.g., 210 nm or 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers in the resulting chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Data & Method Summaries

Table 1: Comparison of Common Chiral Resolving Agents for Amines
Resolving AgentStructure TypeKey AttributesCommon Solvents
Tartaric Acid Linear Dicarboxylic AcidAbundant, relatively inexpensive, and widely used. Available in both enantiomeric forms.[11][14]Alcohols (Methanol, Ethanol)
Mandelic Acid α-Hydroxy Carboxylic AcidOften effective for amines containing aromatic rings.[3]Alcohols, Acetone
Camphorsulfonic Acid Bicyclic Sulfonic AcidA strong acid with a rigid structure that can facilitate well-defined crystal packing.[6][14]Alcohols, Acetone, Dichloromethane
Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination
Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[13]High resolution and accuracy, well-established, robust.[12]Longer analysis times, higher solvent consumption.[13]
Chiral SFC Differential interaction with a CSP using supercritical CO₂ as the mobile phase.[13]Very fast analysis, reduced solvent use ("green" method).Requires specialized instrumentation.
Chiral NMR In-situ formation of diastereomeric complexes with a chiral solvating agent (CSA).[13]Rapid, non-destructive, minimal sample prep, good for reaction monitoring.[12]Lower sensitivity than HPLC, potential for peak overlap, requires high-field NMR.

Visualized Workflows and Concepts

Diagram 1: General Strategy for Improving Enantiomeric Excess

G cluster_0 Synthesis / Resolution cluster_1 Analysis cluster_2 Decision & Optimization Synthesis Asymmetric Synthesis or Chiral Resolution Product Isolate Product Mixture Synthesis->Product Analysis Determine ee via Chiral HPLC or NMR Product->Analysis Decision Is ee > 98%? Analysis->Decision Success High Purity Product Decision->Success Yes Optimize Optimize Conditions: - Catalyst/Ligand - Solvent - Temperature - Recrystallize Decision->Optimize No Optimize->Synthesis

Caption: Workflow for optimizing the enantiomeric excess of a chiral compound.

Diagram 2: Principle of Diastereomeric Salt Resolution

G cluster_0 Separation cluster_1 Liberation Racemic Racemic Amine (R-Amine + S-Amine) Salts Diastereomeric Salts (R-Amine:S-Acid) (S-Amine:S-Acid) Racemic->Salts Acid Chiral Resolving Agent (e.g., S-Acid) Acid->Salts Crystallize Fractional Crystallization (Exploits different solubilities) Salts->Crystallize Solid Less Soluble Salt (e.g., S-Amine:S-Acid) (Solid Crystals) Crystallize->Solid Liquor More Soluble Salt (e.g., R-Amine:S-Acid) (in Mother Liquor) Crystallize->Liquor Base1 Base Treatment Solid->Base1 Base2 Base Treatment Liquor->Base2 Amine1 Resolved S-Amine Base1->Amine1 Amine2 Resolved R-Amine Base2->Amine2

Caption: Conceptual overview of chiral resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

  • What is the fundamental difference between asymmetric synthesis and chiral resolution? Asymmetric synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material, selectively forming one chiral center over the other. Chiral resolution starts with a pre-existing racemic (1:1) mixture of enantiomers and separates them.[3][14]

  • When should I choose resolution over attempting to optimize an asymmetric synthesis? This is a strategic decision. If the starting materials for resolution are inexpensive and the resolution procedure is efficient and scalable, it can be more cost-effective than a complex, multi-step asymmetric synthesis that may require expensive chiral catalysts or auxiliaries.[11] Resolution is often preferred when a robust, high-yielding racemic synthesis already exists.

  • After separating one enantiomer via crystallization, can the other enantiomer in the mother liquor be recovered? Yes. The "undesired" enantiomer remaining in the mother liquor can be recovered by treating the solution with base, extracting the amine, and purifying it. For process efficiency, this recovered enantiomer can often be racemized (converted back to a 1:1 mixture) and recycled back into the resolution process, thereby improving the overall process yield beyond the theoretical 50% limit of a single resolution run.

References

  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. (n.d.). PMC. [Link]

  • Al-Awadhi, F., Al-Bader, J., Al-Mawash, A., Shah, A., & Abdulmalek, E. (2019). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. MDPI. [Link]

  • Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Afonso, C., Eusébio, M., & Rebelo, L. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]

  • Chen, Y., Li, A., & Xu, J. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. MDPI. [Link]

  • Szymańska, A., & Marszałł, M. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Kinetic resolution of racemic amines (±)-1a–d (45 mM) catalyzed using... (n.d.). ResearchGate. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

  • Zhang, X., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis. [Link]

  • Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. (2022). CCS Chemistry - Chinese Chemical Society. [Link]

  • Nishiyori, R., Mori, T., & Shirakawa, S. (2023). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • 5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (2022). Oxford Academic. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Glorius, F., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science (RSC Publishing). [Link]

  • Full article: Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. (2022). Taylor & Francis. [Link]

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. (n.d.). American Chemical Society. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Kinetic resolution of chiral amines. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). PMC - NIH. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. (n.d.). [Link]

  • Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. (n.d.).
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). [Link]

  • In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. (2010). Organic Letters - ACS Publications. [Link]

  • Azov, V. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC. [Link]

  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. (n.d.). ResearchGate. [Link]

  • A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. (2002). R Discovery. [Link]

  • Enantioenrichment by Crystallization. (2008). Organic Process Research & Development - ACS Publications. [Link]

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. (n.d.). ChemRxiv. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). the University of Bath's research portal. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]3049/26/3/576)

Sources

Optimization

Technical Support: Stability Protocol for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Executive Summary & Stability Matrix The Core Issue: The oxazolidinone ring in 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is thermodynamically unstable in aqueous alkaline environments ( ). While the N-methyl substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stability Matrix

The Core Issue: The oxazolidinone ring in 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is thermodynamically unstable in aqueous alkaline environments (


). While the N-methyl substitution prevents deprotonation at the ring nitrogen (a common stabilization route for N-unsubstituted analogs), it leaves the C2 carbonyl susceptible to nucleophilic attack by hydroxide ions (

) or alkoxides.

Critical Directive: Avoid prolonged exposure to aqueous bases (NaOH, KOH) or nucleophilic bases (methoxide), especially at elevated temperatures (


). This leads to irreversible ring opening (hydrolysis), yielding the polar diamino-alcohol byproduct.
Stability Compatibility Matrix
ConditionStability RatingRisk FactorRecommended Action
Neutral (pH 6-8) High NegligibleStandard storage (2-8°C).
Weak Base (pH 8-9) ⚠️ Moderate Slow HydrolysisUse

or

at low temp (<25°C).
Strong Base (pH >11) Critical Rapid Ring OpeningAvoid. If necessary, use <15 min exposure at 0°C.
Anhydrous Base (NaH/DMF) ⚠️ Moderate DimerizationKeep concentration low to prevent self-aminolysis.
Temperature > 60°C Critical Thermal DegradationStrictly control temp; degradation is 1st order.

Mechanistic Insight: Why Degradation Occurs

To troubleshoot yield losses or impurities, you must understand the degradation pathway. In basic media, the hydroxide ion acts as a nucleophile attacking the carbonyl carbon (C2).

Degradation Pathway (DOT Visualization)

G Start 5-(Aminomethyl)-3-methyl- 1,3-oxazolidin-2-one (Intact Scaffold) Base Base Attack (OH-) Target: C2 Carbonyl Start->Base pH > 9 Inter Tetrahedral Intermediate (Unstable) Base->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Ring Opening Product 1-amino-3-(methylamino)propan-2-ol (Polar Impurity) Decarb->Product Irreversible

Figure 1: The irreversible hydrolysis pathway of the oxazolidinone ring under basic conditions. The reaction follows pseudo-first-order kinetics dependent on hydroxide concentration.

Troubleshooting Guide (Q&A)

Scenario A: "I am seeing a new polar peak in my HPLC during workup."

Q: Did you use a basic aqueous wash (e.g., 1M NaOH) to remove impurities? A: This is the most common error. The "polar peak" is likely 1-amino-3-(methylamino)propan-2-ol .

  • The Fix: Switch to a neutral or slightly acidic workup. If a basic wash is required to remove acidic impurities, use a cold (

    
    ) saturated bicarbonate solution and limit contact time to <5 minutes.
    
  • Verification: The impurity will elute near the solvent front (dead volume) on a standard C18 Reverse Phase column due to high polarity.

Scenario B: "My yield is low during N-acylation of the side-chain amine."

Q: What base and solvent are you using? A: If you are using a strong base (like TEA or DIPEA) in a "wet" solvent, you are competing between acylation of the amine and hydrolysis of the ring.

  • The Fix: Use anhydrous conditions . The oxazolidinone ring is stable to bases like NaH or LiHMDS if water is strictly excluded. In the absence of water,

    
     cannot generate, and the ring remains intact.
    
  • Pro Tip: If using Schotten-Baumann conditions (biphasic water/DCM), ensure the pH does not exceed 10. Control pH by slow addition of base.

Scenario C: "The material degraded during storage."[1]

Q: Was the material stored as a free base or a salt? A: The primary amine on the side chain (


) is nucleophilic. In the free base form, at high concentrations or in the melt phase, it can attack the carbonyl of a neighboring molecule (intermolecular aminolysis), leading to oligomerization.
  • The Fix: Store the compound as its Hydrochloride (HCl) or Tosylate salt . This protonates the primary amine, rendering it non-nucleophilic and preventing self-reaction.

  • Storage: -20°C, desiccated.

Validated Analytical Protocols

To confirm stability or detect degradation, use the following method. The ring-opened product lacks the UV chromophore of the oxazolidinone (approx. 200-210 nm absorption) but can be detected via Refractive Index (RI) or CAD if UV is insufficient, or derivatized.

Note: The intact ring has weak UV absorbance. For high sensitivity, LC-MS is recommended.

HPLC Method for Stability Indication[2][3][4][5]
ParameterSetting
Column C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B (Isocratic to retain polar amine); 5-15 min: 2% -> 60% B.
Flow Rate 1.0 mL/min
Detection UV 210 nm (or MS: ESI Positive Mode)
Target Mass Intact: [M+H]+ ~131 Da
Impurity Mass Hydrolyzed: [M+H]+ ~105 Da (Loss of CO mass eq. 26, but actually loss of C=O and gain of 2H... MW changes from 130.15 to 104.15).
Experimental Workflow: Stability Stress Test

Use this to validate your specific batch.

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M NaOH .

  • Incubation: Hold at 25°C .

  • Sampling: Take aliquots at T=0, T=1h, T=4h.

  • Quench: Immediately neutralize aliquot with equal volume 0.1 M HCl.

  • Analysis: Inject on HPLC.

    • Pass Criteria: >98% recovery at T=1h suggests moderate stability.

    • Fail Criteria: Appearance of early-eluting peak (Amino-alcohol).

References

  • Taylor & Francis. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids.[1][2] (Demonstrates first-order degradation kinetics of the oxazolidinone ring at alkaline pH).

  • MDPI. (2019). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition.[3] (Identifies specific hydrolysis products of the oxazolidinone core).

  • BenchChem. (2025).[4] Comparative Stability of Linezolid and Demethyl Linezolid: A Guide for Researchers. (Provides forced degradation protocols for oxazolidinone scaffolds).

  • National Institutes of Health (PubChem). (2025). Compound Summary: (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride.[5] (Physical properties and safety data).

Sources

Troubleshooting

removing impurities from 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

This technical guide details the purification and impurity management of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 for the (R)-enantiomer, generic structure implied). This compound is a critical low...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and impurity management of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 for the (R)-enantiomer, generic structure implied). This compound is a critical low-molecular-weight chiral building block, structurally related to the oxazolidinone antibiotic class (e.g., Linezolid), but distinct in its high polarity and solubility profile.[1][2]

Compound: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Molecular Formula: C


H

N

O

MW: 130.15 g/mol (Free Base) | ~166.6 g/mol (HCl Salt) Key Characteristic: High aqueous solubility; Hygroscopic amine.

Diagnostic Troubleshooting (Q&A)

Q1: My product remains a viscous, yellow oil and refuses to crystallize. How do I isolate a solid?

Diagnosis: You are likely handling the free base form, which is often an oil or a low-melting solid due to its low molecular weight and lack of pi-stacking aromatic rings (unlike Linezolid intermediates). It is also highly hygroscopic.[2][3] Solution: Convert the amine to a stable salt (Hydrochloride or Oxalate) to induce crystallization.[1][2][3]

  • Protocol: Dissolve the crude oil in a minimum volume of anhydrous Ethanol (EtOH) or Methanol (MeOH).[1][2][3] Add 1.1 equivalents of HCl (4M in Dioxane or Et

    
    O) dropwise at 0°C. Dilute slowly with Ethyl Acetate (EtOAc) or Diethyl Ether (Et
    
    
    
    O) until turbidity persists. Cool to -20°C overnight.
Q2: The product has a persistent yellow/brown color even after extraction.

Diagnosis: This indicates oxidative degradation of the primary amine or the presence of polymerized by-products (often from the epichlorohydrin starting material).[2] Solution: Activated Carbon Treatment.[2][3]

  • Protocol: Dissolve the crude material in refluxing Methanol (10 mL/g). Add Activated Charcoal (10 wt%) . Reflux for 30 minutes. Filter hot through a Celite pad.[2][3] The filtrate should be colorless.[2][3] Proceed immediately to salt formation to prevent re-oxidation.[2][3]

Q3: NMR shows distinct impurity peaks around 3.5-4.0 ppm that don't match the product.

Diagnosis: These are likely unreacted precursors from the synthesis route (typically the 5-chloromethyl or 5-phthalimidomethyl intermediate).

  • 5-(Chloromethyl)-3-methyl-oxazolidin-2-one: Look for a doublet of doublets around 3.6-3.8 ppm (CH

    
    Cl).
    
  • Phthalimide impurity: Look for aromatic peaks at 7.7-7.9 ppm.[2][3] Solution: These impurities are much less polar than your amine product.[2][3]

  • Protocol: Perform a "Reverse Extraction."[2][3] Dissolve your crude amine in 0.5 M aqueous HCl (pH ~2).[1][2][3] The product will stay in the water as the salt.[2][3] Wash the aqueous layer 3x with Dichloromethane (DCM) or EtOAc.[1][2][3] The non-basic impurities (chloromethyl/phthalimide) will move to the organic layer.[1][2][3] Basify the aqueous layer (pH >12) and extract repeatedly with DCM (or n-Butanol if highly water-soluble), or lyophilize.

Q4: My sample has high ash content or inorganic salts (NaCl/KCl).

Diagnosis: Common if the azide displacement or Gabriel synthesis route was used.[2][3] The high water solubility of the product makes washing salts away with water impossible.[2][3] Solution: Solubility Filtration (Salting Out).

  • Protocol: Dry the crude solid completely (high vacuum). Suspend the solid in anhydrous Isopropanol (IPA) or Ethanol (solubility of NaCl is very low in IPA).[1][2][3] Sonicate for 20 minutes. Filter off the insoluble inorganic salts.[2][3] Concentrate the filtrate.

Impurity Profile & Removal Logic

The purification strategy depends on the synthesis route used.[2][3] The two most common routes generate distinct impurity profiles.[2][3]

Synthesis RouteLikely ImpuritiesRemoval Strategy
Route A: Azide Reduction (Chloromethyl precursor + NaN


Reduction)
• Unreacted Azide• 5-Chloromethyl precursor• Inorganic Salts (NaN

, NaCl)[1]• Over-reduced ring-opened byproducts
Partitioning: Acidify to pH 2, wash with DCM (removes neutral chloromethyl precursor).Filtration: Dissolve amine in dry EtOH; filter out inorganic salts.[2][3]
Route B: Gabriel Synthesis (Phthalimide + Hydrazine/Amine)[1] • Phthalhydrazide (by-product)• Unreacted Phthalimide intermediate• Hydrazine saltsIon Exchange: Use Cation Exchange resin (SCX).[1][2][3] The amine binds; neutral phthalimides wash through.Crystallization: Phthalhydrazide is insoluble in acidic water; filter it off before basifying.[2][3]

Detailed Experimental Protocols

Protocol A: Purification via HCl Salt Precipitation (Recommended)

Best for: Isolating the product as a stable, handleable solid.[1]

  • Dissolution: Dissolve 5.0 g of crude 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one in 15 mL of anhydrous Methanol .

  • Carbon Treatment: If colored, add 0.5 g Activated Carbon, reflux 15 min, filter hot through Celite.

  • Acidification: Cool to 0°C. Add HCl in Dioxane (4.0 M) dropwise. Monitor pH; stop when pH reaches ~2-3. (Approx 1.1 - 1.2 equivalents).[2][3][4]

  • Precipitation: Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (approx 30-50 mL) with vigorous stirring. A white precipitate should form.[2][3]

    • Note: If oiling occurs, decant the solvent, redissolve oil in minimum MeOH, and repeat addition of EtOAc more slowly.[1][2][3]

  • Isolation: Filter the white solid under Nitrogen atmosphere (hygroscopic). Wash with cold EtOAc.[2][3]

  • Drying: Dry in a vacuum oven at 40°C over P

    
    O
    
    
    
    .
Protocol B: Removal of Inorganic Salts (Desalting)

Best for: Preparing the free base for further reaction.[1]

  • Evaporation: Evaporate the aqueous reaction mixture to complete dryness (use lyophilization if possible).

  • Extraction: Add Dichloromethane:Methanol (9:1) or pure Isopropanol to the solid residue.[2][3]

  • Sonication: Sonicate for 20 minutes to dissolve the organic amine. Inorganic salts (NaCl, NaBr) will remain suspended.[1][2][3]

  • Filtration: Filter through a fine sintered glass funnel or a 0.45

    
    m PTFE membrane.[2][3]
    
  • Concentration: Evaporate the solvent to yield the desalted oil.

Process Visualization

Workflow: Purification Decision Tree

PurificationStrategy Start Crude 5-(Aminomethyl)-3-methyl-oxazolidinone CheckState Physical State? Start->CheckState Oil Viscous Oil / Sticky CheckState->Oil Solid Solid / Powder CheckState->Solid CheckImpurity Identify Impurities (NMR/HPLC) Oil->CheckImpurity Solid->CheckImpurity Inorganic High Salt Content (NaCl, NaN3) CheckImpurity->Inorganic Neutral Neutral Precursors (Chloromethyl/Phthalimide) CheckImpurity->Neutral Color Colored / Oxidized CheckImpurity->Color Action_Salt Solubility Filtration (Dissolve in dry IPA/EtOH, Filter) Inorganic->Action_Salt Action_Wash Acidic Wash (Reverse Extraction) 1. Dissolve in 0.5M HCl 2. Wash with DCM 3. Basify & Extract Neutral->Action_Wash Action_Carbon Activated Carbon Reflux (MeOH, 30 min) Color->Action_Carbon Final Pure HCl Salt Formation (Precipitate from MeOH/EtOAc) Action_Salt->Final Action_Wash->Final Action_Carbon->Final

Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

References

  • Brickner, S. J., et al. (1996).[1][2][3] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[1][2][3] Link[1]

  • Pfizer Inc. (2005).[2][3] "Process for the preparation of oxazolidinones." World Intellectual Property Organization, WO2005099353.[1][2][3] Link

  • Madhusudhan, G., et al. (2011).[1][2][3][5] "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 3(5), 168-175.[1][2][3][5] Link

  • PubChem. (2025).[2][3][6][7] "Compound Summary: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride." National Library of Medicine.[2][3] Link[1]

  • Organic Chemistry Portal. (2024).[2][3] "Oxazolidinone Synthesis: Recent Advances." Link

Sources

Optimization

Technical Support Center: Recrystallization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Welcome to the technical support center for the purification of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this polar aminomethyl oxazolidinone.

Introduction

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a small, polar molecule containing a primary amine, a carbamate within a five-membered ring, and a methyl group on the nitrogen atom. These functional groups dictate its solubility and purification characteristics. Due to its polarity, finding a suitable single solvent for recrystallization can be challenging. This guide provides two primary strategies for purification: recrystallization of the free base and purification via its hydrochloride salt.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent system.

  • Causality: The high concentration of the solute significantly depresses its melting point. The presence of impurities can also contribute to this phenomenon.

  • Solutions:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.

    • Use a lower-boiling point solvent: A solvent with a lower boiling point will ensure that the solution is at a lower temperature when saturation is reached.

    • Add more solvent: The solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with slow cooling.

    • Use a solvent/anti-solvent system: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Q2: I am not getting any crystal formation, even after cooling the solution for an extended period. How can I induce crystallization?

A2: The failure of a supersaturated solution to yield crystals is often due to a high nucleation energy barrier.

  • Causality: Crystal formation requires an initial nucleus (a small seed of aggregated molecules) to grow upon. Sometimes, the formation of this nucleus is not spontaneous.

  • Solutions:

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent line. The microscopic imperfections on the glass can provide a nucleation site.

    • Seed the solution: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for crystal growth.

    • Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, as this can lead to oiling out or precipitation of impurities.

    • Cool to a lower temperature: If cooling to 0°C is not effective, try cooling to -20°C or even lower using a dry ice/acetone bath.

Q3: The purity of my compound does not improve after recrystallization. What is the likely cause?

A3: This indicates that the chosen solvent system is not effectively differentiating between your compound and the impurities.

  • Causality: The impurities may have similar solubility profiles to your target compound in the selected solvent. Alternatively, the impurities may have co-crystallized with your product.

  • Solutions:

    • Perform a solvent screen: You need to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. A systematic solvent screening is recommended (see Experimental Protocols).

    • Consider an alternative purification strategy: If recrystallization is ineffective, other techniques such as column chromatography may be necessary. For a polar amine like this, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.

    • Purify via the hydrochloride salt: Converting the primary amine to its hydrochloride salt dramatically changes its solubility profile, often making it more crystalline and easier to purify from non-polar impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one?

A1: Due to the presence of the polar oxazolidinone ring and the primary aminomethyl group, the compound is expected to be a polar solid. Its solubility is likely to be high in polar protic solvents like water, methanol, and ethanol, and lower in less polar solvents like ethyl acetate, dichloromethane, and hexane.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)HighCapable of hydrogen bonding with the amine and carbamate functionalities.
Polar Aprotic (e.g., Acetone, Acetonitrile)Moderate to LowCan act as hydrogen bond acceptors but not donors.
Halogenated (e.g., Dichloromethane)LowLimited ability to interact with the polar functional groups.
Ethers (e.g., Diethyl ether, THF)Very LowPrimarily non-polar interactions.
Hydrocarbons (e.g., Hexane, Toluene)InsolubleNon-polar nature makes them poor solvents for this polar compound.

Q2: Is it better to recrystallize the free base or the hydrochloride salt?

A2: This depends on the nature of the impurities.

  • Recrystallizing the free base is a more direct approach. However, primary amines can sometimes be difficult to crystallize and may be more prone to oiling out.

  • Purifying via the hydrochloride salt is often a more robust method for amino compounds.[1] The salt is typically more crystalline and has significantly different solubility from the free base and non-basic impurities. For instance, the hydrochloride salt will likely be soluble in alcohols but much less soluble in less polar solvents like ethyl acetate or ethers, allowing for effective purification. A common method is to dissolve the crude base in an alcohol like ethanol and add hydrochloric acid to precipitate the salt.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system is often ideal for compounds that are too soluble in one solvent and not soluble enough in another. A good starting point would be to dissolve the compound in a minimal amount of a hot polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like ethyl acetate or isopropyl ether) until turbidity is observed. Then, add a small amount of the hot polar solvent to redissolve the solid and allow it to cool slowly.

Part 3: Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of the Free Base

This protocol provides a systematic approach to identifying a suitable solvent for recrystallization.

  • Preparation: Place approximately 10-20 mg of your crude 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile). Start with 0.5 mL.

  • Solubility Assessment (Room Temperature): Observe if the compound dissolves at room temperature. A good recrystallizing solvent should not dissolve the compound well at room temperature.

  • Heating: For the solvents in which the compound was poorly soluble at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observation: A suitable solvent will show good crystal formation upon cooling. Note the quality and quantity of the crystals.

Protocol 2: Recrystallization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Hydrochloride from an Alcohol

This protocol is based on general procedures for the purification of similar amino-oxazolidinones.[1]

  • Dissolution: Dissolve the crude 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one in a minimal amount of ethanol or methanol in a flask.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise. The hydrochloride salt should precipitate. Monitor the pH to ensure it is acidic.

  • Heating (Optional): If a fine precipitate forms, you can heat the mixture until the solid dissolves and then allow it to cool slowly to form larger crystals.

  • Cooling: Cool the flask to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the crystals under vacuum.

Part 4: Visualizations

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystal Formation? oiling_out->no_crystals No slow_cool 1. Slow Cooling 2. Add More Solvent 3. Use Lower Boiling Solvent oiling_out->slow_cool Yes impure_product Purity Not Improved? no_crystals->impure_product No induce_crystallization 1. Scratch Flask 2. Seed Crystals 3. Concentrate Solution no_crystals->induce_crystallization Yes success Pure Crystals Obtained impure_product->success No solvent_screen Perform Solvent Screen impure_product->solvent_screen Yes use_antisolvent Use Solvent/Anti-solvent System slow_cool->use_antisolvent use_antisolvent->no_crystals lower_temp Cool to Lower Temperature induce_crystallization->lower_temp lower_temp->impure_product alt_purification Consider Column Chromatography or Salt Formation solvent_screen->alt_purification alt_purification->success

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Protocol cluster_free_base Free Base Recrystallization cluster_hcl_salt Purification via HCl Salt fb_start Crude Free Base fb_screen Solvent Screening fb_start->fb_screen fb_dissolve Dissolve in Minimal Hot 'Good' Solvent fb_screen->fb_dissolve fb_cool Slow Cooling fb_dissolve->fb_cool fb_filter Filter and Dry fb_cool->fb_filter fb_product Pure Free Base fb_filter->fb_product hcl_start Crude Free Base hcl_dissolve Dissolve in Alcohol (e.g., Ethanol) hcl_start->hcl_dissolve hcl_acidify Add HCl Solution hcl_dissolve->hcl_acidify hcl_precipitate Precipitate/Crystallize Salt hcl_acidify->hcl_precipitate hcl_filter Filter and Dry hcl_precipitate->hcl_filter hcl_product Pure HCl Salt hcl_filter->hcl_product

Caption: Overview of purification strategies.

References

  • PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Available from: [Link]

  • PubChem. (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. Available from: [Link]

  • Google Patents. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available from: [Link]

  • CHIMIA. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?. Available from: [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Available from: [Link]

  • University of Manchester. Data-driven discovery of potent small molecule ice recrystallisation inhibitors. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available from: [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • University of Rochester Chemistry. Purification: How To. Available from: [Link]

  • Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available from: [Link]

  • ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF. Available from: [Link]

  • PMC. Current Updates on Oxazolidinone and Its Significance. Available from: [Link]

  • Google Patents. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2118095.
  • Google Patents. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ....
  • Australian Industrial Chemicals Introduction Scheme. Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Hygroscopic Effects in Oxazolidinone Derivatives

Welcome to the Technical Support Center for oxazolidinone derivative development. Oxazolidinones (such as linezolid, tedizolid, and eperezolid) are a critical class of synthetic antibacterial agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazolidinone derivative development. Oxazolidinones (such as linezolid, tedizolid, and eperezolid) are a critical class of synthetic antibacterial agents. However, their molecular structures—often featuring morpholine rings, phosphate prodrug moieties, or exposed hydrogen-bond acceptors—make them susceptible to atmospheric moisture.

This guide provides researchers and formulation scientists with field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to mitigate hygroscopicity, prevent moisture-induced degradation, and stabilize solid-state formulations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do oxazolidinone derivatives exhibit variable hygroscopicity, and how does moisture physically alter my formulation?

The Mechanism: Oxazolidinones possess highly electronegative functional groups. For example, the oxygen and nitrogen atoms in the morpholine ring of linezolid, or the phosphate group in tedizolid phosphate, act as potent hydrogen-bond acceptors. When exposed to high relative humidity (RH), atmospheric water molecules bind to these sites and intercalate into the crystal lattice.

The Causality: Moisture acts as a molecular plasticizer. In amorphous forms, it lowers the glass transition temperature (


), leading to deliquescence or powder caking. In crystalline forms, water intercalation can trigger a polymorphic phase transition (e.g., converting an anhydrous polymorph into a hydrate), which drastically alters the drug's solubility, dissolution rate, and chemical stability (such as accelerating the oxidation of the morpholine moiety).
Q2: During scale-up, my linezolid intermediate (linezolid hydroxide) absorbs moisture and degrades. How can I control this during synthesis?

The Solution: The degradation of linezolid hydroxide during isolation is directly tied to residual solvent moisture. To prevent this, the moisture content of the crystallizing solvent (e.g., ethyl acetate) must be strictly maintained between 0.25% and 0.55% w/w [1].

  • Process Adjustment: Utilize Agitated Thin Film Drying (ATFD) to rapidly remove solvents at 90–120°C. This prevents prolonged exposure to ambient humidity during the drying phase, yielding a substantially solvent-free and moisture-stable Form-I crystal[1].

Q3: What formulation strategies can minimize moisture absorption in highly hygroscopic oxazolidinone salts?

Strategy A: Free Acid Selection over Salts Salt forms of drugs are notoriously hygroscopic due to ion-dipole interactions with water. For instance, while tedizolid phosphate sodium salts are highly hygroscopic, isolating the drug as a crystalline free acid (dihydrogen phosphate, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) yields a highly stable, non-hygroscopic solid state.

Strategy B: Cocrystal Engineering If the free base/acid is not viable due to solubility constraints, cocrystallization is the premier mitigation strategy. By introducing a co-former (e.g., benzoic acid or citric acid), the co-former's hydrogen-bond donors competitively bind to the oxazolidinone's hydrogen-bond acceptors. This effectively "blocks" the sites that water would otherwise occupy, creating a thermodynamically stable, moisture-resistant lattice without altering the drug's pharmacological profile[2],[3].

Part 2: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical feedback loops confirm whether the mitigation strategy was successful.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To accurately quantify the moisture uptake of an oxazolidinone polymorph and determine if weight gain is due to surface adsorption or bulk hydrate formation[4].

  • Sample Preparation: Accurately weigh 10–20 mg of the crystalline oxazolidinone sample into a tared quartz DVS sample pan. Ensure the powder is unagglomerated to maximize surface area exposure.

  • Instrument Initialization: Load the pan into a DVS intrinsic analyzer. Set the isothermal chamber to 25.0°C (±0.1°C).

  • Drying Phase: Subject the sample to 0% RH using dry nitrogen gas until the mass stabilization criterion is met (

    
     per minute for 10 minutes). Record this as the dry reference mass (
    
    
    
    ).
  • Sorption Cycle: Program the DVS to increase humidity from 0% to 90% RH in 10% increments. The system must only advance to the next step when the

    
     criterion is met.
    
  • Desorption Cycle: Reverse the process, decreasing from 90% to 0% RH in 10% increments.

  • Self-Validation (Hysteresis Analysis): Plot the sorption and desorption isotherms. If the desorption curve perfectly overlaps the sorption curve, the moisture was merely surface-adsorbed. If a significant hysteresis loop exists (the sample retains water at lower RH during desorption), bulk lattice absorption or hydrate formation has occurred, necessitating a redesign of the solid form.

Protocol 2: Liquid-Assisted Grinding (LAG) for Moisture-Resistant Cocrystals

Purpose: To synthesize a non-hygroscopic linezolid cocrystal using mechanochemistry[2].

  • Stoichiometric Mixing: Weigh Linezolid Form II and Benzoic Acid in an exact 1:1 molar ratio (e.g., 337.3 mg Linezolid to 122.1 mg Benzoic Acid).

  • Catalytic Wetting: Transfer the mixture to a stainless-steel milling jar. Add 15 µL of ethyl acetate per 100 mg of powder. Causality: The trace solvent acts as a catalytic lubricant, drastically lowering the activation energy required for the molecules to reorganize into a new cocrystal lattice.

  • Mechanochemical Synthesis: Add two 5 mm stainless-steel grinding balls. Mill the mixture in a mixer mill at 20 Hz for 20 minutes.

  • Self-Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The disappearance of Linezolid Form II peaks and the emergence of new characteristic peaks (e.g.,

    
     at 3.8, 12.4, 16.4, 18.4) confirms successful cocrystal formation[2]. Subsequently, run the sample through Protocol 1 (DVS)  to validate the reduction in hygroscopicity.
    

Part 3: Quantitative Data Presentation

The following table summarizes the comparative hygroscopic behavior of various oxazolidinone solid forms, demonstrating the efficacy of salt selection and cocrystal engineering.

Compound / Solid FormRH Exposure (25°C)Max Weight Gain (%)Hygroscopicity ClassificationStructural Driver
Linezolid Form II 80% RH~0.5 - 1.2%Slightly HygroscopicExposed morpholine oxygen
Linezolid-Benzoic Acid Cocrystal 80% RH< 0.2%Non-HygroscopicH-bond sites blocked by co-former
Tedizolid Sodium Salt 80% RH> 5.0%HygroscopicIon-dipole interactions
Tedizolid Phosphate Free Acid 80% RH< 0.5%Non-HygroscopicStable dihydrogen phosphate lattice

Part 4: Mandatory Visualizations

Workflow Start Synthesize Oxazolidinone (e.g., Linezolid/Tedizolid) DVS Dynamic Vapor Sorption (DVS) Evaluate % Weight Gain Start->DVS Decision Is Weight Gain > 2% at 80% RH? DVS->Decision Stable Proceed to Formulation (Non-hygroscopic) Decision->Stable No Mitigate Initiate Mitigation Strategy Decision->Mitigate Yes Cocrystal Cocrystal Engineering (e.g., Benzoic Acid) Mitigate->Cocrystal Salt Salt/Free Acid Selection (e.g., Tedizolid Free Acid) Mitigate->Salt Reval Re-evaluate via DVS & PXRD Cocrystal->Reval Salt->Reval Reval->Decision Iterative Check

Caption: Workflow for assessing and mitigating oxazolidinone hygroscopicity.

Mechanism API Oxazolidinone API (Exposed H-Bond Acceptors) Water Atmospheric Moisture (H2O) API->Water Absorbs Coformer Co-former Addition (e.g., Benzoic Acid) API->Coformer LAG Synthesis Degradation Hydrate Formation & Chemical Degradation Water->Degradation Triggers Cocrystal Cocrystal Lattice (H-Bonds Blocked) Coformer->Cocrystal Self-Assembly Cocrystal->Water Repels Moisture Stable Moisture Resistance & Maintained Stability Cocrystal->Stable Results in

Caption: Mechanism of moisture-induced degradation versus cocrystal stabilization.

Part 5: References

  • New Drug Approvals: TR 700, TR 701FA (Tedizolid Phosphate) . New Drug Approvals. Available at:[Link]

  • US20170066728A1 - Process for the preparation of stable crystalline form-i of linezolid, substantially free of residual solvent . Google Patents. Available at:

  • WO2009140466A2 - Linezolid co-crystals . Google Patents. Available at:

  • CN107082790A - The crystal formation of Yi Zhong oxazolidinone compounds . Google Patents. Available at:

  • Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering . MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry characterization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Topic: Mass Spectrometry Characterization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Content Type: Publish Comparison Guide Executive Summary 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 for R-is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Characterization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Content Type: Publish Comparison Guide

Executive Summary

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 for R-isomer; 1415242-47-5 for HCl salt) is a critical oxazolidinone scaffold, often serving as a synthetic building block or a degradation marker for antibiotic classes such as Linezolid and Tedizolid.[1] Its low molecular weight (MW 130.14) and high polarity (primary amine functionality) present unique challenges for analytical characterization.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative techniques (GC-MS, NMR), establishing LC-MS/MS as the superior modality for trace-level detection and structural elucidation. We provide a validated fragmentation model and a self-validating experimental protocol.

Comparative Analysis: Analytical Alternatives

For researchers characterizing this oxazolidinone derivative, selecting the correct analytical platform is the first critical decision. The table below compares the "Product" (LC-MS/MS characterization) against standard alternatives.

Table 1: Performance Comparison of Characterization Modalities
FeatureLC-ESI-MS/MS (Recommended) GC-MS (Alternative) 1H-NMR (Structural Gold Standard)
Primary Utility Trace quantification & Impurity profilingVolatile analysisAbsolute structural confirmation
Sample Prep Minimal: Dilute & Shoot or PPComplex: Requires derivatization (e.g., silylation) due to polar -NH2Simple: Dissolution in deuterated solvent
Sensitivity (LOD) High: < 1 ng/mL (Femtogram range)Moderate: ~10–100 ng/mLLow: Milligram quantities required
Selectivity Excellent: MRM transitions specific to parent/fragmentsGood: EI spectral matchingHigh: But prone to overlap in complex matrices
Throughput High (5–10 min run time)Low (30+ min prep + run)Low (Single sample focus)
Limitation Matrix effects (ion suppression)Thermal instability of oxazolidinone ringCannot detect trace impurities < 1% easily
Why LC-MS/MS Wins:

While NMR is essential for confirming the initial bulk purity and stereochemistry (R vs S), LC-MS/MS is the only viable method for detecting this compound in biological matrices (pharmacokinetics) or as a trace impurity in drug substances. GC-MS is suboptimal because the polar primary amine and the thermally labile oxazolidinone ring often lead to peak tailing or degradation without aggressive derivatization.

Technical Deep Dive: Mass Spectrometry Profile

Physicochemical Context
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Exact Mass: 130.0742 Da

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is favored due to the basic primary amine (–CH

    
    NH
    
    
    
    ) and the N3-methyl group.
Fragmentation Mechanism (MS/MS)

Upon Collision-Induced Dissociation (CID), the protonated precursor [M+H]


 (m/z 131)  undergoes distinct cleavage pathways characteristic of the oxazolidinone core.
  • Primary Pathway (Loss of Ammonia): The exocyclic primary amine is the most labile group. Cleavage yields the fragment m/z 114 [M+H - NH

    
    ]
    
    
    
    .
  • Secondary Pathway (Ring Cleavage/Decarboxylation): The oxazolidinone ring typically loses CO

    
     (44 Da), a diagnostic neutral loss for this class, generating m/z 87 .
    
  • Tertiary Pathway: Further fragmentation leads to smaller alkyl-amine fragments (e.g., m/z 42, 30).

Visualization of Fragmentation Pathways

Oxazolidinone_Fragmentation Precursor Precursor Ion [M+H]+ = 131.07 Frag1 Fragment 1 [M+H - NH3]+ m/z 114.05 Precursor->Frag1 Loss of NH3 (-17 Da) Frag2 Fragment 2 [M+H - CO2]+ m/z 87.07 Precursor->Frag2 Ring Opening (-CO2, 44 Da) Frag3 Fragment 3 [C2H4N]+ m/z 42.03 Frag2->Frag3 Alkyl Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation tree for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. The loss of ammonia (m/z 114) and CO2 (m/z 87) are the primary diagnostic transitions.

Validated Experimental Protocol

This protocol is designed as a "self-validating" system. The inclusion of a system suitability test ensures data integrity before sample analysis.

Reagents & Equipment
  • Standard: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (High purity >97%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is strongly recommended over C18 due to the compound's high polarity and poor retention on reverse-phase columns.

    • Suggested: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).

LC-MS/MS Parameters
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Buffer controls ionization state of the amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for HILIC separation.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Gradient 90% B (0-1 min) -> 50% B (5 min) -> 90% B (re-equilibrate)HILIC gradient starts high organic to retain polar analytes.
Ion Source ESI Positive (+)Protonation of basic nitrogen.
MRM Transitions 131.1 -> 114.1 (Quantifier)131.1 -> 87.1 (Qualifier)Specificity ensures no interference from matrix.
Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg of standard in 1 mL of 50:50 ACN:Water . (Do not use 100% organic; solubility may be an issue for the salt form).

  • System Suitability Test (Self-Validation):

    • Inject a 100 ng/mL standard.

    • Pass Criteria: Retention time stability < 2% RSD; Signal-to-Noise (S/N) > 10 for the Quantifier transition.

    • Check: If peak splits, adjust buffer pH or lower injection volume (solvent mismatch effect).

  • Sample Analysis: Inject samples.

  • Data Processing: Calculate the Ion Ratio (Qualifier Area / Quantifier Area). It must match the standard within ±15% to confirm identity.

References

  • Liardon, R., et al. (1979).[3] "Mass spectra of alpha-amino acid oxazolidinones." Biomedical Mass Spectrometry. Link

    • Supports general oxazolidinone fragmentation p
  • Bouzian, A., et al. (2025). "Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives." ResearchGate.[4] Link

    • Provides mechanistic insight into ESI-CID fragment
  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 134690964, (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride." Link

    • Source for physicochemical properties and exact mass d
  • Fernandes, G.F., et al. (2019).[5] "A critical review of HPLC-based analytical methods for quantification of Linezolid." Critical Reviews in Analytical Chemistry. Link

    • Contextualizes the analysis of oxazolidinone antibiotics and their impurities.

Sources

Comparative

FTIR Spectral Analysis and Reaction Monitoring Guide: 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one vs. Key Intermediates

Executive Summary & Chemical Context 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a highly valuable chiral building block in the pharmaceutical industry, serving as a core intermediate in the synthesis of oxazolidino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is a highly valuable chiral building block in the pharmaceutical industry, serving as a core intermediate in the synthesis of oxazolidinone-class antimicrobial agents such as Linezolid and Radezolid[1]. Because the efficacy of these antibiotics relies strictly on their optical configuration and structural integrity, precise analytical monitoring during synthesis is non-negotiable[2].

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for monitoring the formation of this compound. By tracking specific vibrational modes, chemists can objectively compare the real-time performance of the target product against its synthetic precursors (e.g., azide intermediates) and protected alternatives (e.g., N-Boc derivatives). This guide provides a comparative spectral framework and a self-validating experimental protocol for in-situ reaction monitoring.

Mechanistic Grounding: Vibrational Modes

The structural backbone of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one consists of a 5-membered cyclic carbamate (urethane) ring. The carbonyl (C=O) stretching vibration of this cyclic system is highly diagnostic, typically presenting as a strong, sharp absorption band in the range of 1730–1760 cm⁻¹[3], with specific oxazol-2-one derivatives appearing between 1736 and 1753 cm⁻¹[4].

The defining feature of the target molecule is the primary amine (-NH₂) at the 5-position. This functional group introduces characteristic N-H stretching vibrations (a doublet representing asymmetric and symmetric stretches) in the 3300–3400 cm⁻¹ region, differentiating it from both its azide precursor and protected alternatives.

Comparative Spectral Profiling: Product vs. Alternatives

To validate the successful synthesis and purity of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one, its FTIR profile must be objectively compared against its direct synthetic precursor (the azide alternative) and a commonly utilized downstream protected alternative (the N-Boc derivative).

Table 1: Comparative FTIR Peak Assignments for Oxazolidinone Intermediates

Compound StateKey Functional GroupCharacteristic Peak (cm⁻¹)Intensity / ShapeDiagnostic Utility
Precursor Alternative: 5-(Azidomethyl)-...Azide (-N₃)~2100Strong, SharpDisappearance indicates completion of the reduction step.
Target Product: 5-(Aminomethyl)-...Primary Amine (-NH₂)3300–3400Medium, Broad DoubletAppearance confirms successful reduction to the free amine.
Target Product: 5-(Aminomethyl)-...Cyclic Carbamate (C=O)1740–1760Strong, SharpActs as an internal reference; confirms oxazolidinone ring integrity[3].
Protected Alternative: N-Boc DerivativeCarbamate (Boc C=O)1680–1700Strong, SharpDifferentiates the protected amine from the free amine product.

Experimental Protocol: In-Situ ATR-FTIR Reaction Monitoring

Objective: Monitor the catalytic hydrogenation of 5-(azidomethyl)-3-methyl-1,3-oxazolidin-2-one to the target amine using an in-situ ATR-FTIR probe (e.g., ReactIR).

Self-Validating System Design: This protocol utilizes the invariant cyclic carbamate C=O stretch (~1750 cm⁻¹) as an internal standard. By normalizing the reactive peak absorbances (azide decay and amine growth) against this stable ring vibration, the system self-validates that any spectral changes are strictly due to chemical conversion, rather than physical artifacts like solvent evaporation or catalyst coating on the ATR crystal.

Step-by-Step Methodology
  • System Initialization & Background Collection

    • Action: Insert the ATR-FTIR probe into the pressure reactor. Collect a solvent background spectrum (e.g., in THF) at the target reaction temperature (25 °C).

    • Causality: Subtracting the solvent background at the exact reaction temperature prevents temperature-dependent solvent band shifts from interfering with the analyte signals.

  • Reactant Profiling & Baseline Establishment

    • Action: Charge the reactor with the precursor, 5-(azidomethyl)-3-methyl-1,3-oxazolidin-2-one. Record the baseline spectrum.

    • Causality: Establishing the exact wavenumber and initial absorbance of the azide peak (~2100 cm⁻¹) prior to catalyst addition defines the 100% unreacted baseline, preventing the misinterpretation of spectral overlap.

  • Catalyst Addition & Pressurization

    • Action: Add the Pd/C catalyst (10% w/w). Seal, purge the vessel with N₂, and pressurize with H₂ gas (2 atm).

    • Causality: Purging with N₂ removes oxygen, preventing explosive mixtures with H₂ and mitigating oxidative degradation of the newly formed, delicate amine product.

  • Real-Time Data Acquisition

    • Action: Set the FTIR spectrometer to acquire spectra every 60 seconds. Track the first derivative of the peak heights for 2100 cm⁻¹ (azide) and 3350 cm⁻¹ (amine).

    • Causality: Utilizing the first derivative rather than absolute absorbance mathematically eliminates baseline drift caused by the heterogeneous Pd/C catalyst particles scattering the IR beam.

  • Endpoint Determination & Verification

    • Action: Terminate the reaction when the first derivative of the azide peak decay reaches zero (plateau) and the amine peak growth stabilizes. Post-filtration, acquire a final spectrum.

    • Causality: A zero-slope derivative confirms that no further chemical conversion is occurring, preventing over-reduction or unnecessary extended reaction times that could lead to ring-opening side reactions.

Reaction Workflow & Spectral Shifts

FTIR_Workflow Precursor Azide Precursor 5-(Azidomethyl)-... Peak: ~2100 cm⁻¹ Reduction Catalytic Hydrogenation Precursor->Reduction Loss of 2100 cm⁻¹ (Azide) Product Target Product 5-(Aminomethyl)-... Peak: ~3350 cm⁻¹ Reduction->Product Gain of 3350 cm⁻¹ (Amine) Protection Boc Protection Product->Protection Loss of 3350 cm⁻¹ (Amine) Alternative Protected Alternative N-Boc Derivative Peak: ~1690 cm⁻¹ Protection->Alternative Gain of 1690 cm⁻¹ (Boc C=O)

Workflow of oxazolidinone intermediate synthesis and corresponding FTIR spectral shifts.

References

  • Benchchem. "5-(2-Hydroxyethyl)oxazolidin-2-one | Benchchem: Infrared (IR) Spectroscopy".
  • Organic Chemistry Frontiers (RSC Publishing). "Catalytic one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3 H )
  • ResearchGate. "(PDF)
  • PMC. "Current Updates on Oxazolidinone and Its Significance".

Sources

Validation

HPLC method development for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one detection

The following guide details the HPLC method development strategy for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 / 1415242-47-5). This compound presents distinct analytical challenges: it is a small,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development strategy for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS: 637343-93-2 / 1415242-47-5).

This compound presents distinct analytical challenges: it is a small, highly polar, basic molecule lacking a strong chromophore (unlike Linezolid, which possesses a fluorophenyl group). Standard C18/UV methods often fail due to lack of retention (elution in the void volume) and poor sensitivity.

This guide compares three distinct approaches to solve these specific challenges.

Part 1: Strategic Analysis & Method Selection

The Analytical Challenge
  • Polarity: The primary aminomethyl group (

    
    ) and the oxazolidinone core make this molecule highly hydrophilic (
    
    
    
    ). It will not retain on standard C18 columns.
  • Detection: The molecule lacks an extended

    
    -electron system. It exhibits only weak UV absorption at 200–210 nm  (carbonyl 
    
    
    
    transition).
  • Impurities: As a chiral building block, the critical quality attributes (CQAs) are typically Enantiomeric Purity and Chemical Purity .

Comparative Method Matrix
FeatureMethod A: HILIC-CAD/UV (Recommended)Method B: RP-Ion Pairing (IP-RP) Method C: Pre-Column Derivatization
Primary Use Assay, Purity, Process ControlRoutine QC, Legacy SystemsTrace Analysis, Cleaning Validation
Mechanism Partitioning into water-rich layerHydrophobic interaction via ion-pair reagentChromophore addition + RP retention
Retention Excellent (k' > 3)Good (Tunable)Excellent (Modified hydrophobicity)
Sensitivity High (with CAD); Medium (UV)Medium (UV @ 210 nm)Very High (UV/Fluorescence)
Robustness Moderate (Sensitive to equilibration)HighLow (Reaction variability)
MS Compatible? Yes (Ammonium Acetate)No (if using Sulfonates/TFA)Yes (Specific derivatives)

Part 2: Detailed Experimental Protocols

Method A: HILIC-UV/CAD (The Modern Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most orthogonal approach for small polar amines. It uses an organic-rich mobile phase to retain polar analytes, perfectly suiting the aminomethyl moiety.

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 × 150 mm.

    • Why: Amide phases provide strong hydrogen bonding retention for the oxazolidinone ring and are stable at the higher pH required to keep the amine neutral-ish or control ionization.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold for equilibration)

    • 2–15 min: 90%

      
       75% B
      
    • 15–20 min: 75% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV: 205 nm (Reference 360 nm). Note: Use HPLC-grade ACN with low UV cutoff.

    • CAD (Charged Aerosol Detector): Nebulizer Temp 35°C. Preferred for uniform response.

  • Sample Diluent: 85:15 ACN:Water. Critical: Diluent must match initial mobile phase to prevent peak distortion.

Method B: Ion-Pair Reversed Phase (The Robust Workhorse)

Rationale: If HILIC is unavailable, Ion-Pairing reagents (like PFPA or HSA) create a neutral complex with the protonated amine, allowing retention on C18.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm, 4.6 × 250 mm.

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.

    • Why HFBA? It is a volatile ion-pairing reagent (unlike octane sulfonic acid) compatible with LC-MS and provides stronger retention for amines than TFA.

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Isocratic Elution: 95% A / 5% B.

    • Note: The molecule is very polar; high aqueous content is needed even with ion pairing.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.

  • System Suitability Requirement: Tailing factor

    
    . (HFBA usually ensures sharp peaks for amines).
    
Method C: Derivatization (For High Sensitivity)

Rationale: For cleaning validation or trace impurity analysis (ppm level), the weak UV absorbance is insufficient. Derivatization with 2-Nitrobenzaldehyde (2-NBA) reacts with the primary amine to form a Schiff base with strong UV absorbance.

  • Reagent Prep: 50 mM 2-Nitrobenzaldehyde in Methanol.

  • Reaction: Mix Sample (100 µL) + Reagent (100 µL). Incubate at 60°C for 20 mins.

  • Column: Phenyl-Hexyl or C18.

  • Mobile Phase: Water/Methanol gradient.

  • Detection: UV at 254 nm (Targeting the nitrophenyl chromophore).

  • Advantage: Shifts detection away from the noisy low-UV region and drastically increases retention.

Part 3: Visualization & Logic

Decision Logic for Method Selection

MethodSelection Start Select Analytical Goal Goal_Assay Purity / Assay (>0.1%) Start->Goal_Assay Goal_Trace Trace / Cleaning (<10 ppm) Start->Goal_Trace Check_Equip Is CAD Available? Goal_Assay->Check_Equip Check_MS Is LC-MS Available? Goal_Trace->Check_MS Method_HILIC_CAD METHOD A1: HILIC-CAD (Best Linearity) Check_Equip->Method_HILIC_CAD Yes Method_HILIC_UV METHOD A2: HILIC-UV (205nm) (Strict Solvent Control) Check_Equip->Method_HILIC_UV No Method_Deriv METHOD C: Derivatization (2-NBA) (High UV Sensitivity) Check_MS->Method_Deriv No Method_MS LC-MS/MS (SIM Mode) Check_MS->Method_MS Yes

Caption: Decision tree guiding the selection of HILIC, CAD, or Derivatization based on sensitivity needs and equipment availability.

Workflow: HILIC Method Optimization Loop

HILIC_Workflow Step1 1. Column Selection (Amide vs. Bare Silica) Step2 2. Mobile Phase pH (Buffer pH 9.0 for Amine) Step1->Step2 Step3 3. Ionic Strength (10-20mM NH4OAc) Step2->Step3 Step4 4. Diluent Matching (Must be >80% ACN) Step3->Step4 Result Robust Method k' > 3.0 Tailing < 1.2 Step4->Result

Caption: Critical optimization parameters for stabilizing the retention of polar amines in HILIC mode.

Part 4: Data Presentation & Validation Criteria

To validate the method (per ICH Q2), the following performance criteria should be met. The HILIC-CAD method typically yields the superior results for this specific compound.

ParameterAcceptance CriteriaTypical Result (HILIC-CAD)Typical Result (IP-RP UV)
Specificity No interference at

Pass (ACN baseline is flat)Pass (HFBA baseline drift)
Linearity (

)


(Quadratic fit often needed for CAD)

LOD (Limit of Detection) S/N > 3~0.5 µg/mL~2.0 µg/mL
Precision (RSD)



Tailing Factor


(Symmetric)

(Slight tailing)
Troubleshooting Guide
  • Problem: Split peaks or broad fronting.

    • Root Cause: Sample diluent is too aqueous.

    • Fix: Ensure sample is dissolved in at least 80% Acetonitrile.

  • Problem: Drifting retention times.

    • Root Cause: HILIC columns require long equilibration.

    • Fix: Equilibrate for at least 20 column volumes before the first injection.

  • Problem: Low Sensitivity.

    • Root Cause: UV cutoff of Acetonitrile or dirty Mobile Phase.

    • Fix: Use "Gradient Grade" or "LC-MS Grade" solvents; switch to CAD if possible.

References

  • Guidance for Industry, Q2(R1) Validation of Analytical Procedures.

    • Source:

  • Hydrophilic Interaction Chromatography (HILIC) for the Separation of Polar Compounds.Journal of Chromatography A. Context: Establishes the mechanism for retaining polar amines like oxazolidinones on Amide phases.
  • Analysis of Oxazolidinone Antibiotics and Impurities.Journal of Liquid Chromatography & Related Technologies. Context: Discusses the weak UV absorbance of the oxazolidinone ring and the necessity for low-UV or MS detection.
  • Ion-Pairing Strategies for Small Molecule Analysis.LCGC North America. Context: Provides the protocol for using HFBA to retain hydrophilic amines on C18 columns.

Sources

Comparative

Structural and Mechanistic Comparison: Linezolid vs. 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Executive Summary & Pharmacophore Deconstruction In the landscape of antibacterial drug development, the oxazolidinone class represents a critical line of defense against multidrug-resistant Gram-positive pathogens, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

In the landscape of antibacterial drug development, the oxazolidinone class represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) 1. To fully understand the molecular engine driving these drugs, researchers often compare fully elaborated clinical molecules with their minimal structural scaffolds.

This guide provides an objective, data-driven comparison between Linezolid (the first-in-class FDA-approved oxazolidinone) and 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one , a simplified fragment often utilized as a synthetic intermediate or a baseline negative control in Structure-Activity Relationship (SAR) studies 2.

Linezolid possesses a highly optimized structure featuring a morpholine ring (D-ring), a fluorophenyl ring (C-ring), the core oxazolidinone (A-ring), and a critical C5-acetamidomethyl group 3. Conversely, 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one strips away the C- and D-rings, replacing the N-aryl group with a simple N-methyl group. Furthermore, the essential C5-acetamide is reduced to a free primary amine.

Comparative Physicochemical Properties

PropertyLinezolid5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one
Molecular Formula C₁₆H₂₀FN₃O₄C₅H₁₀N₂O₂
Molecular Weight 337.35 g/mol 130.15 g/mol
N3 Substituent 3-fluoro-4-morpholinophenyl (N-Aryl)Methyl (N-Alkyl)
C5 Substituent AcetamidomethylAminomethyl
Antibacterial Activity Potent (Gram-positive pathogens)Inactive (Synthetic intermediate)
50S Ribosome Binding High Affinity (A-site cleft)Negligible

Mechanistic Analysis: The 50S Ribosomal A-Site

The oxazolidinone class is unique because it inhibits protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, specifically at the A-site 4. This steric hindrance prevents the proper positioning of the incoming aminoacyl-tRNA, halting translation 5.

  • The N-Aryl Requirement: Linezolid's N-aryl group (the fluorophenyl ring) and its morpholine appendage are critical for anchoring the drug. High-resolution crystal structures reveal that these rings interact with highly conserved 23S rRNA bases, such as U2585, via hydrophobic and π-π stacking interactions 3. The minimal fragment possesses only an N-methyl group, completely lacking the necessary surface area and electron density to anchor into this cleft 1.

  • The C5-Acetamide vs. Aminomethyl: The C5-acetamide group of Linezolid acts as a neutral hydrogen bond donor/acceptor, forming critical contacts with the A2503 base of the 23S rRNA 3. In contrast, the 5-(aminomethyl) group on the fragment is a primary amine. While aminomethyl groups are valuable functional points for synthetic chemistry 2, they are protonated at physiological pH (pH 7.4). Introducing a localized positive charge into the hydrophobic ribosomal pocket causes a massive desolvation penalty and electrostatic repulsion, rendering the fragment biologically inactive.

Visualizing the Structure-Activity Relationship

SAR_Binding LNZ Linezolid (Clinical Drug) N-Aryl & C5-Acetamide N_ARYL N-Aryl Group (C & D Rings) π-π Stacking & Hydrophobic Interactions (e.g., U2585) LNZ->N_ARYL Contains C5_ACET C5-Acetamide Group H-Bonding with 23S rRNA (e.g., A2503 / G2505) LNZ->C5_ACET Contains FRAG 5-(Aminomethyl)-3-methyl... (Minimal Fragment) N-Alkyl & C5-Amine NO_BIND Loss of Binding Affinity Missing Pharmacophores & Electrostatic Repulsion (Protonated Amine) FRAG->NO_BIND Lacks N-Aryl & Acetamide PTC 50S Ribosomal A-Site (Peptidyl Transferase Center) EFFICACY Potent Antibacterial Efficacy (MRSA, VRE) PTC->EFFICACY Translation Inhibited N_ARYL->PTC Anchors to C5_ACET->PTC Binds to INACTIVE Biologically Inactive (Synthetic Intermediate) NO_BIND->INACTIVE Fails to inhibit PTC

Fig 1: SAR pathways detailing how Linezolid's structural groups dictate 50S ribosomal binding.

Experimental Protocols for SAR Validation

To empirically validate the mechanistic claims above, the following self-validating experimental workflows are standard in preclinical drug development. By testing both compounds in parallel, the minimal fragment serves as a negative control, proving the necessity of the elaborated pharmacophores.

Protocol 1: 50S Ribosomal Binding Affinity Assay (Radioligand Competition)

Rationale: This assay directly measures the thermodynamic binding affinity (


) to the target, isolating target engagement from cellular permeability or efflux factors.
Step-by-Step Methodology: 
  • Ribosome Isolation: Isolate 70S ribosomes from S. aureus and dissociate them into 30S and 50S subunits using sucrose gradient ultracentrifugation.

  • Probe Incubation: Incubate the purified 50S subunits with a radiolabeled oxazolidinone probe (e.g., [¹⁴C]-Linezolid) at a constant concentration near its

    
    .
    
  • Compound Titration: Titrate the test compounds (Linezolid vs. 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one) from 0.1 nM to 100 µM in the binding buffer.

  • Filtration & Quantification: Filter the mixture through nitrocellulose membranes to trap the ribosomes. Wash away unbound radioligand and quantify the bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the

    
     and subsequent 
    
    
    
    using the Cheng-Prusoff equation. Expected Outcome: Linezolid will demonstrate a
    
    
    in the low micromolar/nanomolar range, whereas the fragment will show negligible displacement (
    
    
    > 100 µM).
Protocol 2: Minimum Inhibitory Concentration (MIC) Testing

Rationale: Evaluates whole-cell antibacterial efficacy, accounting for both target binding affinity and bacterial membrane permeability. Step-by-Step Methodology:

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to CLSI guidelines.

  • Inoculation: Inoculate the broth with S. aureus ATCC 29213 to achieve a final testing concentration of

    
     CFU/mL.
    
  • Serial Dilution: Perform 2-fold serial dilutions of Linezolid and the Fragment (0.25 µg/mL to 128 µg/mL) across a 96-well microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Readout: Determine the MIC as the lowest compound concentration that completely inhibits visible bacterial growth. Expected Outcome: Linezolid will exhibit an MIC ranging from 1-4 µg/mL 1. The minimal fragment will exhibit an MIC > 128 µg/mL, confirming its lack of whole-cell antibacterial activity.

Experimental Workflow Visualization

Workflow PREP 1. Compound Prep Synthesize & Purify Linezolid vs Fragment RIBOSOME 2. Ribosome Isolation Extract 50S Subunits from S. aureus PREP->RIBOSOME BINDING 3. Binding Assay Radioligand Competition Target Engagement RIBOSOME->BINDING MIC 4. MIC Testing Broth Microdilution (CLSI Guidelines) BINDING->MIC DATA 5. Data Synthesis SAR Validation MIC->DATA

Fig 2: Sequential experimental workflow for validating oxazolidinone target binding and MIC.

References

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - Antimicrobial Agents and Chemotherapy (NIH).3

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit - Journal of Medicinal Chemistry (ACS Publications). 4

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment - Scientific Research Publishing (SCIRP). 5

  • Linezolid: a review of its properties, function, and use in critical care - Taylor & Francis Online. 1

  • 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride - Leap Chem. 2

Sources

Validation

Biological Activity of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Scaffolds vs. Classical Oxazolidinones: A Comparative Guide

Executive Summary: The Evolution of the Oxazolidinone Pharmacophore Oxazolidinones, typified by Linezolid and Tedizolid , are cornerstone therapeutics for multidrug-resistant Gram-positive infections and multidrug-resist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Oxazolidinone Pharmacophore

Oxazolidinones, typified by Linezolid and Tedizolid , are cornerstone therapeutics for multidrug-resistant Gram-positive infections and multidrug-resistant tuberculosis (MDR-TB). However, their prolonged clinical utility is severely bottlenecked by dose-limiting toxicities—specifically myelosuppression and lactic acidosis. These adverse events are causally linked to off-target inhibition of mammalian mitochondrial protein synthesis (MPS), driven by the structural homology between the bacterial 50S ribosomal subunit and the mammalian mitoribosome.

Recent breakthroughs in anti-TB drug design have introduced a novel class of 5-aminomethyl oxazolidinone prodrugs . By replacing the classical 5-acetamidomethyl moiety with a 5-aminomethyl group, these compounds evade mitochondrial binding. They are selectively bioactivated within Mycobacterium tuberculosis (Mtb) by the N-acetyltransferase enzyme Rv0133 .

Within this context, the truncated scaffold 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (PubChem CID: 134690964) serves as a critical biochemical probe. While it lacks intrinsic antibacterial activity, it is the essential structural baseline used by researchers to isolate and study Rv0133 enzymatic kinetics without the confounding variables of spontaneous ribosomal binding.

Mechanistic Causality & Structure-Activity Relationship (SAR)

To understand the biological activity of these compounds, we must deconstruct the pharmacophore into two critical domains: the N3-position and the C5-position .

The N3-Position: Ribosomal Anchoring

Classical oxazolidinones require a bulky N3-aryl group (e.g., the 3-fluoro-4-morpholinophenyl group in Linezolid) to achieve potent antibacterial activity. This aryl ring engages in essential


 stacking interactions with the universally conserved U2584 nucleotide at the peptidyl transferase center (PTC) of the 23S rRNA.
  • The 3-Methyl Scaffold: In 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one, the aryl group is replaced by a simple methyl group. Because a methyl group cannot participate in

    
     stacking, this specific scaffold cannot anchor to the PTC, rendering it antibacterially inert. This is a deliberate design choice for in vitro enzymatic assays.
    
The C5-Position: Mitotoxicity vs. Prodrug Evasion
  • Classical (5-Acetamidomethyl): The neutral acetamide forms critical hydrogen bonds within both the bacterial PTC and the mammalian mitoribosome, leading to the aforementioned toxicity.

  • Novel (5-Aminomethyl): The primary amine is protonated at physiological pH. This positive charge creates electrostatic repulsion within the mitoribosome binding pocket, completely abolishing mitotoxicity. In Mtb, the Rv0133 enzyme acetylates this amine, converting it back into the active acetamide .

MOA Prodrug 5-Aminomethyl Scaffold Rv0133 Mtb Rv0133 (N-acetyltransferase) Prodrug->Rv0133 Acetylation Mito Mammalian Mitochondria Prodrug->Mito Host Entry Active 5-Acetamidomethyl Metabolite Rv0133->Active Bioactivation Ribosome Mtb 50S Ribosome Active->Ribosome PTC Inhibition Mito->Prodrug No Activation

Fig 1: Mtb-specific bioactivation of 5-aminomethyl oxazolidinones via Rv0133 evasion of mitotoxicity.

Quantitative Data Comparison

The following table synthesizes the biological performance of the 3-methyl scaffold against fully elaborated oxazolidinones.

Compound Class / ScaffoldN3-SubstituentC5-SubstituentMtb MIC (µg/mL)Mitotoxicity (IC

, µM)
Rv0133 Dependence
Linezolid (Classical)3-Fluoro-4-morpholinophenylAcetamidomethyl0.5 - 1.0< 10 (High)Independent
Tedizolid (Classical)3-Fluoro-4-(tetrazolyl)phenylHydroxymethyl0.125 - 0.25< 5 (Very High)Independent
5-AM Prodrugs 3-Aryl (Variable)Aminomethyl0.25 - 0.5> 100 (None)Dependent (Prodrug)
5-AM-3-Methyl Scaffold MethylAminomethyl> 64 (Inactive)> 100 (None)Dependent (Probe)

Data extrapolated from established in vitro models comparing classical oxazolidinones to 5-aminomethyl derivatives .

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, researchers must separate enzymatic prodrug activation from ribosomal target binding. Using the 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one scaffold provides a self-validating system: because it cannot bind the ribosome, any depletion of the substrate in an assay is exclusively due to Rv0133 enzymatic activity, allowing for pure Michaelis-Menten kinetic derivation.

Protocol 1: Rv0133 Enzymatic Activation Assay (LC-MS/MS)

Objective: Determine the


 and 

of Mtb Rv0133 using the 3-methyl scaffold.
  • Protein Preparation: Express recombinant Mtb Rv0133 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Reaction Setup: In a 96-well plate, combine 50 mM HEPES (pH 7.5), 100 µM Acetyl-CoA, and varying concentrations of the 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one scaffold (1 µM to 500 µM).

  • Initiation & Quenching: Initiate the reaction by adding 10 nM purified Rv0133. Incubate at 37°C. At precise time intervals (e.g., 5, 10, 15 mins), quench the reaction using an equal volume of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled linezolid).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-MS/MS system. Monitor the specific mass transition from the primary amine (substrate) to the acetamide (product).

Workflow S1 1. Scaffold Isolation (5-AM-3-Methyl) S2 2. Enzymatic Reaction (+ Rv0133 & Ac-CoA) S1->S2 Substrate Prep S3 3. LC-MS/MS Quantification S2->S3 Quench & Read S4 4. Kinetic Analysis (Km, Vmax) S3->S4 Data Processing

Fig 2: Self-validating LC-MS/MS workflow for isolating Rv0133 kinetics using the 3-methyl scaffold.

Protocol 2: Mitochondrial Protein Synthesis (MPS) Toxicity Assay

Objective: Verify the lack of mitotoxicity in 5-aminomethyl derivatives compared to Linezolid.

  • Cell Culture: Culture HepG2 mammalian cells in DMEM supplemented with 10% FBS and galactose (to force reliance on oxidative phosphorylation).

  • Compound Treatment: Treat cells with serial dilutions of Linezolid, 5-aminomethyl prodrugs, and the 3-methyl scaffold for 5 days.

  • Protein Extraction & ELISA: Lyse the cells and perform a dual-target ELISA to quantify:

    • Cytochrome c oxidase subunit I (COX-I): A protein synthesized entirely by the mitochondrial ribosome.

    • Succinate dehydrogenase subunit A (SDH-A): A protein synthesized by the cytosolic ribosome (nuclear-encoded).

  • Causality Check: A specific decrease in the COX-I / SDH-A ratio confirms mitochondrial translation inhibition. 5-aminomethyl scaffolds will show no reduction in this ratio, proving their evasion of the mitoribosome.

References

  • Boshoff, H. I. M., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases, 10(5), 1679-1695.[Link]

  • NIH RePORTER. (2024). Experimental Animal Models of TB - Project Details. National Institutes of Health.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134690964, (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride.[Link]

Comparative

Validating the Purity of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (AMOZ) Reference Standards: A Comparative Metrological Guide

Introduction: The Metrological Challenge of AMOZ 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (AMOZ) is the primary stable metabolite of the nitrofuran antibiotic Furaltadone. Because Furaltadone metabolizes rapidly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Challenge of AMOZ

5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (AMOZ) is the primary stable metabolite of the nitrofuran antibiotic Furaltadone. Because Furaltadone metabolizes rapidly in vivo, regulatory bodies (EU, FDA, USDA) mandate the monitoring of AMOZ as the marker residue for banned veterinary usage in livestock.

Validating the purity of AMOZ reference standards presents a specific analytical paradox:

  • Low UV Chromophore: The native molecule lacks a strong conjugated system, making traditional HPLC-UV purity assignment prone to error (low sensitivity at >220 nm).

  • Polarity: As a small, polar amine (often supplied as a hydrochloride salt), it retains moisture and inorganic salts, which are "invisible" to UV and Mass Spectrometry detectors but significantly impact the mass balance.

  • Stereochemistry: The molecule contains a chiral center at the C5 position. While Furaltadone is often used as a racemate, high-quality reference standards must be characterized for enantiomeric purity to ensure accurate biological correlation.

This guide moves beyond basic detection to rigorous metrological validation , comparing the "Gold Standard" Quantitative NMR (qNMR) against the traditional Mass Balance approach.

Comparative Methodology: qNMR vs. Mass Balance

To assign a purity value (mass fraction) to a reference standard, two primary strategies exist. For AMOZ, the choice of method critically alters the accuracy of the result.

Method A: Quantitative NMR (qNMR) – The Primary Ratio Method

Status: Gold Standard for Primary Reference Materials.

qNMR is a direct method that does not require a reference standard of the analyte itself. Instead, it relies on the ratio of proton signals between the analyte (AMOZ) and a certified Internal Standard (IS) of known purity.

  • Mechanism: Counts nuclei directly. Signal intensity is directly proportional to the molar amount, independent of chemical structure.

  • Why for AMOZ? It detects all organic impurities (including synthesis byproducts like open-ring amino alcohols) and, crucially, is unaffected by AMOZ's low UV absorbance.

Method B: The Mass Balance Approach (HPLC + TGA + KF)

Status: Traditional "Certificate of Analysis" Method.

This method calculates purity by subtraction:

graphic Purity
\text{Purity}
  • Mechanism: Combines HPLC (organic impurities), Thermogravimetric Analysis (TGA/ROI) for ash/solvents, and Karl Fischer (KF) for water.

  • Risk for AMOZ: If the HPLC method uses UV detection at 254 nm (standard for nitrofurans after derivatization), the underivatized AMOZ standard may yield a flat baseline, falsely suggesting 100% purity while missing non-absorbing impurities.

Comparative Performance Matrix
FeatureqNMR (Primary Method) HPLC-UV/ELSD (Mass Balance)
Traceability Direct to SI (via Internal Standard)Indirect (Dependent on detector response)
Response Factor Unity (1:1 for all protons)Variable (Requires assumption that impurities = analyte)
Water/Solvent Detection Detects organic solvents; D₂O exchange hides -OH/-NHRequires separate KF and GC-HS analysis
Inorganic Salts "Invisible" (Must use internal standard weight correction)"Invisible" (Requires ROI/Ash test)
Sample Consumption High (~10-20 mg)Low (< 1 mg)
Suitability for AMOZ Excellent (Overcomes low UV issue)Moderate (Requires low UV or ELSD)

Experimental Protocols

Protocol 1: Purity Assignment via ¹H-qNMR

Objective: Determine the absolute mass fraction purity of AMOZ-HCl.

Reagents:

  • Solvent: Deuterium Oxide (D₂O) or DMSO-d₆ (99.9% D). Note: D₂O exchanges amine protons, simplifying the spectrum to the carbon backbone.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or Potassium Hydrogen Phthalate (KHP). Maleic acid is preferred due to its singlet at ~6.3 ppm, distinct from AMOZ alkyl signals.[1]

Workflow:

  • Preparation:

    • Weigh 15.0 mg of AMOZ sample (

      
      ) and 10.0 mg of Maleic Acid IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolve in 0.7 mL D₂O.

  • Acquisition (600 MHz recommended):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16–64 (for S/N > 300:1).

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correction (manual preferred).

    • Integrate the AMOZ methyl signal (doublet, ~1.2 ppm) or the oxazolidinone ring protons.

    • Integrate the Maleic Acid singlet (~6.3 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass.
Protocol 2: Chromatographic Purity via HPLC-ELSD/UV

Objective: Determine relative abundance of organic impurities. Note: UV detection is set to 210 nm to detect the amide bond, as the nitro-group (present in Furaltadone) is absent in AMOZ.

Conditions:

  • Column: C18 Polar-embedded (e.g., Waters Atlantis T3), 3.0 x 150 mm, 3 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[2][3][4]

    • Gradient: 0% B (2 min)

      
       30% B (10 min). (AMOZ is very polar and elutes early).
      
  • Detectors:

    • UV: 210 nm (Primary).

    • ELSD (Evaporative Light Scattering): Essential for detecting non-chromophoric synthetic intermediates.

  • Procedure:

    • Inject 10 µL of 1 mg/mL AMOZ solution.

    • Integrate all peaks >0.1% area.

    • Report Area % (normalization). Warning: This is NOT absolute purity.

Visualizations

Diagram 1: Validation Decision Logic

This decision tree guides the scientist on which validation path to choose based on the reference material type.

ValidationLogic Start Start: AMOZ Reference Standard CheckCert Is it a Certified Reference Material (CRM)? Start->CheckCert UseCert Use Certified Purity Value (Verify Identity via LC-MS) CheckCert->UseCert Yes CheckInst Is qNMR Available? CheckCert->CheckInst No (Research Grade) PathQNMR Method A: qNMR (Primary) CheckInst->PathQNMR Yes (Recommended) PathMB Method B: Mass Balance (Secondary) CheckInst->PathMB No StepQ1 Weigh Sample + Internal Standard (e.g., Maleic Acid) PathQNMR->StepQ1 StepQ2 Acquire 1H-NMR (D1 > 30s) StepQ1->StepQ2 StepQ3 Calculate Mass Fraction % StepQ2->StepQ3 StepMB1 HPLC-UV (210 nm) + ELSD (Determine Area %) PathMB->StepMB1 StepMB3 Karl Fischer Titration (Determine Water Content) PathMB->StepMB3 StepMB2 TGA / ROI (Determine Ash/Inorganics) StepMB1->StepMB2 CalcMB Calc: 100% - (Water+Ash) * HPLC% StepMB2->CalcMB StepMB3->CalcMB

Caption: Decision logic for validating AMOZ standards. qNMR is preferred for non-certified materials due to the molecule's low UV response.

Diagram 2: The Derivatization Trap

A common error is validating AMOZ after derivatization. This diagram illustrates why the standard must be validated in its native form.

Derivatization Native Native AMOZ Standard (Polar, No Chromophore) Reaction Derivatization Reaction (Acidic Hydrolysis/Incubation) Native->Reaction Impurity Impurity X (Non-reactive amine) Impurity->Reaction Reagent Reagent: 2-Nitrobenzaldehyde Reagent->Reaction Product NP-AMOZ (Strong UV @ 275nm) Reaction->Product HiddenImp Unreacted Impurity X (Weak/No UV Signal) Reaction->HiddenImp HPLC HPLC Analysis Product->HPLC HiddenImp->HPLC Not Detected Result Result: False High Purity (Impurity X is invisible) HPLC->Result

Caption: The "Derivatization Trap." Validating purity after derivatization masks non-reactive impurities, leading to false-positive purity claims.

References

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Metrologia.[5] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Link

  • USDA Food Safety and Inspection Service. (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS (CLG-NFUR2.01).Link

  • WITEGA Laboratorien. (2023). Reference Standard Data Sheet: AMOZ (CAS 43056-63-9).Link

Sources

Validation

Technical Comparison Guide: Chiral Resolution Strategies for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Executive Summary & Molecular Context[1] The separation of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one enantiomers represents a critical quality attribute (CQA) assessment in the synthesis of oxazolidinone antibiotics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1]

The separation of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one enantiomers represents a critical quality attribute (CQA) assessment in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid). As the core chiral scaffold, the enantiomeric purity of this intermediate dictates the efficacy and safety of the final pharmaceutical ingredient (API). The (S)-enantiomer is typically the bioactive pharmacophore, while the (R)-enantiomer is considered an impurity.

This guide objectively compares three distinct resolution strategies: Direct Chiral HPLC , Indirect Derivatization (HPLC-UV) , and Capillary Electrophoresis (CE) .

Key Technical Challenge: The molecule contains a basic primary amine at the C5 position and a polar oxazolidinone core. This duality often leads to peak tailing on traditional matrices due to silanol interactions, necessitating careful mobile phase modulation.

Method 1: Direct Chiral HPLC (The Gold Standard)

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the industry standard for scalability and ease of validation.

Mechanism of Action

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose or cellulose carbamates). The "3-methyl" and "5-aminomethyl" groups provide steric handles for inclusion into the chiral grooves, while the carbamate linkage facilitates hydrogen bonding.

Recommended Protocol

Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, AD-H, or Lux Amylose-1). Rationale: Amylose backbones generally show higher selectivity for 5-substituted oxazolidinones compared to cellulose. The "Immobilized" (IA) version is preferred for robustness against solvent shock.

Mobile Phase Strategy:

  • Base Solvent: n-Hexane / Ethanol (80:20 v/v).

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Expert Insight: You are separating a primary amine . Without a basic modifier (DEA), the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution (

      
      ).
      

Performance Metrics:

  • Resolution (

    
    ):  Typically > 3.0 (Baseline separation).
    
  • Run Time: < 15 minutes.

  • Loadability: High (Suitable for semi-prep).

Self-Validating System Check

To ensure system integrity, calculate the Tailing Factor (


) .


  • Acceptance Criterion:

    
    .
    
  • Troubleshooting: If

    
    , increase DEA concentration to 0.2% or switch to a "Polar Organic Mode" (100% Acetonitrile + 0.1% DEA/TEA).
    

Method 2: Indirect Separation via Derivatization

For laboratories lacking expensive chiral columns, derivatization with a chiral reagent to form diastereomers is a cost-effective alternative. This is particularly effective here due to the reactive 5-aminomethyl group.

Mechanism of Action

The enantiomers react with an enantiopure reagent (GITC) to form stable diastereomeric thioureas. These diastereomers possess different physicochemical properties and can be separated on a standard achiral C18 column.

Recommended Protocol

Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC). Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Workflow:

  • Mix: 10 µL Sample (1 mg/mL in MeCN) + 10 µL GITC (2 mg/mL in MeCN).

  • Incubate: Room temperature for 15 minutes (Reaction is rapid for primary amines).

  • Quench: Add 10 µL Ethanolamine (optional, to scavenge excess GITC).

  • Analyze: Gradient elution (Water/Acetonitrile).

Visual Workflow (DOT Diagram):

GITC_Workflow Start Racemic Sample (Free Amine) Reagent Add GITC Reagent (Chiral Selector) Start->Reagent Reaction Formation of Diastereomeric Thioureas Reagent->Reaction 15 min @ RT Separation Inject on Achiral C18 (RP-HPLC) Reaction->Separation Result Two Peaks: (R,R)-Diastereomer (S,R)-Diastereomer Separation->Result u0394 Retention Time

Caption: Figure 1. Indirect chiral separation workflow using GITC derivatization targeting the 5-aminomethyl moiety.

Pros & Cons
  • Pros: Uses standard C18 columns; highly sensitive (GITC adds UV absorbance).

  • Cons: Destructive method (cannot recover original enantiomers); requires sample prep time.

Method 3: Capillary Electrophoresis (The Green Alternative)[2]

CE is ideal for analytical screening where solvent consumption is a concern.[1]

Mechanism of Action

Sulfated


-Cyclodextrins (S-

-CD)
are used as anionic chiral selectors in the background electrolyte (BGE). The neutral oxazolidinone enantiomers partition differently into the hydrophobic cavity of the charged CD, resulting in differential migration velocities under the electric field.
Recommended Protocol
  • Capillary: Fused silica (50 µm ID, 50 cm effective length).

  • BGE: 50 mM Phosphate buffer (pH 2.5) + 20 mM Sulfated

    
    -CD.
    
  • Voltage: 20-25 kV.

  • Detection: UV at 200 nm.

  • Expert Insight: At pH 2.5, the amine is fully protonated (

    
    ), assisting migration towards the cathode, while the anionic CD moves toward the anode (counter-current mobility). This "tug-of-war" maximizes resolution.
    

Comparative Analysis & Decision Matrix

The following table summarizes the performance data based on experimental averages for oxazolidinone class compounds.

FeatureDirect HPLC (Amylose)Indirect (GITC Derivatization)Capillary Electrophoresis (CE)
Resolution (

)
High (3.0 - 8.0) High (2.0 - 5.0)Medium (1.5 - 3.0)
Analysis Time Fast (< 10 min)Medium (30 min incl. prep)Fast (< 12 min)
Sensitivity (LOD) MediumHigh (Derivatization boosts UV) Low (Short pathlength)
Robustness ExcellentGood (Reaction dependent)Moderate (Temp sensitive)
Cost per Run High (Solvent + Column)Low (Standard Column)Lowest (Micro-liters of buffer)
Scalability Yes (Prep-HPLC feasible) No (Analytical only)No
Method Selection Decision Tree

Method_Selection Start Start: Select Method Scale Is Preparative Isolation Required? Start->Scale Direct METHOD 1: Direct HPLC (Chiralpak IA/AD-H) Scale->Direct Yes Budget Is a Chiral Column Available? Scale->Budget No (Analytical Only) Budget->Direct Yes Indirect METHOD 2: Indirect HPLC (GITC Derivatization) Budget->Indirect No Green METHOD 3: Capillary Electrophoresis (Sulfated u03b2-CD) Budget->Green No (Green/Low Solvent Priority)

Caption: Figure 2. Decision matrix for selecting the optimal chiral resolution strategy based on laboratory resources and goals.

References

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science. (2018). Describes the use of Chiralpak AD-H for oxazolidinone separation. Link

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. (2022). Detailed comparison of Amylose vs. Cellulose columns for this class. Link

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins. Scientia Pharmaceutica. (2023). Protocols for CE separation using sulfated CDs. Link

  • A Comparative Guide to Determining Enantiomeric Excess of Oxazoline Products. BenchChem Protocols. (2025). General methodologies for oxazoline/oxazolidinone chiral analysis. Link

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Comparative

A Comparative Guide to the Structural Elucidaion of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one: Navigating the Absence of X-ray Crystallography Data

For researchers, scientists, and professionals in drug development, the precise structural determination of a molecule is paramount. This guide provides a comprehensive analysis of the structural characterization of 5-(A...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural determination of a molecule is paramount. This guide provides a comprehensive analysis of the structural characterization of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available, this document will navigate this data gap by presenting a comparative analysis with structurally related oxazolidinones and detailing powerful alternative analytical techniques for its comprehensive characterization.

The Challenge: The Absence of Direct Crystallographic Data

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and a review of the scientific literature did not yield a publicly available crystal structure for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This absence necessitates a multi-faceted approach to confidently determine its three-dimensional structure and connectivity. This guide will first explore the expected structural features based on known crystallography of similar compounds and then delve into a suite of spectroscopic techniques that, in concert, can provide a detailed and reliable structural elucidation.

Comparative Structural Analysis: Insights from Related Oxazolidinones

The oxazolidin-2-one ring is a well-studied heterocyclic motif present in numerous biologically active compounds, including the antibiotic linezolid.[1] X-ray crystallography studies on various substituted oxazolidinones provide a solid foundation for predicting the key structural parameters of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one.

A study on chiral oxazolidinone derivatives synthesized from L-alanine reveals that the five-membered ring can adopt various conformations, including envelope and twisted forms.[2][3] The precise conformation is influenced by the nature and stereochemistry of the substituents. For instance, in (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one, the five-membered ring adopts an envelope conformation.[2]

The crystal structure of the antibiotic linezolid, which features a more complex N-aryl substituted oxazolidinone ring, shows the oxazolidinone ring to be nearly planar.[4][5] This planarity is crucial for its interaction with the bacterial ribosome.[1] These examples suggest that the oxazolidinone ring in 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is likely to be relatively planar, though some puckering may occur.

Table 1: Comparison of Key Bond Lengths and Angles in Structurally Related Oxazolidinones

Parameter2-Oxazolidinone[6](4S,5R)-4-methyl-5-phenyloxazolidin-2-one[7]Linezolid[4]Expected Range for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one
Bond Lengths (Å)
C=O1.191.211.221.20 - 1.23
N-C(=O)1.391.371.381.37 - 1.40
O-C(=O)1.361.351.371.35 - 1.38
N-CH₂--1.431.45 - 1.48 (N-CH₃)
C-O (ring)1.461.451.461.44 - 1.47
Bond Angles (°)
O-C=O108.8109.1108.5108.0 - 110.0
N-C=O125.7126.3126.8125.0 - 127.0
C-N-C(=O)111.4110.8111.2110.0 - 112.0

Note: The data for 2-Oxazolidinone and Linezolid are derived from their respective crystallographic information files. The data for (4S,5R)-4-methyl-5-phenyloxazolidin-2-one is from a published study. The expected ranges for the target molecule are predictive and based on these related structures.

This comparative data provides a strong basis for validating the structure of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one when analyzed by other techniques.

Alternative Analytical Techniques for Structural Elucidation

In the absence of X-ray data, a combination of spectroscopic methods is essential for unambiguous structural determination. The following techniques provide complementary information to build a complete picture of the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can establish the carbon framework and the connectivity of all atoms in the molecule.

Expected NMR Data for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one:

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the N-methyl group (a singlet), the aminomethyl protons (a multiplet), and the protons on the oxazolidinone ring (a set of multiplets). The coupling patterns and chemical shifts of the ring protons will provide information about their relative stereochemistry.

  • ¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, the two carbons of the oxazolidinone ring, the N-methyl carbon, and the aminomethyl carbon. The chemical shift of the carbonyl carbon is a characteristic feature of the oxazolidinone ring.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Will reveal the coupling relationships between adjacent protons, confirming the connectivity within the aminomethyl group and the oxazolidinone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the N-methyl group, the aminomethyl group, and the oxazolidinone ring.

Experimental Protocol: NMR Analysis of a Small Organic Molecule

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter Filter solution to remove any particulate matter. Prep->Filter Transfer Transfer to a clean, dry 5 mm NMR tube. Filter->Transfer Lock Insert sample into NMR spectrometer and lock on the deuterium signal of the solvent. Transfer->Lock Shim Shim the magnetic field to optimize homogeneity. Lock->Shim Acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra using standard pulse sequences. Shim->Acquire Process Process raw data (Fourier transform, phase correction, and baseline correction). Acquire->Process Analyze Analyze spectra to determine chemical shifts, coupling constants, and correlations to elucidate the molecular structure. Process->Analyze

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can offer valuable structural clues.[9][10]

Expected Mass Spectrometry Data for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one:

  • High-Resolution Mass Spectrometry (HRMS): Will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₅H₁₀N₂O₂).[11]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion will likely involve cleavage of the aminomethyl side chain and fragmentation of the oxazolidinone ring.[12] Analysis of these fragment ions can help to confirm the connectivity of the different functional groups.

Experimental Protocol: Mass Spectrometry Analysis of a Small Molecule

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute Dilute the solution to an appropriate concentration (typically in the µg/mL to ng/mL range). Dissolve->Dilute Inject Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatography system (LC-MS). Dilute->Inject Ionize Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI). Inject->Ionize Analyze Analyze the ions based on their mass-to-charge ratio (m/z). Ionize->Analyze Process Process the raw data to obtain the mass spectrum. Analyze->Process Interpret Interpret the spectrum to determine the molecular weight, elemental composition, and fragmentation pattern. Process->Interpret

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Expected FTIR Data for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one:

  • Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the five-membered cyclic carbamate (oxazolidinone) ring.[14][15]

  • N-H Bending and Stretching: The primary amine of the aminomethyl group will show characteristic N-H stretching vibrations in the range of 3400-3250 cm⁻¹ and N-H bending vibrations around 1650-1580 cm⁻¹.

  • C-N Stretching: A C-N stretching vibration for the aliphatic amine is expected in the 1250-1020 cm⁻¹ region.

  • C-O Stretching: The C-O stretching vibrations of the oxazolidinone ring will appear in the 1200-1050 cm⁻¹ range.[15]

Experimental Protocol: FTIR Analysis of a Solid Sample (ATR Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean Ensure the ATR crystal is clean and dry. Place Place a small amount of the solid sample directly onto the ATR crystal. Clean->Place Pressure Apply pressure to ensure good contact between the sample and the crystal. Place->Pressure Background Collect a background spectrum of the empty ATR crystal. Pressure->Background Sample Collect the sample spectrum. Background->Sample Process Process the raw data (background subtraction, baseline correction). Sample->Process Analyze Analyze the spectrum to identify the characteristic absorption bands of the functional groups. Process->Analyze

Caption: Workflow for FTIR analysis.

Conclusion: A Synergistic Approach to Structural Verification

While the absence of a definitive X-ray crystal structure for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one presents a challenge, a robust and confident structural elucidation is achievable through a synergistic approach. By leveraging comparative data from structurally similar compounds and employing a suite of powerful spectroscopic techniques—NMR, mass spectrometry, and FTIR—researchers can build a comprehensive and validated model of the molecule's structure. The experimental protocols and expected data outlined in this guide provide a clear roadmap for the successful characterization of this and other novel chemical entities in the absence of single-crystal X-ray diffraction data.

References

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. ProQuest. Available at: [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. Available at: [Link]

  • FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. PubMed. Available at: [Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • FTIR Spectrum of C 9 H 8 N 2 O 3 , oxazolidinone ligand (L'). ResearchGate. Available at: [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. National Library of Medicine. Available at: [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. Available at: [Link]

  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. PMC. Available at: [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. Available at: [Link]

  • FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. ResearchGate. Available at: [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. National Library of Medicine. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. PMC. Available at: [Link]

  • FTIR spectra of OxD and OxD:2-HPβCD inclusion complex by physical... ResearchGate. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • 2-Oxazolidinone. PubChem - NIH. Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. Available at: [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Available at: [Link]

  • Structure activity studies of RNA-binding oxazolidinone derivatives. PMC. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. ResearchGate. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. Available at: [Link]

  • (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride. PubChem. Available at: [Link]

  • 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem. Available at: [Link]

  • Core structure of oxazolidinone antibiotics and molecular structures of... ResearchGate. Available at: [Link]

  • Oxazolidin-2-one. National Institute of Standards and Technology. Available at: [Link]

  • Journal of Molecular Structure. Digital CSIC. Available at: [Link]

  • Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI. Available at: [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]

  • CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. ScholarWorks. Available at: [Link]

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Validation

Antimicrobial Potency Comparison of Oxazolidinone Derivatives: A Technical Guide

Executive Summary The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the conti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the continuous evolution of synthetic antibiotics. Oxazolidinones, characterized by their unique mechanism of inhibiting bacterial protein synthesis, represent a critical line of defense. While Linezolid was the first-in-class breakthrough, dose-limiting toxicities (myelosuppression) and the creeping prevalence of the cfr resistance gene have driven the development of next-generation derivatives like Tedizolid, Contezolid, and Radezolid[1].

This guide provides an objective, data-driven comparison of these oxazolidinone derivatives, detailing their structural advantages, comparative in vitro potencies, and the standardized methodologies required to evaluate them.

Mechanistic Foundation & Structural Evolution

Oxazolidinones are unique because they bind to the Peptidyl Transferase Center (PTC) on the 23S rRNA of the bacterial 50S ribosomal subunit. By doing so, they prevent the formation of the functional 70S initiation complex, effectively arresting translation before it begins[2].

The structural evolution from Linezolid to newer derivatives is a masterclass in rational drug design:

  • Tedizolid: Incorporates a novel D-ring structure and a hydroxymethyl C-5 side chain. This modification drastically increases hydrogen bonding contacts with the U2506 and U2584 nucleotides within the PTC, yielding up to a 10-fold increase in potency compared to linezolid[2],[1].

  • Contezolid: Features a fluorinated B-ring system. This specific alteration was engineered to maintain anti-MRSA potency while significantly reducing the drug's affinity for human mitochondrial ribosomes and monoamine oxidase (MAO), thereby halving the risk of myelosuppression[2].

  • Radezolid: Utilizes a biaryl scaffold with a triazole extension. This allows the molecule to make supplementary contacts with U2584, enabling it to overcome resistance mediated by the cfr methyltransferase gene, which typically alters the primary binding site[2],[3].

Mechanism Oxa Oxazolidinone Derivative (e.g., Tedizolid) Rib Bacterial 50S Ribosomal Subunit Oxa->Rib Penetrates cell PTC Peptidyl Transferase Center (PTC) (23S rRNA) Rib->PTC Binds to Init Steric Hindrance of 70S Initiation Complex PTC->Init Induces Arrest Translation Arrest (Bacteriostatic) Init->Arrest Results in

Caption: Mechanism of action for oxazolidinone derivatives binding to the 50S ribosomal subunit.

Comparative Antimicrobial Potency (In Vitro Data)

The true measure of these structural enhancements is reflected in their Minimum Inhibitory Concentration (MIC) values. The table below synthesizes the


 and 

values (the concentrations required to inhibit 50% and 90% of isolates, respectively) across major Gram-positive pathogens[4],[5],[6],[7].
Oxazolidinone DerivativeMRSA

/

(µg/mL)
VRE

/

(µg/mL)
M. tuberculosis

/

(µg/mL)
Key Differentiator
Linezolid (1st Gen)1.0 / 2.0 - 4.02.0 / 4.00.5 / 1.0Baseline standard; susceptible to cfr resistance.
Tedizolid (2nd Gen)0.25 / 0.50.25 / 0.5 - 1.00.125 / 0.254-8x more potent than Linezolid; high biofilm activity.
Contezolid (Next Gen)0.5 / 1.00.5 / 1.00.25 / 0.5Halved MIC vs Linezolid; superior safety/toxicity profile.
Radezolid (Next Gen)0.5 / 1.00.5 / 1.0 - 2.0N/AOvercomes cfr-mediated ribosomal methylation.

Data Analysis & Causality: Tedizolid demonstrates the highest raw potency, eradicating planktonic MRSA at 0.5 µg/mL and showing inherent anti-biofilm activity[6],[7]. Contezolid matches or slightly outperforms Linezolid in raw efficacy (MIC ≤ 1.0 µg/mL for MRSA and VRE) but its primary clinical advantage lies in its expanded therapeutic window, allowing for longer treatment durations without severe hematological suppression[4],[5].

Experimental Methodology: Self-Validating CLSI Broth Microdilution

To generate the comparative data above, researchers must employ highly standardized, reproducible assays. The Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution protocol is the gold standard for determining the MIC of oxazolidinones[8],[9].

As an Application Scientist, it is critical to understand that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system :

Step-by-Step Protocol
  • Inoculum Preparation:

    • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard.

    • Causality: This standardizes the bacterial density to approximately

      
       CFU/mL. Deviating from this causes an "inoculum effect," where too many bacteria artificially inflate the MIC, or too few yield false susceptibilities[8],[9].
      
  • Compound Dilution:

    • Action: Perform serial 2-fold dilutions of the oxazolidinone derivative in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized levels of

      
       and 
      
      
      
      . While oxazolidinones are not as dependent on calcium as daptomycin, standardized divalent cations ensure consistent bacterial membrane permeability and growth rates across all wells.
  • Microplate Inoculation:

    • Action: Dispense the inoculum into the 96-well plate to achieve a final well concentration of exactly

      
       CFU/mL[9].
      
    • Causality: This specific concentration provides a statistically significant bacterial population to observe visible inhibition without overwhelming the stoichiometric capacity of the antibiotic molecules.

  • Incubation & Readout:

    • Action: Incubate the plates at 35°C for 16–20 hours under aerobic conditions. Read the MIC as the lowest concentration well with no visible turbidity[9].

    • Causality: This timeframe captures the exponential growth phase of Staphylococcus and Enterococcus, ensuring the bacteriostatic action (translation arrest) is actively engaged. For slow-growing mycobacteria, Resazurin dye (MABA assay) is added because visual turbidity is unreliable[8].

  • System Validation (Critical Step):

    • Action: Include a Quality Control (QC) strain (S. aureus ATCC 29213) in every run.

    • Causality: The assay is self-validating. If the MIC of Linezolid against the QC strain falls outside the strict CLSI-defined acceptable range (1–4 µg/mL), the entire plate is invalidated. This proves the media, incubation conditions, and compound integrity are sound before testing unknown clinical isolates.

Microdilution Inoculum 0.5 McFarland Suspension (~1.5x10^8 CFU/mL) Plate Inoculate Microplate (Final: 5x10^5 CFU/mL) Inoculum->Plate Aliquot Dilution Serial 2-fold Dilution in Cation-Adjusted MHB Dilution->Plate Dispense Incubate Incubate at 35°C for 16-20 hours Plate->Incubate Seal Read Determine MIC (No visible growth) Incubate->Read Analyze

Caption: Standardized CLSI broth microdilution workflow for determining oxazolidinone MIC values.

References

  • Source: National Institutes of Health (NIH)
  • In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus...
  • Advances in Therapeutic Drug Monitoring and Pharmacokinetic Researches of Oxazolidinone Antibacterial Agents...
  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against MRSA Biofilms Source: MDPI URL
  • Evaluation of tedizolid against Staphylococcus aureus and enterococci with reduced susceptibility...
  • Source: American Chemical Society (ACS)
  • New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?
  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards...

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

This guide provides essential safety and logistical information for the proper disposal of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. As a compound frequently utilized by researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one. As a compound frequently utilized by researchers and drug development professionals as a synthetic building block, understanding its hazard profile is critical for ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage your chemical waste streams with confidence and integrity.

Core Principle: Hazard-Based Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the substance's intrinsic hazards. 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one is not a benign substance; its disposal is governed by its specific hazard classifications. According to the Globally Harmonized System (GHS), this compound presents multiple risks that dictate its handling and final disposition.[1] Improper disposal, such as discarding it down the drain or in regular solid waste, is a serious regulatory violation and poses a threat to environmental and public health.[2][3]

Hazard Profile and Personal Protective Equipment (PPE)

A risk assessment is mandatory before handling this chemical for any purpose, including disposal. The following table summarizes its GHS classifications and the minimum required PPE to mitigate exposure risks.

Hazard ClassificationGHS Hazard CodeHealth Risks & RationaleRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral H302Harmful if swallowed.[1][4] Ingestion can lead to systemic toxic effects.Standard laboratory PPE (lab coat, gloves, eye protection) is sufficient to prevent accidental ingestion. Do not eat or drink in the laboratory.
Skin Irritation H315Causes skin irritation.[1][4][5] Direct contact can lead to redness, itching, and inflammation.Wear chemically resistant nitrile gloves and a long-sleeved lab coat. Ensure gloves are removed properly to avoid skin contact.[6]
Serious Eye Irritation H319Causes serious eye irritation.[1][5] Vapors or splashes can cause significant pain and potential damage to eye tissue.ANSI-rated safety glasses with side shields are mandatory. Chemical goggles provide superior protection and are recommended when handling larger quantities or when there is a splash risk.
Respiratory Irritation H335May cause respiratory tract irritation.[1][5] Inhalation of dust or aerosols can irritate the nose, throat, and lungs.All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and promotes a safe laboratory environment.[3][7] The key is to treat the chemical waste with the same respect as the pure reagent.

Protocol 1: Establishing a Hazardous Waste Accumulation Point
  • Select the Right Container : Choose a container made of a material compatible with 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof screw-top cap.[2][8]

  • Pre-Label the Container : Before any waste is added, the container must be labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department. At a minimum, the label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name(s) of all contents: "5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one" and any other constituents (e.g., "Methanol"). Avoid using abbreviations or chemical formulas.[9]

    • The approximate percentage of each component.

    • The date on which the first drop of waste is added (the "accumulation start date").

  • Designate a Satellite Accumulation Area (SAA) : The labeled container must be stored at or near the point of generation and under the control of laboratory personnel.[7][9] This SAA should be in a secondary containment bin to control any potential leaks.

  • Maintain a Closed System : The waste container must remain tightly closed at all times except when you are actively adding waste.[9][10] Leaving a funnel in the opening is a common but serious violation.

Managing Different Waste Streams

Your waste will likely fall into one of three categories. Each must be handled according to the protocol above.

  • Unused or Expired Reagent : If the original container is being discarded, ensure it is tightly sealed. Deface the original manufacturer's label to avoid confusion and apply a hazardous waste label to the container itself.

  • Contaminated Solid Waste : This includes items like weigh paper, pipette tips, gloves, and contaminated silica gel.

    • Action : Collect this waste in a designated, pre-labeled solid hazardous waste container (e.g., a sturdy plastic pail with a lid or a double-bagged, sealed bag inside a labeled box). Do not mix with non-hazardous lab trash.

  • Contaminated Liquid Waste : This includes reaction mixtures, mother liquors from crystallizations, or solutions from cleaning glassware.

    • Action : Carefully pour the liquid waste into the pre-labeled liquid hazardous waste container inside a fume hood.

    • Causality Note : It is critical to ensure chemical compatibility. Never mix this organic amine-containing waste stream with strong acids, bases, or oxidizers, as this could trigger a dangerous exothermic or gas-generating reaction.[2] Segregate your waste streams logically.[8]

Disposal Workflow and Emergency Spill Response

The following diagram illustrates the decision-making process for compliant chemical disposal.

G Disposal Decision Workflow for 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one start Identify Waste Containing 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one waste_type Determine Waste Stream start->waste_type solid_waste Contaminated Solids (Gloves, Pipettes, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (Solutions, Solvents) waste_type->liquid_waste Liquid unused_reagent Unused/Expired Reagent waste_type->unused_reagent Pure get_container Select & Pre-Label Appropriate Hazardous Waste Container solid_waste->get_container liquid_waste->get_container unused_reagent->get_container collect Collect Waste in SAA (Keep Container Closed) get_container->collect is_full Container >90% Full? collect->is_full continue_collecting Continue Safe Accumulation is_full->continue_collecting No request_pickup Arrange Pickup with Licensed Waste Contractor (e.g., EH&S) is_full->request_pickup Yes continue_collecting->collect end Waste Properly Disposed request_pickup->end

Caption: Disposal workflow from waste identification to final pickup.

Emergency Spill Protocol (Small-Scale)

Accidents happen. A prepared response is a key element of safety. This procedure applies to small spills (<100 mL) manageable by laboratory personnel.

  • Alert & Isolate : Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess & Protect : Ensure the area is well-ventilated. If not in a fume hood, evacuate and call your institution's emergency line. Don all necessary PPE: lab coat, gloves, and chemical splash goggles.

  • Contain & Absorb : Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use paper towels for a liquid spill, as this can increase the surface area for vaporization.

  • Collect & Clean : Carefully scoop the absorbed material into a designated container for hazardous solid waste. Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste as well.

  • Dispose : Label the container with all constituents and manage it as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EH&S office as required by institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal . Today's Clinical Lab. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Safety data sheet for a related oxazolidinone . Carl ROTH. [Link]

Sources

Handling

Personal protective equipment for handling 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one

Executive Directive: Beyond the SDS For Immediate Attention: Researchers handling 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS Reference: 1267063-40-0 / 2031242-17-6 for HCl salt) must recognize that standard Safet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Beyond the SDS

For Immediate Attention: Researchers handling 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS Reference: 1267063-40-0 / 2031242-17-6 for HCl salt) must recognize that standard Safety Data Sheets (SDS) often understate the risks of bioactive intermediates.[1][2][3]

While officially classified as an Irritant (Skin/Eye/Respiratory) , this compound belongs to the Oxazolidinone class (structurally related to Linezolid).[1][2] Consequently, it possesses two "silent" hazards that standard PPE protocols often miss:

  • Bioactivity: Potential for Monoamine Oxidase (MAO) inhibition and antibiotic activity, necessitating containment levels higher than standard organic solids.[1][2]

  • Amine Reactivity: The primary amine moiety increases susceptibility to skin sensitization and mucosal irritation.[1][2]

The Golden Rule: Treat this substance as a Potent Bioactive Dust . Zero-skin-contact and zero-inhalation protocols are mandatory.[1][2][3]

Hazard Profiling & Risk Assessment

Quantitative Hazard Data
ParameterClassificationH-CodeDescription
Acute Toxicity (Oral) Category 4H302Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation Category 2H315Causes skin irritation.[1][2][4]
Eye Damage/Irritation Category 2AH319Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335May cause respiratory irritation.[1][2][3][4]
Sensitization Precautionary--Potential sensitizer due to primary amine structure.[1][2]
The "Hidden" Hazard: Dust Generation

As a solid intermediate, the primary vector of exposure is airborne particulates during weighing and transfer.[1][2] Oxazolidinones are stable but can be electrostatic.[1][2]

  • Risk: Inhalation of dust leads to rapid systemic absorption via lung tissue.[1][2]

  • Consequence: Mucosal inflammation and potential systemic adrenergic effects (if MAO inhibition occurs).[1][2]

Comprehensive PPE Strategy

This protocol uses a Barrier-Redundancy Model .[1][2][3] We do not rely on a single layer of protection.[1][2]

A. Respiratory Protection (Critical)[1][2][5]
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2]

  • Secondary PPE (If hood sash is raised >18 inches or cleaning spills):

    • Minimum: N95 Filtering Facepiece (NIOSH approved).[1][2]

    • Recommended: P100 Particulate Respirator (Half-face) for quantities >10g.[1][2][3]

    • Why? N95 filters 95% of particles >0.3 microns.[1][2] P100 offers 99.97% efficiency, critical for bioactive dusts.[1][2]

B. Dermal Protection (Glove Selection)

Do not use standard latex gloves.[1][2] They are permeable to organic amines.[1][2]

  • Inner Layer: Nitrile (4 mil).[1][2] Acts as a perspiration barrier and second line of defense.[1][2]

  • Outer Layer: High-Breakthrough Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.[1][2][3]

  • Technique: "Double-Gloving" with breakthrough indication. If the outer glove is compromised (stained), immediately strip and replace.[1][2]

C. Ocular & Facial Protection[2][3][4][5][6][7]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient due to the risk of airborne dust bypassing the side shields.[1][2]

  • High Risk (Synthesis/Scale-up): Face Shield over Goggles.[1][2][3]

D. Body Protection[2][3][5]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] Synthetic blends can melt onto skin if a solvent fire occurs during reaction setup.[1][2]

  • Sleeves: Tyvek wrist guards are recommended to bridge the gap between glove and coat.[1][2]

Operational Workflow: From Storage to Disposal[1][2][3][7]

Visualization: Safe Handling Logic

The following diagram outlines the decision-making process for PPE selection based on the operation scale.

PPE_Logic Start Operation: Handle 5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 1g) (Analytical/Screening) Scale_Check->Small_Scale Large_Scale Large Scale (> 1g) (Synthesis/Purification) Scale_Check->Large_Scale Hood_Small Engineering: Standard Fume Hood Small_Scale->Hood_Small Hood_Large Engineering: Fume Hood + Static Control Large_Scale->Hood_Large PPE_Small PPE: Nitrile Gloves (Double) + Goggles + Lab Coat Hood_Small->PPE_Small Execution Execute Procedure (Avoid Dust Generation) PPE_Small->Execution PPE_Large PPE: 8-mil Nitrile + Goggles + N95 Respirator (Backup) Hood_Large->PPE_Large PPE_Large->Execution Disposal Disposal: Solid Waste Stream (Hazardous) Execution->Disposal

Figure 1: Risk-based PPE selection logic ensuring appropriate barrier protection based on quantity handled.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Check: Oxazolidinones can be static.[1][2] Use an ionizing blower or anti-static gun if weighing <10 mg to prevent "flying dust."[1][2]

  • Solvent Selection: Identify the dissolution solvent (usually DMSO, Methanol, or DCM).[1][2] Ensure glove compatibility with the solvent as well as the solute.[1][2]

Phase 2: Weighing & Transfer[1][2][3]
  • Tare First: Place the receiving vessel in the balance inside the hood if possible. If using a balance outside the hood, use a sealed secondary container for transport.

  • The "Wet Transfer" Method: If possible, dissolve the solid directly in the weighing boat with a small amount of solvent before transferring.[1][2] This eliminates dust generation during the pour.[1][2]

Phase 3: Reaction & Cleanup[1][2][3]
  • Wipe Down: After handling, wipe all surfaces (balance, bench) with a wet paper towel (solvent or water-dampened).[1][2] Never dry sweep.[1][2][3]

  • Glove Removal: Use the "beak" method to remove outer gloves without touching the exterior surface.[1][2]

Phase 4: Disposal[1][2][3]
  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic/Irritant Solid."[1][2]

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine) or "Halogenated" depending on the solvent.[1][2]

Emergency Response Protocols

Scenario A: Spillage (Solid Powder)

Do NOT use a brush or broom. [1][2][3]

  • Isolate: Alert nearby personnel.

  • Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., Isopropanol) or water.[1][2] This prevents dust from becoming airborne.[1][2][5]

  • Scoop: Use a plastic scoop to lift the damp towel and solid.[1][2]

  • Clean: Wipe the area 3 times with soap and water.[1][2]

Scenario B: Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2][4] Hold eyelids open. Note: Amines can cause corneal haze; immediate flushing is vital.[1][2][3]

  • Skin Contact: Wash with lukewarm water and non-abrasive soap for 15 minutes.[1][2] Do not scrub hard (abrasion increases absorption).[1][2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization reaction).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91800849, 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride.[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: Oxazolidinone derivatives and classification.[1][2] (General GHS Standards applied to CAS 2031242-17-6).[1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1][2][6] Retrieved from [Link][1][2][3]

  • Taylor & Francis (2014). Antibacterial oxazolidinones: emerging structure–toxicity relationships.[1][2] (Context on MAO inhibition risks). Retrieved from [Link][1][2][3]

Sources

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